Product packaging for 2-Azabicyclo[2.1.1]hexane hydrochloride(Cat. No.:CAS No. 871658-02-5)

2-Azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B1526986
CAS No.: 871658-02-5
M. Wt: 119.59 g/mol
InChI Key: ILHPSPUYHFANIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azabicyclo[2.1.1]hexane hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClN B1526986 2-Azabicyclo[2.1.1]hexane hydrochloride CAS No. 871658-02-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-5(1)6-3-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHPSPUYHFANIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871658-02-5
Record name 2-azabicyclo[2.1.1]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane, a conformationally constrained analog of proline, has emerged as a critical scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique three-dimensional profile that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] The hydrochloride salt of this amine is a common form for handling and formulation, making a thorough understanding of its physicochemical properties essential for its effective application. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-Azabicyclo[2.1.1]hexane hydrochloride, supported by experimental data and theoretical insights.

Molecular Structure and Key Features

This compound possesses a strained bicyclic system containing a nitrogen atom at the 2-position. This framework locks the five-membered ring into a fixed conformation, unlike the flexible puckering observed in proline. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

PropertyValue
Molecular Formula C₅H₁₀ClN
Molecular Weight 119.6 g/mol
IUPAC Name 2-azabicyclo[2.1.1]hexane;hydrochloride
CAS Number 871658-02-5
Canonical SMILES C1NC2CC1C2.Cl[3]
InChI Key ILHPSPUYHFANIX-UHFFFAOYSA-N[3]

Physicochemical Properties

Physical State and Appearance

This compound is a solid at room temperature.[3] Preparations have described it as a brown or off-white solid.

Melting Point
Boiling Point

Due to its ionic nature, this compound is not expected to have a boiling point under normal atmospheric conditions. It will decompose at elevated temperatures before boiling. Safety data sheets for related compounds often state that the boiling point is not applicable.[5]

Solubility

The hydrochloride salt form of 2-azabicyclo[2.1.1]hexane is anticipated to be soluble in water and other polar protic solvents. This is a direct consequence of the ionic character of the ammonium chloride group. The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold itself has been shown to improve aqueous solubility compared to analogous pyrrolidine-containing molecules.[1][2]

The solubility can be significantly influenced by substitution on the bicyclic core. For example, the introduction of a hydrophobic tert-butyl group is known to limit water solubility.[6] The choice of solvent is also critical in synthetic manipulations, with solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being effective for nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes.[7]

pKa

The pKa of the conjugate acid of 2-azabicyclo[2.1.1]hexane is a critical parameter for understanding its ionization state at physiological pH. Experimental pKa values for a series of amine hydrochlorides, including a compound designated as 1 • HCl , have been reported.[8] While the original publication should be consulted for definitive confirmation, this value provides a valuable experimental insight into the basicity of the 2-azabicyclo[2.1.1]hexane nitrogen. The strained nature of the bicyclic system can influence the hybridization and availability of the nitrogen lone pair, thereby affecting its basicity compared to simpler secondary amines.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the bicyclic framework. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key features:

  • A broad singlet for the two ammonium protons (N-H) at approximately 9.46 ppm.

  • A multiplet for the bridgehead proton at around 4.12 ppm.

  • Multiplets for the methylene protons adjacent to the nitrogen and within the bicyclic system, typically in the range of 1.34-3.21 ppm.

¹³C NMR: The carbon NMR spectrum in DMSO-d₆ typically displays four distinct signals corresponding to the unique carbon atoms in the bicyclic core. Representative chemical shifts are observed around 59.0, 46.0, 37.7, and 36.8 ppm.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ 9.46 (s, 2H)δ 59.0
δ 4.16–4.07 (m, 1H)δ 46.0
δ 3.21–3.09 (m, 2H)δ 37.7
δ 2.88–2.79 (m, 1H)δ 36.8
δ 2.04–1.91 (m, 2H)
δ 1.47–1.34 (m, 2H)
High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition. For the free base (C₅H₉N), the calculated m/z for the protonated molecule [M+H]⁺ is 84.0808, with experimental values closely matching this.

Structural Analysis and Crystallography

The three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core has been confirmed through X-ray crystallography of its derivatives.[9][10] These studies provide precise bond lengths, bond angles, and conformational details, which are invaluable for computational modeling and structure-based drug design. The rigid, puckered conformation of the five-membered ring is a defining structural feature.

Stability and Storage

This compound is generally stable under recommended storage conditions, which typically involve keeping the container tightly closed in a dry and well-ventilated place.[1] It is important to avoid contact with strong oxidizing agents. Hazardous decomposition products formed under fire conditions may include carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]

Experimental Protocols

Workflow for Physicochemical Property Determination

The determination of the key physicochemical properties of a novel compound like this compound follows a structured experimental workflow.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Analysis synthesis Synthesis of 2-Azabicyclo[2.1.1]hexane purification Purification & Salt Formation (HCl) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms mp Melting Point Determination (DSC/MPA) ms->mp xray X-ray Crystallography (for derivatives) solubility Solubility Assessment (e.g., Kinetic/Thermodynamic) mp->solubility pka pKa Determination (Potentiometric/UV-Vis) solubility->pka stability Stability Studies (Forced Degradation) pka->stability

Caption: Workflow for the determination of physicochemical properties.

Representative Protocol for pKa Determination via Potentiometric Titration
  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Causality in Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa of an amine hydrochloride. It relies on the fundamental acid-base reaction and provides accurate data when the compound is sufficiently soluble in the titration medium.

Conclusion

This compound is a valuable building block in drug discovery, characterized by its rigid, three-dimensional structure. Its physicochemical properties, particularly its solid-state nature, aqueous solubility, and basicity, are critical considerations for its application in synthesis, formulation, and biological testing. While some experimental data for the parent compound is limited, a combination of data from its derivatives and theoretical understanding provides a strong foundation for its effective use by researchers and scientists in the pharmaceutical industry.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Azabicyclo[2.1.1]hexane hydrochloride, a strained bicyclic amine of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for sample preparation and data acquisition, presents a thorough interpretation of the spectral data, and explores the structural nuances revealed by NMR spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation of complex small molecules.

Introduction: The Structural Significance of the 2-Azabicyclo[2.1.1]hexane Moiety

The 2-Azabicyclo[2.1.1]hexane framework is a conformationally restricted pyrrolidine analogue. Its rigid, three-dimensional structure makes it an attractive bioisostere for various motifs in drug discovery, offering a means to improve physicochemical properties such as solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons. The hydrochloride salt of this amine is a common form for handling and formulation.

Accurate structural confirmation and characterization are paramount in the synthesis and application of such novel building blocks. NMR spectroscopy is the definitive technique for elucidating the precise structure and stereochemistry of organic molecules in solution. This guide focuses on the detailed ¹H and ¹³C NMR data of this compound (CAS Number: 871658-02-5) to provide a benchmark for its identification and to understand the influence of its strained bicyclic nature on its spectral properties.

Experimental Protocol: A Self-Validating System for NMR Analysis

The acquisition of high-quality, reproducible NMR data is critically dependent on a meticulously executed experimental protocol. The following sections describe a robust methodology for the analysis of this compound.

NMR Sample Preparation

The quality of the NMR sample is the foundation of reliable spectral data. For a hydrochloride salt, the choice of solvent is crucial to ensure complete dissolution and minimize interfering signals.

Methodology:

  • Analyte Preparation: Ensure the this compound sample is a dry, crystalline solid, free from residual solvents or impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its excellent solvating power for polar salts and its chemical shift range, which typically does not obscure key analyte signals.

  • Concentration:

    • For ¹H NMR, accurately weigh approximately 5-10 mg of the hydrochloride salt.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for optimal spectral resolution.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any potential microparticulates, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm to be within the active volume of the NMR probe.

  • Final Steps: Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any contaminants before insertion into the spectrometer.

Causality Behind Choices: The use of a deuterated solvent is standard practice to avoid large, interfering signals from the solvent itself. DMSO-d₆ is particularly effective for amine hydrochlorides, which may have limited solubility in less polar solvents like chloroform-d. Ensuring a particulate-free solution is critical as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: Standard probe temperature (e.g., 298 K)

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual DMSO-d₅ signal at δ 2.50 ppm.

¹³C NMR Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 180 ppm

  • Referencing: The DMSO-d₆ solvent signal at δ 39.52 ppm.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectra process->reference integrate Integrate & Pick Peaks reference->integrate

A Technical Guide to the Crystallographic Analysis of 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Azabicyclo[2.1.1]hexane Derivatives in Medicinal Chemistry

The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional framework serves as a valuable bioisostere for commonly used saturated heterocycles, such as piperidine and pyrrolidine. This constrained geometry can offer significant advantages in drug design, including enhanced metabolic stability, improved cell permeability, and the ability to project substituents into precise vectors in three-dimensional space, leading to optimized interactions with biological targets. The unique conformational constraints of this bicyclic system can lead to improved potency and selectivity of drug candidates.

Single-crystal X-ray diffraction is an indispensable analytical technique for unambiguously determining the three-dimensional structure of these molecules at the atomic level. This detailed structural information is crucial for understanding structure-activity relationships (SAR), guiding further synthetic efforts, and ultimately, for the rational design of novel therapeutics. This guide provides an in-depth overview of the crystallographic analysis of 2-azabicyclo[2.1.1]hexane derivatives, from the initial stages of synthesis and crystallization to the final validation of the crystal structure.

Part 1: From Synthesis to Single Crystal: The Foundation of a Successful Crystallographic Study

The journey to a high-quality crystal structure begins with the synthesis of the target 2-azabicyclo[2.1.1]hexane derivative. A variety of synthetic routes have been developed to access this scaffold, often involving intramolecular photocycloaddition reactions or rearrangements of larger bicyclic systems. The purity of the synthesized compound is paramount, as impurities can significantly hinder crystallization.

Purification: A Critical Prerequisite

Prior to any crystallization attempts, the synthesized compound must be rigorously purified. Common techniques include:

  • Column Chromatography: Effective for removing byproducts and unreacted starting materials.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, which can sometimes directly yield crystals suitable for diffraction.

  • Sublimation: This method can produce exceptionally high-quality single crystals for compounds that are thermally stable and have a suitable vapor pressure.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the entire process. It is as much an art as it is a science, often requiring the screening of a wide range of conditions.

Common Crystallization Techniques for Small Molecules:

Technique Principle Advantages Considerations
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.Simple to set up and widely applicable.The rate of evaporation can be difficult to control precisely.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor phase containing a precipitant (a solvent in which the compound is less soluble).Allows for fine control over the rate of supersaturation and is suitable for small sample quantities.Requires a binary solvent system where the two solvents are miscible.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a precipitant, and crystallization occurs at the interface.Can be effective when other methods fail.Can be technically challenging to set up without disturbing the interface.
Cooling Crystallization The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a significant temperature-dependent solubility.Requires a programmable cooling device for precise control.

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare a concentrated solution of the purified 2-azabicyclo[2.1.1]hexane derivative in a "good" solvent (one in which it is readily soluble).

  • Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.

  • In a well of a crystallization plate, add a larger volume (500 µL) of a "poor" solvent (a precipitant in which the compound is sparingly soluble).

  • Invert the coverslip and seal the well, creating a closed system.

  • Over time, the vapor from the poor solvent will diffuse into the drop, gradually increasing the concentration of the precipitant and inducing crystallization.

  • Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Part 2: The Crystallographic Workflow: From Diffraction to a Refined Structure

Once suitable crystals are obtained, the process of determining the molecular structure can begin. This involves a series of well-defined steps, from data collection to structure solution and refinement.

Crystallographic_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement_validation Refinement & Validation crystal_mounting Crystal Mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Data Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group phase_problem Solving the Phase Problem (Direct Methods) space_group->phase_problem initial_model Initial Structural Model phase_problem->initial_model refinement Structure Refinement initial_model->refinement validation Structure Validation refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Caption: The overall workflow of small-molecule X-ray crystallography.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers are equipped with sensitive detectors that record the diffraction pattern as the crystal is rotated. For derivatives of 2-azabicyclo[2.1.1]hexane, which often crystallize as small or weakly diffracting crystals, a high-intensity X-ray source, such as a rotating anode or a synchrotron, may be necessary to obtain high-quality data.

Data Processing

The raw diffraction images are processed to determine the intensities of the individual reflections. This involves:

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.

Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment provides the intensities (related to the amplitudes of the structure factors) but not the phases of the diffracted X-rays. For small molecules like 2-azabicyclo[2.1.1]hexane derivatives, direct methods are the most common approach to solving the phase problem.[1] These methods use statistical relationships between the reflection intensities to directly determine the phases.[1]

Structure Refinement

Once an initial structural model is obtained, it is refined to improve the agreement with the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters:

Parameter Description Typical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 (15%)
Goodness-of-Fit (Goof) Should be close to 1 for a well-refined structure.~1.0

The progress and quality of the refinement are monitored by examining the R-factors and by visual inspection of the electron density maps. The 2Fo-Fc map shows the electron density of the model, while the Fo-Fc (difference) map reveals regions where the model and the data disagree.

Part 3: Ensuring Scientific Integrity: The Crucial Role of Structure Validation

A solved and refined crystal structure is not complete until it has been rigorously validated to ensure its chemical and crystallographic soundness. This is a critical step to identify potential errors and to ensure the reliability of the structural model.

Intramolecular Geometry

The bond lengths, bond angles, and torsion angles of the 2-azabicyclo[2.1.1]hexane derivative should be compared to expected values from known structures and chemical principles. The Cambridge Structural Database (CSD) is an invaluable resource for this, containing a vast repository of small-molecule crystal structures.

Intermolecular Interactions

An analysis of the crystal packing and intermolecular interactions, such as hydrogen bonds and van der Waals contacts, can provide further validation of the structure. Unusually short or long contacts may indicate errors in the model.

Validation Tools

Software such as PLATON provides a comprehensive suite of tools for validating crystal structures. It can check for missed symmetry, solvent-accessible voids, and other potential issues. The International Union of Crystallography (IUCr) provides a free online checkCIF service that utilizes PLATON to generate a validation report.

Structure_Validation_Process cluster_input Input cluster_validation_checks Validation Checks cluster_output Output cif_file Crystallographic Information File (CIF) geometry_check Intramolecular Geometry cif_file->geometry_check packing_check Intermolecular Interactions cif_file->packing_check symmetry_check Missed Symmetry cif_file->symmetry_check void_check Solvent Voids cif_file->void_check validation_report Validation Report (e.g., checkCIF) geometry_check->validation_report packing_check->validation_report symmetry_check->validation_report void_check->validation_report validated_structure Validated Crystal Structure validation_report->validated_structure

References

2-Azabicyclo[2.1.1]hexane Hydrochloride: A Constrained Proline Analogue for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini AI

Introduction: The Strategic Imperative for Conformational Constraint in Drug Discovery

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the introduction of conformational constraints into bioactive molecules. By reducing the flexibility of a molecule, we can lock it into a biologically active conformation, thereby increasing its binding affinity for a target receptor and minimizing off-target effects. Proline, a unique secondary amino acid, naturally imparts a degree of rigidity to peptide backbones due to its cyclic structure.[1] However, its inherent flexibility, characterized by the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond, can be a liability in rational drug design.[2][3]

This guide provides an in-depth technical exploration of 2-azabicyclo[2.1.1]hexane hydrochloride, a conformationally constrained proline analogue that offers a powerful tool for medicinal chemists. By introducing a methylene bridge between the Cγ and Cα carbons of the proline ring, this bicyclic system effectively eliminates the ring puckering equilibrium, presenting a rigid scaffold that can significantly enhance the pharmacological properties of parent molecules.[4][5] We will delve into the synthesis, structural characteristics, and strategic applications of this valuable building block, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage its unique properties in their own research.

The Structural Advantage: A Comparative Analysis of Proline and 2-Azabicyclo[2.1.1]hexane

The therapeutic potential of 2-azabicyclo[2.1.1]hexane stems directly from its rigid bicyclic structure, which offers a distinct advantage over the more flexible pyrrolidine ring of proline.

Conformational Rigidity: Eliminating the Puckering Equilibrium

The five-membered ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1][2] This flexibility can be detrimental to achieving high-affinity binding to a biological target. In contrast, the bridged structure of 2-azabicyclo[2.1.1]hexane locks the ring system into a single, rigid conformation.[4][5] This pre-organization of the molecule can lead to a lower entropic penalty upon binding, contributing to enhanced potency.

Diagram: Conformational Comparison

G cluster_proline Proline Flexibility cluster_azabch 2-Azabicyclo[2.1.1]hexane Rigidity Pro_endo Cγ-endo pucker Pro_exo Cγ-exo pucker Pro_endo->Pro_exo Equilibrium AzaBCH Fixed Conformation

Caption: Proline's flexible ring versus the rigid scaffold of 2-azabicyclo[2.1.1]hexane.

Impact on Physicochemical Properties

The introduction of the bicyclic structure also modulates key physicochemical properties that are critical for drug development. The increased three-dimensionality can lead to improved aqueous solubility and metabolic stability.[6] A comparative analysis of these properties is crucial for understanding the potential benefits of substituting proline with this constrained analogue.

PropertyProline2-Azabicyclo[2.1.1]hexaneRationale for Difference
Molecular Weight ( g/mol ) 115.1397.14 (free base)The bicyclic analogue has one fewer carbon and two fewer hydrogens.
pKa (amine) ~10.6Lower than prolineThe bicyclic strain can influence the basicity of the nitrogen atom.
logP -1.6Generally lower than proline derivativesIncreased sp³ character and potential for improved solvation can decrease lipophilicity.[6]
Backbone Dihedral Angle (φ) ~ -65°RestrictedThe bicyclic system imposes significant constraints on the backbone conformation.[1]
Ring Pucker Cγ-endo/Cγ-exo equilibriumFixedThe methylene bridge eliminates the dynamic puckering of the five-membered ring.[2][5]

Synthesis of this compound: A Scalable Approach

Several synthetic routes to 2-azabicyclo[2.1.1]hexane have been reported, including photochemical [2+2] cycloadditions and rearrangements of 2-azabicyclo[2.2.0]hex-5-enes.[7][8] However, for practical applications in drug discovery and development, a scalable and robust synthesis is essential. Here, we present a detailed protocol for a multigram synthesis of this compound, adapted from a procedure that avoids photochemical steps and has been proven to be effective for producing significant quantities of the material.[6][7][9]

This synthetic strategy relies on an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to construct the strained [2.1.1]-bicyclic ring system.[6][9]

Diagram: Synthetic Workflow

G Start Allyl Chloride & Trichloroacetyl Chloride Step1 [2+2] Cycloaddition Start->Step1 Intermediate1 Trichlorocyclobutanone Step1->Intermediate1 Step2 Dechlorination Intermediate1->Step2 Intermediate2 Cyclobutanone Derivative Step2->Intermediate2 Step3 Sulfinamide Condensation Intermediate2->Step3 Intermediate3 Sulfinyl Imine Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Intermediate4 Protected Azabicyclo[2.1.1]hexane Step4->Intermediate4 Step5 Deprotection & HCl Salt Formation Intermediate4->Step5 FinalProduct 2-Azabicyclo[2.1.1]hexane HCl Step5->FinalProduct

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Chloromethyl)cyclobutan-1-one

This initial step involves a [2+2] cycloaddition between dichloroketene (generated in situ from trichloroacetyl chloride) and allyl chloride, followed by a dechlorination step.[7]

  • In situ generation of dichloroketene: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, a suspension of activated zinc-copper couple in a suitable anhydrous solvent (e.g., diethyl ether) is prepared.

  • A solution of trichloroacetyl chloride and phosphorus oxychloride in the same solvent is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Cycloaddition: A solution of allyl chloride in the same solvent is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature.

  • Workup and Dechlorination: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude trichlorocyclobutanone is then subjected to dechlorination using zinc powder in acetic acid.

  • Purification: The resulting 3-(chloromethyl)cyclobutan-1-one is purified by distillation or column chromatography.

Step 2: Formation of the N-(tert-butylsulfinyl)imine

  • To a solution of 3-(chloromethyl)cyclobutan-1-one in an appropriate solvent (e.g., THF), (R)-(+)-tert-butanesulfinamide and a dehydrating agent such as titanium(IV) ethoxide are added.

  • The reaction mixture is stirred at room temperature until the formation of the sulfinyl imine is complete, as monitored by TLC or LC-MS.

Step 3: Intramolecular Cyclization

  • The crude sulfinyl imine is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise to effect the intramolecular cyclization.

  • The reaction is stirred at low temperature for a specified period and then quenched with a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection and Hydrochloride Salt Formation

  • The protected 2-azabicyclo[2.1.1]hexane is extracted and purified.

  • The tert-butylsulfinyl group is cleaved by treating the compound with a solution of hydrogen chloride in a suitable solvent like ethanol or diethyl ether.[7][9]

  • The resulting this compound precipitates from the solution and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.[9]

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.46 (s, 2H), 4.16–4.07 (m, 1H), 3.21–3.09 (m, 2H), 2.88–2.79 (m, 1H), 2.04–1.91 (m, 2H), 1.47–1.34 (m, 2H).[7][9]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 59.0, 46.0, 37.7, 36.8.[7][9]

  • HRMS (m/z): [M+H]⁺ calcd for C₅H₁₀N: 84.0808; found: 84.0809.[7][9]

Applications in Peptide and Small Molecule Drug Design

The incorporation of 2-azabicyclo[2.1.1]hexane into peptides and small molecules can be a powerful strategy to enhance their therapeutic properties.

Peptidomimetics and Constrained Peptides

Replacing proline with 2-azabicyclo[2.1.1]hexane in a peptide sequence can enforce a specific backbone conformation, potentially leading to increased receptor binding affinity and selectivity. This is particularly relevant for peptides where a specific turn or helical structure is crucial for biological activity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS):

The Fmoc-protected version of 2-azabicyclo[2.1.1]hexane-carboxylic acid can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[2]

  • Resin Swelling and Fmoc Deprotection: The solid support resin is swelled in a suitable solvent (e.g., DMF), and the Fmoc protecting group of the preceding amino acid is removed using a solution of piperidine in DMF.

  • Coupling: The Fmoc-protected 2-azabicyclo[2.1.1]hexane-carboxylic acid is activated using standard coupling reagents (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free amine on the resin.

  • Capping and Iteration: Any unreacted amines can be capped with acetic anhydride. The Fmoc group of the newly added analogue is then deprotected, and the synthesis cycle continues until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Small Molecule Scaffolds

Beyond peptides, the 2-azabicyclo[2.1.1]hexane core can serve as a rigid scaffold in small molecule drug design. Its three-dimensional structure can be exploited to orient pharmacophoric groups in a precise manner, leading to improved interactions with the target protein. Furthermore, its properties as a saturated heterocyclic system can enhance solubility and reduce metabolic liability compared to aromatic systems.[6]

Conclusion: A Versatile Tool for Next-Generation Therapeutics

This compound represents a significant advancement in the field of constrained amino acid analogues. Its rigid, bicyclic structure offers a compelling solution to the conformational ambiguity of proline, providing medicinal chemists with a powerful tool to engineer molecules with superior pharmacological profiles. The scalable synthesis and straightforward incorporation into both peptides and small molecules make it an accessible and versatile building block for a wide range of therapeutic applications. As the demand for more potent and selective drugs continues to grow, the strategic use of constrained analogues like 2-azabicyclo[2.1.1]hexane will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

The Bridged Bicyclic Scaffold: A Technical Guide to the Mechanism of Action of 2-Azabicyclo[2.1.1]hexane-Containing Compounds and Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Conformationally Constrained Scaffolds in Neuromodulation

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents for neurological disorders is an ongoing endeavor. A significant challenge lies in designing molecules with high affinity and selectivity for their intended biological targets within the complex milieu of the central nervous system (CNS). The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a compelling structural motif in this pursuit. Its rigid, three-dimensional architecture offers a unique approach to interacting with receptor binding pockets, providing a fixed orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity compared to more flexible molecules.

This technical guide delves into the mechanism of action of compounds containing the 2-azabicyclo[2.1.1]hexane core and its structurally related bridged bicyclic analogs. The primary focus of this exploration is their interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels pivotal in cognitive function, pain perception, and neuroinflammation. While the 2-azabicyclo[2.1.1]hexane framework has been a subject of extensive synthetic exploration, this guide will utilize well-characterized, structurally analogous bridged bicyclic compounds, such as epibatidine, to elucidate the fundamental principles of their mechanism of action. Through this lens, we will explore the intricacies of their binding, the functional consequences of receptor modulation, and the downstream signaling cascades they trigger.

The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal biological targets for 2-azabicyclo[2.1.1]hexane-containing compounds and their analogs are the nAChRs. These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the nervous system. Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh), the receptor undergoes a conformational change, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. This ion influx leads to depolarization of the neuronal membrane and the initiation of downstream signaling events.

Two major nAChR subtypes are of particular relevance to the action of these bridged bicyclic compounds:

  • α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and is a key mediator of nicotine's effects on cognition, reward, and mood.[1]

  • α7 nAChRs: These homomeric receptors (composed of five α7 subunits) are also widely expressed in the CNS and are implicated in learning, memory, and attention. They are also found on non-neuronal cells, including immune cells, where they play a role in modulating inflammation.

The rigid structure of the 2-azabicyclo[2.1.1]hexane scaffold and its analogs is thought to mimic the conformation of acetylcholine or nicotine when bound to the nAChR, thereby facilitating high-affinity interactions with the receptor's binding site located at the interface between subunits.

Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of 2-azabicyclo[2.1.1]hexane-containing compounds and their analogs with nAChRs initiates a cascade of events that ultimately leads to a physiological response. This process can be dissected into several key stages:

High-Affinity Binding to the Orthosteric Site

These compounds act as agonists or partial agonists at the orthosteric binding site of nAChRs, the same site where acetylcholine binds. The affinity of these interactions can be exceptionally high, as exemplified by epibatidine, a potent nAChR agonist with a bridged bicyclic structure. The binding affinity (Ki) of these compounds for different nAChR subtypes is a critical determinant of their potency and selectivity.

CompoundnAChR SubtypeBinding Affinity (Ki)
Epibatidine α4β2~10 pM
α7~1-10 nM
Varenicline α4β20.06 nM
α7322 nM
ABT-594 α4β2High Affinity

Data compiled from multiple sources.

The high affinity of these compounds is attributed to the pre-organized conformation of the bicyclic scaffold, which minimizes the entropic penalty upon binding to the receptor.

Receptor Activation and Ion Channel Gating

Upon binding, these agonist compounds induce a conformational change in the nAChR, leading to the opening of the integral ion channel. The influx of cations (Na⁺ and Ca²⁺) through the open channel causes depolarization of the cell membrane. The efficacy of a compound, or its ability to produce a maximal response, is a key parameter. Full agonists, like epibatidine at many nAChR subtypes, can elicit a maximal response, while partial agonists, such as varenicline at the α4β2 receptor, produce a submaximal response even at saturating concentrations.[2][3]

Downstream Signaling Pathways

The initial influx of ions through the nAChR channel triggers a variety of downstream signaling pathways, which are dependent on the specific nAChR subtype and the cellular context.

Activation of α7 nAChRs, which are highly permeable to Ca²⁺, leads to a significant increase in intracellular calcium concentration. This calcium influx can directly and indirectly modulate several key signaling cascades:

  • JAK2-STAT3 Pathway: Calcium influx can activate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in neuroprotection and anti-inflammatory responses.

  • PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt pathway, crucial for cell survival and proliferation, can also be activated downstream of α7 nAChR-mediated calcium entry.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in synaptic plasticity and cell growth, is another target of α7 nAChR signaling.

Caption: Signaling pathways activated by α7 nAChR agonists.

The activation of α4β2 nAChRs also leads to cation influx and membrane depolarization. While direct calcium permeability is lower than that of α7 nAChRs, the resulting depolarization can activate voltage-gated calcium channels (VGCCs), leading to a secondary influx of calcium. This can trigger neurotransmitter release and modulate synaptic plasticity.

Caption: Signaling cascade following α4β2 nAChR activation.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of 2-azabicyclo[2.1.1]hexane-containing compounds and their analogs. The following protocols represent a standard workflow for such investigations.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes (e.g., α4β2, α7).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding:

    • In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs).

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the receptor.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Separation and Detection:

    • After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound, providing information on its functional efficacy (agonist, antagonist, or partial agonist) and potency (EC50).

Objective: To characterize the functional activity of a test compound at nAChRs.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • Whole-Cell Recording:

    • Using a micropipette, form a high-resistance seal with the membrane of a single cell.

    • Rupture the cell membrane to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the membrane potential at a fixed voltage.

  • Compound Application:

    • Apply a known concentration of the test compound to the cell and record the resulting ionic current flowing through the nAChR channels.

    • Apply a range of concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Plot the current amplitude against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation, providing a functional readout of nAChR activity, particularly for calcium-permeable subtypes like α7.

Objective: To measure the increase in intracellular calcium concentration following nAChR activation by a test compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the nAChR subtype of interest in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application and Imaging:

    • Apply the test compound at various concentrations to the cells.

    • Use a fluorescence microscope or plate reader to measure the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.

  • Data Analysis:

    • Quantify the peak fluorescence intensity for each concentration of the test compound.

    • Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 for the calcium response.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane scaffold has emerged from the realm of niche chemical structures to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional framework offers a compelling alternative to traditional flat, aromatic rings and conformationally flexible pyrrolidines. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this unique bicyclic system. We will delve into the key therapeutic areas where these compounds are making a significant impact, including neurodegenerative diseases, central nervous system disorders, and infectious diseases. Through a detailed examination of structure-activity relationships, mechanistic insights, and experimental protocols, this document serves as a comprehensive resource for researchers seeking to leverage the potential of the 2-azabicyclo[2.1.1]hexane core in their drug discovery programs.

The Rise of a Privileged Scaffold: Why 2-Azabicyclo[2.1.1]hexane?

The principle of "escaping from flatland" has become a guiding mantra in contemporary drug design, advocating for the incorporation of three-dimensional (3D) structural motifs to enhance pharmacological properties.[1] The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold is a prime exemplar of this concept, offering a rigidified pyrrolidine analogue with distinct advantages.[1][2] Its constrained bicyclic structure imparts a defined spatial arrangement of substituents, facilitating precise interactions with biological targets.[3]

From a drug development perspective, the incorporation of the aza-BCH motif has been shown to confer significant benefits, including:

  • Improved Physicochemical Properties: Aza-BCH derivatives often exhibit enhanced aqueous solubility and reduced lipophilicity compared to their aromatic or less rigid counterparts, which can lead to improved pharmacokinetic profiles.[1]

  • Enhanced Metabolic Stability: The rigid scaffold can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the compound's half-life in vivo.[1]

  • Novel Intellectual Property: The unique and less-explored chemical space occupied by aza-BCH derivatives provides fertile ground for generating novel intellectual property.

The versatility of the aza-BCH core is underscored by its successful application as a bioisosteric replacement for both pyrrolidine and phenyl rings in various bioactive molecules.[3] This adaptability has propelled its investigation across a spectrum of therapeutic areas.

Scaffold_Properties Figure 1: Key Attributes of the 2-Azabicyclo[2.1.1]hexane Scaffold Scaffold 2-Azabicyclo[2.1.1]hexane Rigidity Rigid 3D Structure Scaffold->Rigidity possesses Bioisostere Bioisostere for Pyrrolidine & Phenyl Rings Scaffold->Bioisostere acts as Properties Improved Physicochemical Properties Rigidity->Properties leads to Metabolism Enhanced Metabolic Stability Rigidity->Metabolism contributes to IP Novel Intellectual Property Bioisostere->IP enables

Caption: Key attributes of the 2-azabicyclo[2.1.1]hexane scaffold.

Key Biological Activities and Therapeutic Applications

The rigid nature of the 2-azabicyclo[2.1.1]hexane core has been exploited to develop potent and selective modulators of various biological targets. The following sections highlight the most prominent areas of investigation.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: A New Frontier in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[4] Consequently, the development of LRRK2 kinase inhibitors has become a major focus of therapeutic research. The 2-azabicyclo[2.1.1]hexane scaffold has proven to be a highly effective component in the design of potent and selective LRRK2 inhibitors.[2][5]

In a notable example, the replacement of a pyrrolidine ring with a 2-azabicyclo[2.1.1]hexane moiety in a series of N-heteroaryl indazole LRRK2 inhibitors led to significant improvements in both solubility and metabolic clearance.[2][5] This highlights the profound impact of the scaffold on overall drug-like properties.

Structure-Activity Relationship (SAR) Insights:

The SAR for aza-BCH-based LRRK2 inhibitors is still evolving, but several key features have emerged:

  • Substitution at the 1-position: The nature of the substituent at the bridgehead carbon (C1) is critical for potent LRRK2 inhibition. Typically, this position is functionalized with a group that can engage in key interactions within the ATP-binding pocket of the kinase.

  • N-substitution: The nitrogen atom of the bicyclic system is often substituted with a larger aromatic or heteroaromatic group that contributes to the overall binding affinity and selectivity.

  • Stereochemistry: The stereochemistry of the aza-BCH core can significantly influence the potency of the inhibitor, underscoring the importance of a defined 3D orientation for optimal target engagement.

This protocol describes a typical in vitro assay to determine the inhibitory activity of 2-azabicyclo[2.1.1]hexane derivatives against LRRK2 kinase.[1][6]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]

  • Test compounds (2-azabicyclo[2.1.1]hexane derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

  • Substrate/ATP Mix Addition: Add 2 µL of a mixture containing the LRRKtide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[6]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then detected via a luciferase-based reaction.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

LRRK2_Assay_Workflow Figure 2: Workflow for In Vitro LRRK2 Kinase Inhibition Assay Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate (Compound + LRRK2 + Substrate/ATP) Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Measure ADP Production (e.g., ADP-Glo™ Assay) Incubation->Detection Data_Analysis Calculate % Inhibition and IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro LRRK2 kinase inhibition assay.

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Targeting CNS Disorders

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for a range of CNS disorders, including Alzheimer's disease, schizophrenia, and pain.[7][8] The rigid 2-azabicyclo[2.1.1]hexane scaffold has been investigated for the development of novel nAChR ligands.[7][9]

While some studies have reported the synthesis of aza-BCH derivatives as potential nAChR ligands, the biological evaluation has yielded mixed results. For instance, a series of derivatives with pyridine heterocycles attached to the 1-position via a spacer showed no significant binding affinity at the α4β2 and α3β4 nAChR subtypes.[7] This suggests that the specific substitution pattern and the nature of the linkage to the pharmacophoric element are critical for achieving high affinity.

Structure-Activity Relationship (SAR) Insights:

  • Pharmacophore Presentation: The rigid aza-BCH core serves to orient the key pharmacophoric groups in a specific spatial arrangement. The distance and geometry between the nitrogen atom of the bicyclic system and the appended aromatic or heteroaromatic ring are crucial for receptor interaction.

  • Substituents on the Aromatic Ring: Modifications to the aromatic or heteroaromatic portion of the molecule can significantly impact binding affinity and subtype selectivity.

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of 2-azabicyclo[2.1.1]hexane derivatives for nAChRs.[3]

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

  • Binding buffer (e.g., phosphate-buffered saline)

  • Test compounds (2-azabicyclo[2.1.1]hexane derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., a high concentration of nicotine or another known nAChR ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Control Wells: Include wells for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess non-specific ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Antimalarial and Antiviral Activities: Expanding the Therapeutic Horizon

The utility of the 2-azabicyclo[2.1.1]hexane scaffold extends beyond CNS targets. Preliminary studies have demonstrated its potential in the development of novel anti-infective agents.

Antimalarial Activity:

A library of amide derivatives based on a 1-(aminomethyl)-2-benzyl-2-azabicyclo[2.1.1]hexane scaffold was screened for antimalarial activity against Plasmodium falciparum.[10] Several compounds exhibited promising activity in the low micromolar range, demonstrating the potential of this scaffold in the search for new antimalarial leads.[10]

This in vitro assay is commonly used to assess the growth inhibition of P. falciparum by test compounds.[10][11]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete parasite culture medium

  • Test compounds (2-azabicyclo[2.1.1]hexane derivatives) dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer (e.g., containing saponin and Triton X-100)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add serial dilutions of the test compounds to a 96-well plate.

  • Parasite Addition: Add the synchronized ring-stage parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well to lyse the red blood cells and stain the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Activity:

While less explored, there are indications of potential antiviral activity for 2-azabicyclo[2.1.1]hexane derivatives. Further research is needed to fully elucidate their spectrum of activity and mechanism of action against various viral pathogens.

This is a classic and widely used method to determine the antiviral activity of a compound.[2][12]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Test compounds (2-azabicyclo[2.1.1]hexane derivatives) dissolved in DMSO

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour).

  • Treatment: Remove the viral inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ value.

Synthetic Strategies: Accessing the 2-Azabicyclo[2.1.1]hexane Core

The synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been a subject of considerable research, with several elegant strategies being developed. A comprehensive review of all synthetic methods is beyond the scope of this guide, but some key approaches are highlighted below.

  • Photochemical [2+2] Cycloaddition: This is a classic and widely used method for constructing the bicyclo[2.1.1]hexane skeleton. Intramolecular photocycloaddition of appropriately substituted dienes can provide direct access to the core structure.[2][11]

  • Ring Closure of Cyclobutane Derivatives: The formation of the azabicyclic system can be achieved through the ring closure of functionalized cyclobutane precursors.[11]

  • Rearrangement of 2-Azabicyclo[2.2.0]hex-5-enes: The strained 2-azabicyclo[2.2.0]hexane system can be rearranged to the more stable 2-azabicyclo[2.1.1]hexane core under various conditions.

  • Organocatalytic Asymmetric Synthesis: More recently, enantioselective organocatalytic methods have been developed for the asymmetric synthesis of chiral 2-azabicyclo[2.1.1]hexane derivatives, providing access to stereochemically defined compounds.[1][6]

Synthetic_Approaches Figure 3: Major Synthetic Routes to the 2-Azabicyclo[2.1.1]hexane Core Target 2-Azabicyclo[2.1.1]hexane Photo Photochemical [2+2] Cycloaddition Photo->Target Cyclobutane Ring Closure of Cyclobutanes Cyclobutane->Target Rearrangement Rearrangement of 2-Azabicyclo[2.2.0]hexenes Rearrangement->Target Organo Organocatalytic Asymmetric Synthesis Organo->Target

Caption: Major synthetic routes to the 2-azabicyclo[2.1.1]hexane core.

Future Perspectives and Conclusion

The 2-azabicyclo[2.1.1]hexane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique structural and physicochemical properties have enabled the development of promising lead compounds in several therapeutic areas, most notably in the pursuit of LRRK2 inhibitors for Parkinson's disease and novel modulators of nAChRs for CNS disorders. The preliminary findings in the anti-infective space further broaden the potential applications of this versatile core.

Future research in this area will likely focus on:

  • Expansion of Biological Targets: Exploring the activity of aza-BCH derivatives against a wider range of biological targets to uncover new therapeutic opportunities.

  • Development of More Efficient and Stereoselective Syntheses: The continued innovation in synthetic methodology will be crucial for accessing a greater diversity of substituted aza-BCH analogues for biological screening.

  • In-depth Mechanistic Studies: A deeper understanding of how these rigid scaffolds interact with their biological targets at the molecular level will guide the design of next-generation derivatives with improved potency and selectivity.

References

The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has carved a significant niche in modern medicinal chemistry, emerging as a critical three-dimensional bioisostere for the ubiquitous pyrrolidine ring. Its rigid, bicyclic structure offers a unique conformational constraint that can lead to improved physicochemical and pharmacokinetic properties in drug candidates. This guide provides an in-depth exploration of the discovery and historical development of this important scaffold, tracing its origins from early synthetic curiosities to its current status as a valuable tool in drug design. We will delve into the seminal moments of its discovery, the evolution of its synthetic routes from challenging multi-step sequences to more efficient and scalable methodologies, and the parallel discovery of its naturally occurring counterpart, 2,4-methanoproline.

The Genesis: An Unassuming Entry into a Strained Ring System

The story of the 2-azabicyclo[2.1.1]hexane ring system begins not with a targeted synthesis for medicinal chemistry, but as a product of fundamental research into strained organic molecules. The first documented synthesis of a derivative of this scaffold was reported in 1971 by Paquette. His work involved the reaction of 1,3-dimethylbicyclo[1.1.0]butane with chlorosulfonyl isocyanate, which, through a complex rearrangement, yielded a lactam incorporating the 2-azabicyclo[2.1.1]hexane core. While this initial synthesis was limited in scope and not aimed at producing a versatile building block, it marked the first time this unique and strained bicyclic amine framework was constructed and characterized, laying the groundwork for all future explorations.

Nature's Blueprint: The Discovery of 2,4-Methanoproline

Parallel to the synthetic explorations, nature had already crafted the 2-azabicyclo[2.1.1]hexane core in the form of a non-proteinogenic amino acid. In 1980, the natural product 2,4-methanoproline was isolated from the seeds of the legume Ateleia herbert smithii.[1][2] This discovery was significant for two primary reasons. Firstly, it demonstrated the biological relevance of the 2-azabicyclo[2.1.1]hexane scaffold. Secondly, the potent insect antifeedant activity of 2,4-methanoproline spurred interest in the synthesis of this and related compounds to explore their biological properties further.[1][2][3] The unique, conformationally rigid structure of 2,4-methanoproline, a direct consequence of the bicyclic system, was hypothesized to be the source of its bioactivity.[1]

The Evolution of Synthesis: Forging a Versatile Scaffold

The initial synthesis by Paquette and the discovery of 2,4-methanoproline highlighted the need for more general and practical synthetic routes to the 2-azabicyclo[2.1.1]hexane core. The subsequent decades saw the development of several distinct and innovative strategies, each with its own advantages and limitations.

The Photochemical Approach: Harnessing Light for Cyclization

One of the earliest and most explored methods for constructing the 2-azabicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] photocycloaddition of N-vinyl-N-allylamines.[2] This approach utilizes ultraviolet light to induce a cycloaddition reaction, forming the strained four-membered ring of the bicyclic system. This method proved to be a powerful tool for accessing a variety of substituted 2-azabicyclo[2.1.1]hexane derivatives.

Diagram 1: Intramolecular [2+2] Photocycloaddition

G cluster_start Starting Material cluster_process Process cluster_product Product start N-Vinyl-N-allylamine Derivative process UV Light (hν) start->process Irradiation product 2-Azabicyclo[2.1.1]hexane Scaffold process->product [2+2] Cycloaddition

Caption: Workflow for the photochemical synthesis of the 2-azabicyclo[2.1.1]hexane scaffold.

The Ring Closure Strategy: Building from Cyclobutanes

Another major synthetic avenue involves the intramolecular cyclization of suitably functionalized cyclobutane precursors. A notable example is the synthesis starting from 3-(chloromethyl)cyclobutanone.[3][4][5] This method involves the formation of an imine from the cyclobutanone, followed by a reductive cyclization where an intramolecular nucleophilic substitution of the chloride by the newly formed amine forges the bicyclic ring system.[3][4] This strategy offers a non-photochemical route to the scaffold, which can be advantageous in terms of scalability and equipment requirements.

Table 1: Comparison of Early Synthetic Routes

Synthetic RouteKey TransformationAdvantagesDisadvantages
Photochemical Cycloaddition Intramolecular [2+2] cycloaddition of N-vinyl-N-allylaminesAccess to diverse derivativesRequires specialized photochemical equipment, potential for side reactions
Ring Closure from Cyclobutanes Intramolecular nucleophilic substitutionNon-photochemical, potentially more scalableSynthesis of the functionalized cyclobutane precursor can be multi-step
Rearrangement of Bromohydrins Skeletal rearrangement of a 2-azabicyclo[2.2.0]hexane precursorAccess to specific substitution patternsOften produces mixtures of rearranged and unrearranged products, yields can be low
Rearrangement Pathways: A Serendipitous Route

Modern Era: Towards Enantioselective and Scalable Syntheses

More recently, research has focused on developing enantioselective and more efficient syntheses of 2-azabicyclo[2.1.1]hexanes to meet the growing demand from the pharmaceutical industry. These modern methods often employ catalysis to achieve high levels of stereocontrol and offer more modular approaches to a wider range of derivatives. The development of scalable, multi-gram preparations of key 2-azabicyclo[2.1.1]hexane building blocks has been a significant enabler for their broader application in drug discovery programs.[8]

Conclusion: From Curiosity to a Cornerstone of Medicinal Chemistry

The journey of the 2-azabicyclo[2.1.1]hexane scaffold from its initial, serendipitous discovery to its current standing as a valuable tool in drug design is a testament to the interplay between fundamental synthetic chemistry and the demands of medicinal science. The early, challenging synthetic routes have given way to a diverse and sophisticated toolbox of methods, allowing for the routine incorporation of this unique three-dimensional scaffold into drug candidates. As the "escape from flatland" in drug design continues to be a guiding principle, the importance and application of the 2-azabicyclo[2.1.1]hexane core are set to expand even further, solidifying its place in the pantheon of privileged scaffolds.

References

Methodological & Application

The Strategic Incorporation of 2-Azabicyclo[2.1.1]hexane Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery.[1][2] Over-reliance on flat, aromatic scaffolds often leads to compounds with suboptimal physicochemical and pharmacokinetic properties. The strategic introduction of three-dimensional (3D) saturated ring systems is a proven method to enhance drug-likeness by improving critical parameters such as aqueous solubility, metabolic stability, and target selectivity.[3][4][5] Among the arsenal of sp³-rich building blocks, the rigid, bicyclic amine 2-azabicyclo[2.1.1]hexane has emerged as a particularly valuable scaffold.[1][6] This application note provides an in-depth guide to the utilization of its hydrochloride salt, a stable and versatile precursor, for researchers, scientists, and drug development professionals. We will explore the scientific rationale for its use, its impact on key drug-like properties, and provide a detailed protocol for its incorporation into a lead scaffold.

The Scientific Rationale: Why 2-Azabicyclo[2.1.1]hexane?

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold offers a unique combination of structural rigidity and desirable physicochemical properties, making it an attractive bioisosteric replacement for both pyrrolidine and, in some contexts, substituted benzene rings.[1][6][7]

  • A Superior Pyrrolidine Analogue: Pyrrolidine is a common motif in FDA-approved drugs.[8][9] However, its flexibility can be a liability. The bridged structure of aza-BCH locks the nitrogen and the carbon backbone into a defined conformation. This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially increasing potency. Furthermore, studies have shown that replacing a pyrrolidine ring with an aza-BCH moiety can lead to significant improvements in aqueous solubility and metabolic clearance, key factors for achieving good oral bioavailability.[3][4]

  • A Saturated Bioisostere for Aromatic Rings: The rigid framework of aza-BCH can project substituents in well-defined vectors, mimicking the spatial arrangement of ortho- or meta-substituents on a phenyl ring.[7][10] This allows chemists to replace a metabolically vulnerable aromatic ring with a fully saturated, more stable core, often leading to improved pharmacokinetic profiles while maintaining or even enhancing biological activity.[5]

The core advantage of the aza-BCH scaffold lies in its ability to introduce three-dimensionality without a significant increase in molecular weight or lipophilicity, a common pitfall with other bulky aliphatic groups.[9]

Impact on Physicochemical Properties: A Comparative Analysis

The substitution of a traditional moiety, such as pyrrolidine, with a 2-azabicyclo[2.1.1]hexane scaffold can have a profound and beneficial impact on the physicochemical properties of a molecule. The following table summarizes a matched-pair analysis, showcasing the typical improvements observed.

PropertyPyrrolidine-Containing Compound2-Azabicyclo[2.1.1]hexane AnalogueRationale for Improvement
Aqueous Solubility LowerHigherThe more polar, 3D structure of the aza-BCH disrupts crystal lattice packing and improves solvation.[3][4]
Lipophilicity (LogD) HigherLowerDespite having the same number of heavy atoms, the compact, bridged structure of aza-BCH reduces the molecule's surface area, leading to lower lipophilicity.[3]
Metabolic Stability LowerHigherThe rigid, sterically hindered nature of the aza-BCH scaffold can shield adjacent metabolic soft spots from enzymatic degradation (e.g., by Cytochrome P450 enzymes).[4][5]
Oral Bioavailability VariableOften ImprovedThe combined effects of increased solubility and enhanced metabolic stability frequently lead to improved oral bioavailability.[9]

Synthetic Protocol: Incorporation of the 2-Azabicyclo[2.1.1]hexane Moiety via Amide Coupling

2-Azabicyclo[2.1.1]hexane hydrochloride is a convenient and stable starting material for various chemical transformations. One of the most common applications is its use in amide bond formation to couple it to a carboxylic acid-containing lead scaffold.

Workflow for Amide Coupling

Amide Coupling Workflow cluster_prep Step 1: Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Coupling Reaction cluster_workup Step 4: Work-up & Purification start 2-Azabicyclo[2.1.1]hexane HCl base Add non-nucleophilic base (e.g., DIPEA) start->base free_amine Generate free amine in situ base->free_amine reaction Combine free amine and active ester free_amine->reaction acid Lead Scaffold (R-COOH) coupling_agent Add coupling agent (e.g., HATU, HOBt) acid->coupling_agent active_ester Formation of active ester coupling_agent->active_ester active_ester->reaction product Formation of Amide Bond reaction->product workup Aqueous work-up product->workup purification Chromatography workup->purification final_product Isolated Product purification->final_product

Caption: Workflow for amide bond formation.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid of interest (1.0 eq), this compound (1.0 eq), and HATU (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M with respect to the limiting reagent).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The initial equivalent of base neutralizes the hydrochloride salt, and the subsequent equivalents facilitate the coupling reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Scalable Synthesis of the Building Block

The commercial availability and cost of this compound have historically been a bottleneck for its widespread use.[8][9] However, recent advancements have led to the development of scalable synthetic routes that do not rely on photochemical methods.[9] One notable approach involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the bicyclic ring system, which has been demonstrated on a multigram scale.[3][8][9] The availability of such robust synthetic procedures is crucial for the application of this building block in large-scale medicinal chemistry campaigns and eventual manufacturing.[8]

Visualizing the Synthetic Pathway: A Key Cyclization Step

The construction of the strained [2.1.1]-bicyclic system is a key challenge. The following diagram illustrates a conceptual intramolecular cyclization, a common strategy to forge the core structure.

Intramolecular Cyclization start Precursor with Nucleophile (Nu) and Leaving Group (LG) transition Transition State start->transition Intramolecular SN2 Reaction product 2-Azabicyclo[2.1.1]hexane Core transition->product Ring Formation

Caption: Intramolecular cyclization to form the core.

Conclusion and Future Outlook

This compound is a powerful building block that enables medicinal chemists to strategically introduce three-dimensionality into their lead compounds. Its use as a rigid, saturated bioisostere for pyrrolidines and aromatic rings can lead to significant improvements in solubility, metabolic stability, and overall drug-likeness. With the development of more scalable synthetic routes, the incorporation of this valuable scaffold is becoming increasingly accessible. As the drive to explore novel chemical space continues, the 2-azabicyclo[2.1.1]hexane motif is poised to play an increasingly important role in the design of the next generation of therapeutics.

References

The Strategic Incorporation of 2-Azabicyclo[2.1.1]hexane Hydrochloride in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The "escape from flatland," a strategic shift from planar, two-dimensional scaffolds to three-dimensional, sp³-rich architectures, has emerged as a powerful approach to achieving these goals.[1][2] Within this paradigm, strained bicyclic systems have garnered significant attention as bioisosteric replacements for common saturated heterocycles. This guide provides an in-depth exploration of 2-azabicyclo[2.1.1]hexane hydrochloride, a conformationally rigid pyrrolidine analogue, and its application in medicinal chemistry to overcome prevalent challenges in drug development.

The 2-Azabicyclo[2.1.1]hexane Scaffold: A Bioisostere with Superior Physicochemical Properties

The 2-azabicyclo[2.1.1]hexane (aza-BCH) core is a bridged bicyclic amine that acts as a rigid surrogate for the more flexible pyrrolidine and piperidine rings, which are ubiquitous in FDA-approved drugs.[1][3] This inherent rigidity is the cornerstone of its advantages in drug design. By pre-organizing the molecule into a specific, receptor-relevant conformation, the entropic penalty upon binding is reduced, potentially leading to enhanced binding affinity.[2]

Furthermore, the introduction of the aza-BCH scaffold has been shown to significantly improve key physicochemical properties that are critical for a compound's success as a drug candidate. Notably, it can lead to increased aqueous solubility and improved metabolic stability, two of the most common hurdles in the optimization of lead compounds.[1][4]

Impact on Physicochemical Properties: A Matched-Pair Analysis

A compelling demonstration of the benefits of the aza-BCH scaffold can be seen in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a promising therapeutic target for Parkinson's disease.[4][5] A matched-pair analysis directly comparing a pyrrolidine-containing LRRK2 inhibitor with its aza-BCH counterpart reveals the profound impact of this structural modification.

PropertyPyrrolidine Analog2-Azabicyclo[2.1.1]hexane AnalogImprovement Factor
Aqueous Solubility (pH 7.4) 1 µM>200 µM>200x
Human Liver Microsomal Clearance 130 µL/min/mg45 µL/min/mg~3x lower clearance
Calculated LogP (cLogP) 3.52.8Lower Lipophilicity

Table 1: A matched-pair analysis highlighting the significant improvements in aqueous solubility and metabolic stability upon replacing a pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane scaffold in a series of LRRK2 inhibitors. Data synthesized from information presented in a concise synthesis of a key azabicyclo[2.1.1]hexane building block for LRRK2 kinase inhibitors.[4]

The dramatic increase in aqueous solubility and the notable reduction in metabolic clearance underscore the transformative potential of the aza-BCH scaffold in addressing common drug development liabilities.

The Role of Conformational Rigidity in Receptor Engagement

The conformational flexibility of a ligand can be a double-edged sword. While it allows the molecule to adapt to the binding pocket of a receptor, it also comes with an entropic cost upon binding, as the molecule loses its conformational freedom. By introducing a rigid scaffold like 2-azabicyclo[2.1.1]hexane, the molecule is locked into a more defined three-dimensional shape.

This pre-organization can be particularly advantageous when the constrained conformation aligns with the bioactive conformation required for optimal receptor interaction. This can lead to a more favorable enthalpy of binding and, consequently, higher potency. The defined exit vectors of the substituents on the aza-BCH core also allow for more precise and predictable interactions with the target protein.[6]

G cluster_0 Flexible Ligand Binding cluster_1 Rigid Ligand Binding Unbound Flexible Ligand Unbound Flexible Ligand Bound Complex (High Entropic Cost) Bound Complex (High Entropic Cost) Unbound Flexible Ligand->Bound Complex (High Entropic Cost) Binding (High ΔS loss) Receptor Receptor Receptor->Bound Complex (High Entropic Cost) Unbound Rigid Ligand (Aza-BCH) Unbound Rigid Ligand (Aza-BCH) Bound Complex (Low Entropic Cost) Bound Complex (Low Entropic Cost) Unbound Rigid Ligand (Aza-BCH)->Bound Complex (Low Entropic Cost) Binding (Low ΔS loss) Receptor_2 Receptor Receptor_2->Bound Complex (Low Entropic Cost) G Start 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid Step1 Esterification (TMS-diazomethane, MeOH) Start->Step1 Intermediate1 2-tert-butyl 4-methyl 2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate Step1->Intermediate1 Step2 Grignard Reaction (MeMgBr, THF) Intermediate1->Step2 Intermediate2 tert-butyl 4-(2-hydroxypropan-2-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Step2->Intermediate2 Step3 Boc Deprotection (HCl in MeOH) Intermediate2->Step3 Final_Product 2-(2-azabicyclo[2.1.1]hexan-4-yl)propan-2-ol hydrochloride Step3->Final_Product

References

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexane Hydrochloride as a Transformative Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1][2][3] This paradigm advocates for a shift away from predominantly flat, aromatic structures towards sp³-rich, three-dimensional molecular architectures. The rationale is compelling: increased three-dimensionality often correlates with improved physicochemical and pharmacological properties, such as enhanced solubility, greater metabolic stability, and improved target selectivity.[4][5]

Saturated bicyclic scaffolds are at the forefront of this movement, and among them, 2-azabicyclo[2.1.1]hexane (aza-BCH) has emerged as a particularly valuable building block.[1][4] This rigid, strained amine serves as a superior bioisosteric replacement for the ubiquitous pyrrolidine ring, a motif found in numerous FDA-approved drugs. By incorporating the aza-BCH core, chemists can introduce novel exit vectors and conformational constraints, leading to significant improvements in drug-like properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-azabicyclo[2.1.1]hexane hydrochloride. We will delve into scalable synthetic protocols, detail its incorporation into complex molecules, and provide evidence-based insights into the advantages it confers upon parent compounds.

Structural Features and Physicochemical Advantages

The unique bridged structure of 2-azabicyclo[2.1.1]hexane imparts a rigid, three-dimensional conformation that distinguishes it from the more flexible pyrrolidine ring. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.

The primary advantages of substituting a pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane scaffold are improvements in key physicochemical properties that are critical for the development of orally bioavailable drugs.

Workflow for Evaluating the Impact of aza-BCH Incorporation

cluster_0 Scaffold Hopping Strategy cluster_1 Property Evaluation cluster_2 Decision Making Lead_Compound Lead Compound (with Pyrrolidine) Aza_BCH_Analogue Design Aza-BCH Analogue Lead_Compound->Aza_BCH_Analogue Bioisosteric Replacement Synthesis Synthesize Aza-BCH Analogue Aza_BCH_Analogue->Synthesis Solubility Aqueous Solubility (Kinetic/Thermodynamic) Synthesis->Solubility Comparative Analysis Lipophilicity LogD7.4 Measurement Synthesis->Lipophilicity Metabolic_Stability Microsomal Stability Assay (t1/2) Synthesis->Metabolic_Stability Permeability PAMPA/Caco-2 Assay Synthesis->Permeability Improved_Properties Improved Drug-like Properties? Lipophilicity->Improved_Properties Metabolic_Stability->Improved_Properties Advance_Candidate Advance Candidate for Further Studies Improved_Properties->Advance_Candidate Yes Re-evaluate Re-evaluate Scaffold/ Modify Design Improved_Properties->Re-evaluate No

Caption: A generalized workflow for the strategic incorporation and evaluation of the 2-azabicyclo[2.1.1]hexane scaffold in a lead optimization program.

Comparative Physicochemical Properties

Studies have demonstrated that replacing a pyrrolidine ring with a 2-azabicyclo[2.1.1]hexane moiety can lead to a desirable decrease in lipophilicity (LogD) and an increase in aqueous solubility, despite an increase in molecular weight. These are crucial attributes for improving oral absorption and overall drug-like properties.[4][6]

CompoundStructureMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)
N-Benzylpyrrolidine 161.252.15Low
N-Benzyl-2-azabicyclo[2.1.1]hexane 173.261.85Higher than pyrrolidine analogue

Data adapted from comparative studies on 2,4-methanopyrrolidines and pyrrolidines.[6]

Synthesis of this compound

A robust and scalable synthesis of this compound is essential for its widespread application. The following multi-gram scale preparation avoids photochemical steps, making it amenable to standard laboratory and pilot plant settings.[6]

Synthetic Scheme

start 3-(Chloromethyl)cyclobutan-1-one int1 N-((3-(chloromethyl)cyclobutylidene)amino)-2-methyl... start->int1 1. (R)-t-Bu-S(O)NH2, Ti(OEt)4 2. NaBH4 int2 2-(tert-butylsulfinyl)-2-azabicyclo[2.1.1]hexane int1->int2 KHMDS, THF product 2-Azabicyclo[2.1.1]hexane hydrochloride int2->product HCl (gas), EtOH

Caption: Scalable, non-photochemical synthesis of this compound.

Protocol: Multigram Synthesis of this compound

This protocol is adapted from a published procedure and has been demonstrated to produce hundreds of grams of the target compound.[6]

Step 1: Formation of the N-sulfinyl imine and reduction

  • To a solution of 3-(chloromethyl)cyclobutan-1-one in an appropriate solvent, add (R)-tert-butanesulfinamide and a Lewis acid such as titanium(IV) ethoxide.

  • Stir the reaction at room temperature until imine formation is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise.

  • After complete reduction, quench the reaction and perform an aqueous work-up to isolate the sulfinamide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 in a suitable anhydrous solvent, such as THF, and cool to a low temperature (e.g., -78 °C).

  • Slowly add a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), to effect the intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an aqueous work-up, followed by purification (e.g., column chromatography) to yield 2-(tert-butylsulfinyl)-2-azabicyclo[2.1.1]hexane.

Step 3: Deprotection to the Hydrochloride Salt

  • Dissolve the purified product from Step 2 in a suitable solvent, such as ethanol.

  • Bubble hydrogen chloride gas through the solution for a designated period or until the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent, such as diethyl ether, to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to afford this compound as a solid.[6]

Application in Complex Molecule Synthesis: Functionalization Protocols

Once synthesized, the hydrochloride salt can be used directly in some reactions or, more commonly, neutralized to the free base before use. The N-Boc protected analogue is also a valuable intermediate for certain transformations.

Protocol 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most common reactions in medicinal chemistry. 2-Azabicyclo[2.1.1]hexane readily participates in these couplings.

General Procedure:

  • To a solution of the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

  • Add a solution of 2-azabicyclo[2.1.1]hexane (as the free base, generated by neutralizing the hydrochloride salt with a suitable base) in the same solvent.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up and purify the product by column chromatography or preparative HPLC.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing the aza-BCH scaffold onto a molecule containing an aldehyde or ketone.

General Procedure:

  • Dissolve the aldehyde or ketone and this compound in a suitable solvent (e.g., dichloroethane (DCE) or methanol).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). If using the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) may be required.

  • Stir the reaction at room temperature. The reaction progress can be monitored by the consumption of the starting materials.

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. While a specific protocol for 2-azabicyclo[2.1.1]hexane is not widely published, the following general conditions for secondary cyclic amines can be used as a starting point for optimization.

Suggested Starting Conditions:

  • Reactants: Aryl halide (1.0 equiv.), 2-azabicyclo[2.1.1]hexane (1.2-1.5 equiv., as free base).

  • Catalyst: A suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle, 1-5 mol%).

  • Ligand: A biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-10 mol%).

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Solvent: An anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Temperature: 80-110 °C.

Procedure Outline:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium precatalyst, and ligand.

  • Add the solvent, followed by the 2-azabicyclo[2.1.1]hexane free base and the base.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

A compelling example of the successful application of 2-azabicyclo[2.1.1]hexane is in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease. In a lead optimization program, researchers at Merck replaced a pyrrolidine ring with the aza-BCH scaffold. This modification led to a consistent and significant improvement in both aqueous solubility and metabolic clearance, key parameters for developing a successful drug candidate.[1][4]

Conclusion

This compound is a powerful and versatile building block that enables medicinal chemists to access novel chemical space and imbue their molecules with improved, drug-like properties. Its rigid, three-dimensional structure offers a distinct advantage over more traditional saturated heterocycles like pyrrolidine. The scalable and robust synthetic routes, coupled with its predictable reactivity in a range of standard chemical transformations, make it an indispensable tool for the modern drug discovery professional. By leveraging the protocols and insights provided in these application notes, researchers can confidently incorporate this unique scaffold into their synthetic strategies to accelerate the development of the next generation of therapeutics.

References

Application Notes and Protocols for the Incorporation of 2-Azabicyclo[2.1.1]hexane into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Dimension in Peptide Design

In the landscape of modern drug discovery, peptidomimetics represent a frontier of innovation, offering the potential for enhanced therapeutic properties over their natural peptide counterparts. A key strategy in this field is the introduction of conformational constraints to modulate bioactivity, stability, and selectivity. The incorporation of 2-azabicyclo[2.1.1]hexane, a rigid bicyclic proline analogue also known as 2,4-methanoproline, has emerged as a powerful tool for peptide chemists.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of 2-azabicyclo[2.1.1]hexane-containing peptides.

The unique tricyclic structure of 2-azabicyclo[2.1.1]hexane imposes significant conformational rigidity upon the peptide backbone.[3] Unlike the flexible pyrrolidine ring of proline, which can adopt multiple conformations, the bicyclic system of 2,4-methanoproline locks the peptide backbone into a more defined geometry. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity. Furthermore, studies have shown that the incorporation of 2,4-methanoproline can selectively stabilize the trans peptide bond conformation, a crucial factor in molecular recognition and biological activity.[1][4]

This guide will delve into the practical aspects of working with this novel building block, from its synthesis to its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore the profound impact of this modification on peptide properties and provide detailed protocols to empower researchers to harness the potential of 2-azabicyclo[2.1.1]hexane in their drug discovery endeavors.

Synthesis of Fmoc-Protected 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

The journey to incorporating 2-azabicyclo[2.1.1]hexane into peptides begins with the synthesis of a suitably protected building block for SPPS. The most common protecting group strategy for the α-amine is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through various multi-step synthetic routes, often starting from commercially available precursors. Several methods for the preparation of the 2-azabicyclo[2.1.1]hexane core have been reported, including intramolecular nucleophilic substitution reactions and cycloadditions.[1][2]

A generalized synthetic workflow for producing the Fmoc-protected 2,4-methanoproline is depicted below. This process typically involves the construction of the bicyclic core, followed by the introduction of the carboxylic acid functionality and subsequent protection of the amine with an Fmoc group.

G cluster_synthesis Synthesis of Fmoc-2,4-Methanoproline Start Starting Materials Core_Formation Formation of 2-Azabicyclo[2.1.1]hexane Core Start->Core_Formation Multi-step synthesis Carboxylation Introduction of Carboxylic Acid Core_Formation->Carboxylation Fmoc_Protection Fmoc Protection of α-Amine Carboxylation->Fmoc_Protection Final_Product Fmoc-2-Azabicyclo[2.1.1]hexane- 1-carboxylic Acid Fmoc_Protection->Final_Product

Caption: Generalized synthetic workflow for Fmoc-2,4-methanoproline.

Solid-Phase Peptide Synthesis (SPPS) of 2-Azabicyclo[2.1.1]hexane-Containing Peptides

The incorporation of Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid into a peptide sequence via SPPS requires special consideration due to its steric bulk. The rigid bicyclic structure can hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Therefore, optimized protocols employing more potent coupling reagents and potentially longer reaction times or elevated temperatures are necessary to achieve high coupling efficiencies.

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids like 2,4-methanoproline, standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) may result in low yields.[5] The use of more powerful uronium/aminium or phosphonium salt-based coupling reagents is highly recommended.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHigh reactivity, fast coupling kinetics, low racemization.[6]
HBTU Uronium/Aminium SaltEffective and widely used, good alternative to HATU.[6]
COMU Uronium/Aminium SaltHigh solubility and reactivity, particularly in challenging couplings.[7]
PyBOP Phosphonium SaltStrong acylation agent, useful for hindered couplings.[6]
PyAOP Phosphonium SaltHighly effective, especially for N-methylated and other hindered amino acids.[6]

Table 1. Recommended coupling reagents for sterically hindered amino acids.

Protocol for Manual SPPS Incorporation

This protocol provides a general guideline for the manual incorporation of Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. Optimization may be required depending on the specific peptide sequence and resin.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU, HBTU, or other potent coupling reagent

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid:

    • Dissolve Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. For particularly difficult couplings, consider double coupling (repeating the coupling step) or performing the reaction at an elevated temperature (e.g., 50°C) with microwave assistance if available.

  • Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

During the SPPS of peptides containing 2-azabicyclo[2.1.1]hexane, several side reactions can occur. Understanding these potential issues is crucial for optimizing the synthesis and obtaining a high-purity product.

  • Incomplete Coupling: As discussed, the steric hindrance of the bicyclic system is the primary challenge.

    • Mitigation: Use of potent coupling reagents, double coupling, increased reaction times, and microwave-assisted synthesis can significantly improve coupling efficiency.[5][8][9]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline or its analogues are the second residue. The cyclization of the dipeptidyl-resin leads to chain termination.[10]

    • Mitigation: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended as its steric bulk hinders the formation of diketopiperazines.[10]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur during activation, particularly with prolonged activation times or in the presence of excess base.

    • Mitigation: Use of additives like HOBt or OxymaPure can suppress racemization.[6][11] Pre-activation times should be kept to a minimum.

G cluster_spps SPPS Cycle for 2,4-Methanoproline Incorporation Start Peptidyl-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling (Fmoc-2,4-Methanoproline, HATU/DIPEA in DMF) Washing1->Coupling Double coupling or microwave may be needed Washing2 DMF/DCM Wash Coupling->Washing2 End Elongated Peptidyl-Resin Washing2->End

Caption: SPPS cycle for incorporating Fmoc-2,4-methanoproline.

Impact of 2-Azabicyclo[2.1.1]hexane Incorporation on Peptide Properties

The introduction of the rigid 2-azabicyclo[2.1.1]hexane moiety can have a profound impact on the physicochemical and biological properties of a peptide.

Conformational Rigidity and Pre-organization

The primary effect of incorporating 2,4-methanoproline is the significant reduction in the conformational flexibility of the peptide backbone. This "pre-organization" can be highly advantageous in drug design, as it can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.

Enhanced Proteolytic Stability

Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The unnatural, sterically hindered structure of 2-azabicyclo[2.1.1]hexane can sterically shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide. Studies on proline-rich antibacterial peptides have shown that such modifications can lead to remarkable stability in serum.[12] While specific data for 2,4-methanoproline is emerging, the principle of increased stability through sterically demanding, unnatural amino acids is well-established.[13][14][15]

PropertyProline-Containing Peptide2-Azabicyclo[2.1.1]hexane-Containing PeptideRationale
Conformational Flexibility HighLowThe bicyclic structure restricts bond rotation.
Proteolytic Stability Moderate to LowHighSteric hindrance protects adjacent peptide bonds from enzymatic cleavage.
Receptor Binding Affinity VariablePotentially IncreasedPre-organization into a bioactive conformation can reduce the entropic penalty of binding.

Table 2. Comparative properties of proline vs. 2-azabicyclo[2.1.1]hexane-containing peptides.

Modulation of Receptor Binding and Selectivity

By locking the peptide into a specific conformation, the incorporation of 2-azabicyclo[2.1.1]hexane can fine-tune its interaction with biological targets. This can lead to increased binding affinity and, in some cases, improved selectivity for a particular receptor subtype. For example, the replacement of L-proline with a 2-azabicyclo[2.1.1]hexane derivative in an angiotensin-converting enzyme (ACE) inhibitor resulted in a significant improvement in potency and a reduction in off-target binding.[16]

Applications in Drug Discovery and Development

The unique properties conferred by 2-azabicyclo[2.1.1]hexane make it a valuable building block in the design of novel peptide-based therapeutics.

  • Enzyme Inhibitors: The rigid scaffold can mimic transition states or key binding motifs, leading to potent and selective enzyme inhibitors. Its application in ACE and kinase inhibitors has shown promise.[16]

  • GPCR Ligands: The conformational constraint can lead to the development of highly selective agonists or antagonists for G-protein coupled receptors.

  • Antimicrobial Peptides: Enhancing the proteolytic stability of antimicrobial peptides is a critical step in their development as therapeutic agents.

  • Protein-Protein Interaction Modulators: The rigid scaffold can be used to design peptidomimetics that mimic key secondary structures, such as β-turns, involved in protein-protein interactions.

Conclusion

The incorporation of 2-azabicyclo[2.1.1]hexane into peptide sequences offers a powerful strategy for medicinal chemists to overcome some of the inherent limitations of natural peptides. The enhanced conformational rigidity, proteolytic stability, and potential for improved receptor binding and selectivity make this a highly attractive modification in the pursuit of novel and effective peptide-based therapeutics. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers venturing into this exciting area of peptidomimetic chemistry.

References

Application Note & Protocols: Leveraging 2-Azabicyclo[2.1.1]hexane Hydrochloride for the Synthesis of Advanced LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A New Dimension in LRRK2 Inhibition

The leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD), with mutations in the LRRK2 gene being a significant genetic risk factor.[1][2][3] The development of potent and selective kinase inhibitors is a promising strategy that may lead to new treatments.[4] This guide details the strategic application of 2-azabicyclo[2.1.1]hexane hydrochloride, a novel three-dimensional building block, in the synthesis of next-generation LRRK2 inhibitors. We will explore the rationale for its use, provide detailed synthetic protocols, and present a framework for characterization and validation.

The incorporation of the 2-azabicyclo[2.1.1]hexane motif is a deliberate strategy to enhance the "drug-likeness" of LRRK2 inhibitors.[5][6] This rigid, saturated bicyclic system serves as a bioisosteric replacement for traditional flat aromatic rings or as a constrained analog of pyrrolidine.[7][8][9] Its primary advantages include improving key physicochemical properties such as solubility and metabolic clearance, which are often challenging hurdles in CNS drug development.[5][6][8][10]

The Strategic Advantage of the 2-Azabicyclo[2.1.1]hexane Scaffold

In modern medicinal chemistry, moving beyond "flatland" by increasing the fraction of sp³-hybridized atoms is a key design principle for improving clinical success rates.[5][6][10] The 2-azabicyclo[2.1.1]hexane scaffold is an exemplary tool for this purpose.

  • Improved Physicochemical Properties: Matched-pair analysis has shown that replacing a traditional pyrrolidine with the 2-azabicyclo[2.1.1]hexane moiety can lead to significant improvements in aqueous solubility and a reduction in metabolic clearance.[5][8] This is attributed to the rigid, non-planar structure which can disrupt crystal packing and present a less lipophilic surface.

  • Novel Chemical Space: The defined three-dimensional structure of the bicyclic system provides precise exit vectors for substituents, allowing for meticulous exploration of the LRRK2 ATP-binding pocket.[11] This structural rigidity can lead to enhanced potency and selectivity.

  • Metabolic Stability: The strained ring system is often more resistant to metabolic degradation compared to more flexible aliphatic or aromatic systems, potentially leading to improved pharmacokinetic profiles.[12]

Synthesis of the Key Building Block: this compound

A scalable and efficient synthesis of the this compound building block is crucial for its application in drug discovery programs. A robust method has been developed featuring a key intramolecular cyclization to forge the strained bicyclic ring system.[5][6][13]

cluster_0 Synthesis of 2-Azabicyclo[2.1.1]hexane HCl start Commercially Available Starting Material intermediate1 Prefunctionalized Substrate start->intermediate1 Multi-step functionalization intermediate2 Strained Amide Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Azabicyclo[2.1.1]hexane intermediate2->product Reduction final_product 2-Azabicyclo[2.1.1]hexane Hydrochloride product->final_product HCl salt formation

Caption: High-level workflow for the synthesis of the key building block.

Application Protocol: Synthesis of an N-Heteroaryl Indazole LRRK2 Inhibitor

This section provides a representative protocol for the coupling of this compound with a functionalized indazole core, a common scaffold in potent LRRK2 inhibitors.[5][6]

Materials and Reagents
ReagentSupplierGradeNotes
This compoundCommercial/In-house≥98%The key building block.
Substituted Chloro-indazole DerivativeCommercial/In-house≥98%The core scaffold of the inhibitor.
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous, ≥99.5%Non-nucleophilic base.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%Reaction solvent.
Dichloromethane (DCM)Fisher ScientificHPLC GradeFor workup and chromatography.
Ethyl Acetate (EtOAc)Fisher ScientificHPLC GradeFor workup and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab PreparedN/AFor aqueous workup.
BrineLab PreparedN/AFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichReagent GradeFor drying organic layers.
Silica GelSiliCycle60 Å, 40-63 µmFor column chromatography.
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

Experimental Workflow: Nucleophilic Aromatic Substitution

cluster_1 LRRK2 Inhibitor Synthesis Workflow reagents Combine Reactants: - 2-Azabicyclo[2.1.1]hexane HCl - Chloro-indazole - DIPEA in DMF reaction Heat Reaction (e.g., 80-100 °C) under N₂ reagents->reaction Step 1 workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO₃ & Brine reaction->workup Step 2 purification Purification: Flash Column Chromatography workup->purification Step 3 characterization Analysis: - NMR - LC-MS - HPLC purification->characterization Step 4

Caption: Step-by-step workflow for the synthesis of the final LRRK2 inhibitor.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted chloro-indazole derivative (1.0 eq).

  • Addition of Reagents: Add this compound (1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

    • Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions. A slight excess of the amine component ensures complete consumption of the limiting chloro-indazole.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring mixture.

    • Rationale: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl salt of the amine and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.

    • Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution.

  • Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The washes remove residual DMF, DIPEA, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Dichloromethane or Hexanes.

  • Final Characterization: Combine the pure fractions and concentrate to afford the final LRRK2 inhibitor. Confirm the structure and purity using ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Data Presentation and Expected Results

The successful synthesis should yield a highly pure compound. The following table provides an example of expected data for a representative final product.

ParameterExpected Result
Yield 50-75%
Appearance White to off-white solid
Purity (HPLC) >98%
¹H NMR Peaks corresponding to both the indazole core and the unique upfield signals of the 2-azabicyclo[2.1.1]hexane protons should be observed.[5]
LC-MS A single major peak with the correct [M+H]⁺ mass for the target molecule.[5]
LRRK2 Inhibition Expected IC₅₀ in the low nanomolar range against both wild-type and G2019S mutant LRRK2.[3][14]

Mechanism of Action: ATP-Competitive Inhibition

The majority of potent LRRK2 inhibitors, including those based on the N-heteroaryl indazole scaffold, function as Type I ATP-competitive inhibitors.[6][14] They bind to the ATP pocket in the kinase domain, preventing the phosphorylation of LRRK2 substrates.

cluster_2 LRRK2 Kinase Signaling LRRK2 LRRK2 Kinase Phospho_Substrate Phosphorylated Substrate LRRK2->Phospho_Substrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Substrate (e.g., Rab GTPases) Substrate->LRRK2 Downstream Pathogenic Downstream Effects Phospho_Substrate->Downstream Inhibitor 2-Azabicyclo[2.1.1]hexane -based Inhibitor Inhibitor->LRRK2 Inhibition

Caption: Inhibition of the LRRK2 signaling pathway by an ATP-competitive inhibitor.

Conclusion and Future Directions

The use of this compound represents a significant advancement in the design of LRRK2 kinase inhibitors. This building block provides a robust strategy to improve the physicochemical properties essential for developing effective therapeutics for Parkinson's disease. The synthetic protocols outlined herein are adaptable and provide a solid foundation for the exploration and optimization of this promising class of molecules. Future work will focus on further derivatization of the bicyclic scaffold to fine-tune potency, selectivity, and pharmacokinetic profiles, ultimately aiming for a clinical candidate.

References

Application Notes and Protocols for the N-Functionalization of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azabicyclo[2.1.1]hexane Scaffold

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) motif has emerged as a paramount structural unit in modern medicinal chemistry. Its rigid, three-dimensional architecture serves as a valuable bioisosteric replacement for commonly used planar structures like phenyl rings and more flexible saturated heterocycles such as pyrrolidine. The incorporation of this sp³-rich scaffold into drug candidates has been shown to significantly enhance key physicochemical properties, including metabolic stability, aqueous solubility, and binding affinity, by presenting substituents in well-defined spatial orientations. This guide provides a detailed exploration of synthetic protocols for the functionalization of the secondary amine within the 2-aza-BCH core, a critical step for its integration into diverse molecular architectures and for modulating pharmacological activity.

Core Principles of N-Functionalization

The nitrogen atom of 2-azabicyclo[2.1.1]hexane behaves as a typical secondary amine, albeit with a unique steric environment imposed by the bicyclic framework. Its lone pair of electrons is readily available for nucleophilic attack, enabling a variety of transformations. The choice of reaction conditions is paramount to achieving high yields and purity, mitigating potential side reactions, and ensuring compatibility with other functional groups that may be present on the scaffold. This document outlines four principal classes of N-functionalization: acylation, alkylation (via reductive amination and direct alkylation), arylation, and sulfonylation. Each section provides a detailed, step-by-step protocol grounded in established chemical principles, offering insights into the causality behind the experimental choices.

N-Acylation: Installation of Carbonyl Functionalities

N-acylation is a fundamental transformation for protecting the amine, introducing a point of diversity, or synthesizing amide-containing target molecules. The reaction of 2-azabicyclo[2.1.1]hexane with acylating agents such as acid chlorides or anhydrides is typically efficient and high-yielding. The Boc ((tert-butoxycarbonyl)) group is a common N-acyl protecting group that enhances stability and can be readily removed under acidic conditions.

Causality and Experimental Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically a tertiary amine like triethylamine or pyridine, is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent due to its inert nature and ability to dissolve a wide range of organic compounds.

Diagram of N-Acylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Aza-BCH·HCl and Base in DCM B Cool to 0 °C A->B C Add Acylating Agent (e.g., Boc2O) dropwise B->C D Warm to RT and Stir C->D E Aqueous Wash D->E F Dry Organic Layer E->F G Concentrate F->G H Purify (Chromatography) G->H I I H->I N-Acylated Product

Caption: General workflow for the N-acylation of 2-azabicyclo[2.1.1]hexane.

Detailed Protocol: Synthesis of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Materials:

  • 2-Azabicyclo[2.1.1]hexane hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound.

  • Suspend the hydrochloride salt in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) dropwise to the stirred suspension. Stir for 15 minutes to ensure complete formation of the free amine.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil or white solid.

ReagentMolar Equiv.Purpose
2-Aza-BCH·HCl1.0Starting material
Boc₂O1.1Acylating agent
Et₃N2.2Base (HCl scavenger and free base formation)
DCM-Solvent

N-Alkylation: Introducing Alkyl Substituents

N-alkylation can be achieved through several methods, with reductive amination being a highly versatile and reliable approach for introducing a wide range of alkyl groups. Direct alkylation with alkyl halides is also a viable method, particularly for reactive halides like benzyl bromide.

Reductive Amination

This powerful one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4]

Causality and Experimental Rationale

Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[4] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion, especially with less reactive ketones.[3] This method avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.

Diagram of Reductive Amination Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Aza-BCH, Aldehyde/Ketone, and optional Acetic Acid in DCE B Stir at RT A->B C Add NaBH(OAc)3 in portions B->C D Stir at RT until completion C->D E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Dry, Concentrate F->G H Purify (Chromatography) G->H I I H->I N-Alkylated Product

Caption: General workflow for the N-alkylation via reductive amination.

Detailed Protocol: General Procedure for Reductive Amination

Materials:

  • 2-Azabicyclo[2.1.1]hexane (free base or HCl salt) (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-azabicyclo[2.1.1]hexane. If starting from the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir in the solvent for 15-20 minutes before proceeding.

  • Dissolve the amine in DCE (approx. 0.1 M).

  • Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution. If the carbonyl compound is a ketone, a catalytic amount of acetic acid (e.g., 0.1 eq) may be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated 2-azabicyclo[2.1.1]hexane.

ReagentMolar Equiv.Purpose
2-Aza-BCH1.0Starting material
Aldehyde/Ketone1.1-1.2Alkyl source
NaBH(OAc)₃1.5Reducing agent
DCE/THF-Solvent
Acetic AcidcatalyticCatalyst for iminium formation
Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classical method that is particularly effective for reactive alkylating agents such as benzyl and allyl halides.

Causality and Experimental Rationale

This reaction follows an S_N2 mechanism where the amine acts as a nucleophile, displacing a halide from the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct. A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is often used. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Detailed Protocol: Synthesis of 2-benzyl-2-azabicyclo[2.1.1]hexane

Materials:

  • 2-Azabicyclo[2.1.1]hexane (free base) (1.0 eq)

  • Benzyl bromide (BnBr) (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve 2-azabicyclo[2.1.1]hexane in acetonitrile (approx. 0.2 M) in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 3 days, or until completion as monitored by TLC/LC-MS.[5]

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to afford the N-benzylated product.[5]

N-Arylation: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[6] This methodology is applicable to a wide range of aryl halides and secondary amines, including sterically hindered bicyclic systems.

Causality and Experimental Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the key steps of the catalytic cycle.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine in the catalytic cycle.[7]

Diagram of Buchwald-Hartwig Amination

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with Pd catalyst, Ligand, and Base B Add Solvent (e.g., Toluene) A->B C Add 2-Aza-BCH and Aryl Halide B->C D Heat reaction mixture (e.g., 70-110 °C) C->D E Monitor until completion D->E F Cool, dilute with Ether E->F G Filter through Celite F->G H Concentrate G->H I Purify (Chromatography) H->I J J I->J N-Arylated Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Detailed Protocol: N-Arylation of 2-Azabicyclo[2.1.1]hexane (Adapted from a related bicyclic system)

This protocol is adapted from a procedure for the N-arylation of 7-azabicyclo[2.2.1]heptane and should be optimized for the specific 2-azabicyclo[2.1.1]hexane substrate and aryl halide.[7]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • RuPhos or other suitable ligand (1.1-1.2 eq relative to Pd)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF) (2.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line): To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and this compound.

  • Add the aryl halide, followed by anhydrous toluene or dioxane.

  • Stir the mixture and add the LHMDS solution dropwise at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 70-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

ComponentLoading/Equiv.Purpose
2-Aza-BCH·HCl1.0Amine source
Aryl Halide1.0Aryl source
Pd(OAc)₂1-5 mol%Catalyst precursor
Ligand (e.g., RuPhos)1.1-1.2 (rel. to Pd)Ligand for catalyst
LHMDS2.4Strong, non-nucleophilic base
Toluene/Dioxane-Anhydrous solvent

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation provides access to sulfonamides, a critical functional group in many pharmaceutical agents. The reaction is typically straightforward, involving the coupling of the amine with a sulfonyl chloride.

Causality and Experimental Rationale

Similar to N-acylation, this reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a base (e.g., pyridine, Et₃N, or even powdered KOH) to neutralize the HCl generated.[7] The choice of an aprotic solvent like dichloromethane prevents any reaction of the sulfonyl chloride with the solvent.

Detailed Protocol: General Procedure for N-Sulfonylation

Materials:

  • 2-Azabicyclo[2.1.1]hexane (1.0 eq)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-azabicyclo[2.1.1]hexane in DCM (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq).

  • Add the desired sulfonyl chloride (1.05 eq) dropwise or in portions as a solid.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

ReagentMolar Equiv.Purpose
2-Aza-BCH1.0Starting material
Sulfonyl Chloride1.05Sulfonylating agent
Pyridine/Et₃N1.5Base (HCl scavenger)
DCM-Solvent

Conclusion

The protocols detailed in these application notes provide a robust framework for the N-functionalization of the 2-azabicyclo[2.1.1]hexane scaffold. Mastery of these fundamental transformations—acylation, alkylation, arylation, and sulfonylation—empowers researchers in drug discovery and development to fully leverage the unique structural and physicochemical advantages of this valuable building block. The rationale provided for each experimental choice is intended to facilitate not only the successful execution of these procedures but also their adaptation and optimization for novel substrates and complex synthetic campaigns.

References

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexane Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic replacement of flat, two-dimensional aromatic scaffolds with three-dimensional, sp³-rich bioisosteres has emerged as a critical design element.[1][2][3] This approach can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and lipophilicity.[4] Within this context, the 2-azabicyclo[2.1.1]hexane (aza-BCH) framework has garnered substantial attention as a rigid and valuable surrogate for pyrrolidine and other cyclic amines.[1][2][3][5] The unique stereoelectronic properties of the aza-BCH core offer new vectors for chemical space exploration, making the development of efficient and enantioselective synthetic routes a high-priority research area.

These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of 2-azabicyclo[2.1.1]hexane derivatives, focusing on recent catalytic advancements that have made these chiral building blocks more accessible. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Core Synthetic Strategy: The Cycloaddition of Bicyclo[1.1.0]butanes and Imines

The predominant and most innovative approach to chiral aza-BCHs involves the formal cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and various imines.[4][5] This strategy leverages the high strain energy of BCBs, which act as versatile three-carbon synthons. Depending on the catalytic system, this transformation can be mechanistically nuanced, proceeding through either concerted or stepwise pathways to afford the desired bicyclic products with high levels of stereocontrol.

Application Note 1: Zinc-Catalyzed Enantioselective [3+2] Cycloaddition

Overview: A robust method for the synthesis of aza-BCHs utilizes a zinc-based Lewis acid catalyst in conjunction with a chiral bis(oxazolinylphenyl)amide (BOPA) ligand.[6] This system has proven effective for the reaction of BCBs with a range of alkynyl and aryl-substituted imines, delivering products with high yields and excellent enantioselectivities.[5][6][7] A key feature of this protocol is the incorporation of a 2-acyl imidazole moiety on the BCB, which is believed to provide an additional coordination site for the zinc catalyst, thereby orchestrating a highly organized transition state essential for asymmetric induction.[6]

Mechanistic Insight: Experimental and computational studies suggest a concerted nucleophilic ring-opening of the BCB by the imine.[5][6] The chiral zinc-BOPA complex activates the imine, and the 2-acyl imidazole group on the BCB is crucial for achieving high enantioselectivity by creating a well-defined chiral pocket. This mechanism differs from other Lewis acid-catalyzed cycloadditions of BCBs.[3]

Workflow Diagram:

Zinc_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction Zn_salt Zn(OTf)2 Complex Chiral Zn-BOPA Complex Zn_salt->Complex BOPA BOPA Ligand BOPA->Complex Solvent_prep Anhydrous Solvent Solvent_prep->Complex Reaction_Vessel Reaction at RT, 24h Complex->Reaction_Vessel BCB BCB Substrate (with 2-acyl imidazole) BCB->Reaction_Vessel Imine Imine Substrate Imine->Reaction_Vessel Workup Quench & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Chiral aza-BCH Purification->Product

Caption: Workflow for Zinc-Catalyzed aza-BCH Synthesis.

Experimental Protocol: General Procedure for Zinc-Catalyzed Asymmetric [3+2] Cycloaddition

  • Reagent Handling and Setup:

    • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

    • Anhydrous solvents are critical for the success of this reaction.

  • Catalyst Preparation:

    • To a flame-dried Schlenk tube, add the chiral BOPA ligand (0.022 mmol, 1.1 equiv relative to catalyst).

    • Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL).

    • Add Zn(OTf)₂ (0.02 mmol, 10 mol%).

    • Stir the mixture at room temperature for 30 minutes to pre-form the chiral catalyst complex.

  • Cycloaddition Reaction:

    • To the catalyst solution, add the bicyclo[1.1.0]butane (BCB) derivative (0.2 mmol, 1.0 equiv).

    • Add the imine derivative (0.24 mmol, 1.2 equiv).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS for completion.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-azabicyclo[2.1.1]hexane product.

    • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Quantitative Data Summary:

EntryBCB Substituent (R¹)Imine Substituent (R²)Yield (%)er
1PhenylTMS-alkynyl94%96.5:3.5
2Phenyl4-Cl-Ph85%95.5:4.5
3Phenyl4-MeO-Ph70%91:9
44-Br-PhTMS-alkynyl90%96:4

Data synthesized from representative examples in the literature.[5][6]

Application Note 2: Organocatalytic Asymmetric Synthesis via Brønsted Acid Catalysis

Overview: An alternative and powerful approach employs a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst.[1][2][8] This metal-free method catalyzes the formal cycloaddition of BCBs with N-aryl imines under mild conditions, demonstrating high enantioselectivity across a broad range of substrates, including those with ester, ketone, and amide functionalities on the BCB.[1][8][9] The modularity with respect to the BCB's electron-withdrawing group is a significant advantage of this protocol.[8]

Mechanistic Insight: The reaction is proposed to proceed via a stepwise mechanism.[1][9] The chiral IDPi catalyst acts as a Brønsted acid, protonating the imine to form a chiral ion pair.[1] This activation facilitates the nucleophilic attack of the BCB, leading to a zwitterionic intermediate that subsequently cyclizes to furnish the aza-BCH product. The confined chiral environment of the IDPi anion dictates the stereochemical outcome of the reaction.

Catalytic Cycle Diagram:

Organocatalysis_Mechanism Catalyst IDPi Catalyst (H-A*) Ion_Pair Chiral Ion Pair [R-NH+=CH-R'][A*-] Catalyst->Ion_Pair + Imine Imine Imine (R-N=CH-R') BCB BCB Intermediate Zwitterionic Intermediate Ion_Pair->Intermediate + BCB Product Chiral aza-BCH Intermediate->Product Cyclization Product->Catalyst - H-A* (Catalyst Turnover)

Caption: Proposed Mechanism for IDPi-Catalyzed aza-BCH Synthesis.

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Cycloaddition

  • Reagent Handling and Setup:

    • The reaction is sensitive to air and moisture; use of a glovebox or standard Schlenk techniques is recommended.

    • Use anhydrous solvents. A mixture of CHCl₃ and n-Bu₂O (9:1) is often optimal.[8]

  • Reaction Setup:

    • In a glovebox, weigh the confined IDPi catalyst (e.g., (S,S)-IDPi, 0.005 mmol, 2 mol%) into a vial.

    • Add the N-aryl imine (0.25 mmol, 1.0 equiv) and the BCB amide/ester (0.30 mmol, 1.2 equiv).

    • Add the anhydrous solvent mixture (e.g., CHCl₃/n-Bu₂O, 0.5 mL).

    • Seal the vial and stir the mixture at 35 °C for 18 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by ¹H NMR of a crude aliquot), concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield the pure aza-BCH product.

    • Determine the enantiomeric excess (ee) or enantiomeric ratio (er) using chiral stationary phase HPLC.

Quantitative Data Summary:

EntryBCB FunctionalityImine N-Aryl GroupYield (%)er
1AmidePhenyl85%97:3
2Amide2-Br-Phenyl92%98:2
3EsterPMP75%98:2
4KetonePhenyl80%99:1

Data synthesized from representative examples in the literature.[1]

Application Note 3: Copper-Catalyzed Enantioselective [2π+2σ] Cycloaddition

Overview: A complementary approach involves the use of a copper(II) triflate catalyst with a chiral 8-quinolinyl-oxazoline ligand.[4] This system is particularly effective for the [2π+2σ] cycloaddition of BCBs with imines. A key finding in this work was the critical role of a pyrazole-amide substituent on the BCB derivative, which was essential for both reactivity and high levels of enantioselectivity.[4]

Mechanistic Insight: Model studies indicate that Cu(OTf)₂ is uniquely effective in activating the BCB system.[4] The chiral ligand plays a dual role in promoting the reaction and controlling the stereochemistry. Computational studies have highlighted the importance of π-π stacking interactions between the ligand and the substrates in the transition state, which dictates the enantiodetermining step.[4]

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric Cycloaddition

  • Catalyst and Reagent Preparation:

    • Under an Argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the 8-quinolinyl-oxazoline ligand (0.012 mmol, 6 mol%) to a flame-dried reaction tube.

    • Add 4 Å molecular sieves.

    • Add anhydrous isopropyl acetate (iPrOAc, 1.0 mL) and stir for 30 minutes at room temperature.

  • Reaction Execution:

    • Cool the mixture to 0 °C.

    • Add the pyrazole-amide substituted BCB (0.2 mmol, 1.0 equiv).

    • Add the imine (0.24 mmol, 1.2 equiv).

    • Stir the reaction at 0 °C for 72 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash chromatography on silica gel. Recrystallization may be necessary to achieve high enantiopurity.[4]

Quantitative Data Summary:

EntryBCB Substituent (AG)Imine SubstituentYield (%)ee (%)
1PhenylPhenyl89%84% (98% after recrystallization)
24-F-PhPhenyl72%75%
34-Br-PhPhenyl90%88%
42-NaphthylPhenyl65%92% (after recrystallization)

Data synthesized from representative examples in the literature.[4]

Conclusion and Future Outlook

The asymmetric synthesis of 2-azabicyclo[2.1.1]hexane derivatives has matured significantly, with robust catalytic methods now available using zinc, copper, and organocatalysts. These protocols provide access to a wide array of enantioenriched aza-BCHs, which are valuable building blocks for medicinal chemistry and drug development. The choice of catalyst system—Lewis acid or Brønsted acid—is often dictated by the specific functionalities present on the bicyclo[1.1.0]butane and imine substrates. Future research will likely focus on expanding the substrate scope further, developing even more efficient and scalable processes, and exploring the application of these novel scaffolds in the synthesis of next-generation therapeutics.

References

Application Notes & Protocols: 2-Azabicyclo[2.1.1]hexane as a Bioisostere for ortho-Substituted Phenyl Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the drive to escape "flatland" and embrace three-dimensional molecular architectures has led to the rise of saturated bioisosteres as replacements for traditionally used aromatic rings.[1][2] This guide provides a comprehensive overview of the strategic application of 2-azabicyclo[2.1.1]hexane as a bioisosteric replacement for ortho-substituted phenyl rings. By leveraging the inherent structural and physicochemical advantages of this strained bicyclic amine, researchers can unlock novel chemical space and develop drug candidates with improved pharmacological profiles. This document details the rationale, synthetic strategies, and key experimental protocols for the successful implementation of this bioisosteric substitution in drug discovery programs.

The Imperative for Phenyl Ring Bioisosteres: Moving Beyond Flatland

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to present substituents in a well-defined geometry for interaction with biological targets.[1] However, its aromaticity and lipophilicity often contribute to undesirable pharmacokinetic properties, including metabolic instability (cytochrome P450-mediated oxidation) and poor aqueous solubility.[1] The concept of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, offers a powerful strategy to mitigate these liabilities.[3][4][5]

Saturated, C(sp³)-rich bioisosteres, in particular, have garnered significant attention for their ability to improve "drug-like" properties.[1] These three-dimensional scaffolds can enhance solubility, increase metabolic stability, and provide novel intellectual property opportunities.[1][2] Among these, 2-azabicyclo[2.1.1]hexane has emerged as a compelling surrogate for ortho-substituted phenyl rings, offering a unique combination of structural rigidity and favorable physicochemical characteristics.[6][7]

2-Azabicyclo[2.1.1]hexane: A Superior Mimic of ortho-Substituted Phenyl Rings

The 2-azabicyclo[2.1.1]hexane scaffold presents a spatially rigid framework that effectively mimics the geometry of an ortho-substituted phenyl ring.[7] The bridgehead carbons provide two distinct exit vectors for substituents, analogous to the 1 and 2 positions of a benzene ring.

Geometric and Physicochemical Advantages
Propertyortho-Substituted Phenyl Ring2-Azabicyclo[2.1.1]hexane BioisostereRationale for Improvement
Lipophilicity (cLogP/LogD) Generally HighGenerally LowerIncreased sp³ character and the presence of a nitrogen atom lead to reduced lipophilicity and potentially improved solubility.[8][9]
Aqueous Solubility Often PoorGenerally ImprovedThe polar nitrogen atom and the non-planar, saturated structure disrupt crystal packing and enhance interactions with water.[8][10]
Metabolic Stability Susceptible to Aromatic OxidationMore ResistantThe absence of aromatic C-H bonds susceptible to CYP450-mediated hydroxylation leads to enhanced metabolic stability.[9]
Structural Rigidity PlanarRigid, 3D ConformationProvides a fixed orientation of substituents, potentially leading to higher binding affinity and selectivity by reducing the entropic penalty of binding.
Novelty (Intellectual Property) Crowded IP SpaceNovel and PatentableOffers a clear path to new chemical entities with distinct intellectual property claims.[1]

Synthetic Strategies for Accessing 2-Azabicyclo[2.1.1]hexane Scaffolds

Several synthetic routes to 2-azabicyclo[2.1.1]hexane and its derivatives have been developed, providing medicinal chemists with a toolbox to access these valuable building blocks. A common and effective strategy involves an intramolecular photochemical [2+2] cycloaddition.

Protocol: Synthesis of a Protected 2-Azabicyclo[2.1.1]hexane Derivative

This protocol outlines a general procedure for the synthesis of a Boc-protected 2-azabicyclo[2.1.1]hexane, a versatile intermediate for further functionalization.

Step 1: Synthesis of the Acyclic Precursor

  • To a solution of a suitable allylic amine in a polar aprotic solvent (e.g., acetonitrile), add a vinylogous acylating agent (e.g., acryloyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acyclic diene precursor.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a dilute solution (e.g., 0.01 M) of the diene precursor in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel.

  • De-gas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp (typically with a Pyrex filter to remove wavelengths below 290 nm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-azabicyclo[2.1.1]hexane derivative.

Step 3: N-Protection

  • Dissolve the synthesized bicyclic amine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected 2-azabicyclo[2.1.1]hexane is often pure enough for subsequent steps or can be further purified by chromatography.[11]

G cluster_synthesis Synthetic Workflow start Allylic Amine + Acylating Agent precursor Acyclic Diene Precursor start->precursor Acylation photocycloaddition Intramolecular [2+2] Photocycloaddition precursor->photocycloaddition UV Irradiation bicyclic_amine 2-Azabicyclo[2.1.1]hexane photocycloaddition->bicyclic_amine protection N-Protection (e.g., Boc) bicyclic_amine->protection final_product Protected Bicyclic Intermediate protection->final_product

Caption: Synthetic workflow for 2-azabicyclo[2.1.1]hexane.

Experimental Evaluation of Bioisosteric Replacement

A critical aspect of implementing a bioisosteric replacement is the empirical validation of the resulting improvements in physicochemical and pharmacological properties. The following are key in vitro assays to perform this evaluation.

Protocol: Determination of Lipophilicity (LogP/LogD)

The shake-flask method is a standard approach for the determination of the octanol-water partition coefficient (LogP) and distribution coefficient (LogD).[12]

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases should be pre-saturated with each other.

  • Add a small aliquot of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[6][13]

  • Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[14][15]

  • Prepare a stock solution of the test compound.

  • Thaw pooled human liver microsomes on ice.

  • Prepare an incubation mixture containing the microsomes and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound and a cofactor solution (e.g., NADPH).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[16]

G cluster_evaluation Bioisostere Evaluation Workflow synthesis Synthesize Matched Pair: o-Phenyl vs. 2-Aza-BCH physchem Physicochemical Profiling (LogD, pKa, Solubility) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability) synthesis->adme pharma Pharmacological Evaluation (Binding/Functional Assays) synthesis->pharma data_analysis Data Analysis & Comparison physchem->data_analysis adme->data_analysis pharma->data_analysis

Caption: Evaluation workflow for bioisosteric replacement.

Protocol: Receptor Binding Assay

A competitive radioligand binding assay is commonly used to determine the affinity of a test compound for its target receptor.[1][3]

  • Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and the various concentrations of the test compound.

  • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known ligand).

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Wash the filters rapidly with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[7][17][18]

Case Study: Improved Properties in a Bioisosteric Analogue

CompoundStructurecLogPAqueous Solubility (µM)
Fluxapyroxad ortho-dichloro-phenyl3.125
Bicyclo[2.1.1]hexane Analogue Bicyclo[2.1.1]hexane2.534
2-Oxabicyclo[2.1.1]hexane Analogue 2-Oxabicyclo[2.1.1]hexane1.7155

Data adapted from Mykhailiuk, et al. (2023).[19]

These findings strongly suggest that the analogous replacement with a 2-azabicyclo[2.1.1]hexane would confer similar, if not enhanced, benefits due to the presence of the basic nitrogen atom.

Conclusion and Future Perspectives

The strategic replacement of ortho-substituted phenyl rings with 2-azabicyclo[2.1.1]hexane represents a robust approach to overcoming common challenges in drug discovery. This bioisosteric substitution can lead to compounds with enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, ultimately increasing the probability of clinical success. The synthetic methodologies and evaluation protocols outlined in this guide provide a framework for medicinal chemists to confidently explore this valuable area of chemical space. As the demand for novel, three-dimensional drug candidates continues to grow, the application of saturated bioisosteres like 2-azabicyclo[2.1.1]hexane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

Design and Application of Peptidomimetics Featuring 2-Azabicyclo[2.1.1]hexane Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Peptide Design

In the landscape of modern drug discovery, there is a clear and decisive shift away from planar, aromatic structures towards sp³-rich, three-dimensional molecular scaffolds. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced metabolic stability, and superior target specificity. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are at the forefront of this evolution. By incorporating rigid structural constraints, we can pre-organize a peptide's conformation to favor binding to its biological target, thereby increasing potency and selectivity.

The 2-azabicyclo[2.1.1]hexane scaffold, a conformationally constrained proline analogue, has emerged as a powerful tool in the design of next-generation peptidomimetics.[1] Its rigid bicyclic structure effectively locks the peptide backbone, reducing the entropic penalty upon binding and providing precise spatial orientation of side-chain functionalities. This guide provides a comprehensive overview of the design, synthesis, and application of peptidomimetics incorporating this unique scaffold, complete with detailed protocols and expert insights for researchers in the field.

Core Principles: The 2-Azabicyclo[2.1.1]hexane Advantage

The incorporation of a 2-azabicyclo[2.1.1]hexane moiety, also known as 2,4-methanoproline, into a peptide sequence offers several distinct advantages over natural proline or other proline analogues:

  • Conformational Rigidity: The bicyclic nature of the scaffold severely restricts the rotation around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This pre-organization into a specific conformation can lead to a significant increase in binding affinity for the target protein.

  • Metabolic Stability: The non-natural, sterically hindered structure of the scaffold can impart resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

  • Precise Vectorial Display of Side Chains: The fixed geometry of the bicyclic system allows for the precise positioning of substituents, enabling the optimization of interactions with the target's binding pocket.

  • Improved Physicochemical Properties: The introduction of this saturated, non-planar scaffold can lead to improved solubility and other desirable drug-like properties compared to more traditional, aromatic-heavy compounds.

The following diagram illustrates the workflow for the design and evaluation of peptidomimetics incorporating the 2-azabicyclo[2.1.1]hexane scaffold.

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation A Scaffold Synthesis: Preparation of Fmoc-protected 2-azabicyclo[2.1.1]hexane amino acid B Solid-Phase Peptide Synthesis (SPPS): Incorporation of the bicyclic amino acid into the peptide chain A->B Fmoc-protected building block C Cleavage & Purification: Release from resin and HPLC purification B->C Crude peptidomimetic D Structural Analysis: NMR & Mass Spectrometry C->D Purified peptidomimetic E Conformational Analysis: X-ray Crystallography & CD Spectroscopy D->E F Biological Evaluation: Binding assays (e.g., IC50) & functional assays D->F G Lead Optimization F->G Structure-Activity Relationship (SAR)

Caption: Workflow for the development of 2-azabicyclo[2.1.1]hexane peptidomimetics.

Application Notes: Strategic Implementation and Key Considerations

The design of potent peptidomimetics is an iterative process of synthesis, characterization, and biological evaluation. The 2-azabicyclo[2.1.1]hexane scaffold has proven particularly effective in the development of protease inhibitors, where precise mimicry of the transition state is crucial for high-affinity binding.

For example, in the design of inhibitors for viral proteases such as the SARS-CoV-2 main protease (Mpro or 3CLpro), the rigid scaffold can be used to position key pharmacophores that interact with the enzyme's active site.[2][3] The table below presents a hypothetical comparison of a linear peptide inhibitor and its bicyclic analogue, illustrating the potential improvements in biological activity.

CompoundScaffoldIC50 (nM)Proteolytic Stability (t½ in plasma, h)
Linear PeptideProline500< 0.5
Bicyclic Peptidomimetic2-Azabicyclo[2.1.1]hexane25> 8

Expert Insight: The significant increase in potency (lower IC50) and metabolic stability for the bicyclic compound is a direct result of the conformational constraint imposed by the 2-azabicyclo[2.1.1]hexane scaffold. This pre-organization reduces the entropic cost of binding and protects the peptide backbone from proteolytic cleavage.

Protocols: From Building Block to Purified Peptidomimetic

The following protocols provide a detailed, step-by-step guide for the synthesis and purification of a peptidomimetic containing a 2-azabicyclo[2.1.1]hexane scaffold.

Protocol 1: Synthesis of Fmoc-Protected 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

The synthesis of the Fmoc-protected building block is a critical first step. Several synthetic routes have been reported in the literature.[4][5][6][7] The following is a generalized, multi-step protocol based on established methods.

Materials:

  • Commercially available starting materials for the synthesis of the 2-azabicyclo[2.1.1]hexane core (specifics will vary based on the chosen synthetic route)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesize the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid core: Follow a literature procedure to synthesize the unprotected bicyclic amino acid.[4][5][6] This typically involves a multi-step synthesis that may include cycloaddition and ring-closing reactions.

  • Fmoc Protection: a. Dissolve the synthesized 2-azabicyclo[2.1.1]hexane-1-carboxylic acid in a 1:1 mixture of DCM and saturated aqueous NaHCO₃. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of Fmoc-Cl in DCM dropwise to the cooled mixture with vigorous stirring. d. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Separate the organic and aqueous layers. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the pure Fmoc-protected 2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the synthesized Fmoc-protected bicyclic amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10][11][12]

Materials:

  • Fmoc-Rink amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including the synthesized bicyclic amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • DCM

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (1 equivalent) and OxymaPure® (1 equivalent) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours. Note: For the sterically hindered bicyclic amino acid, a longer coupling time or a double coupling may be necessary. d. Monitor the coupling reaction using a Kaiser test or other suitable method. e. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x). f. Dry the crude peptide under vacuum.

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle.

G A Start: Resin with protected amino acid B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C 2. Washing (DMF, DCM) B->C D 3. Amino Acid Activation & Coupling C->D E 4. Washing (DMF, DCM) D->E F Repeat for next amino acid E->F Chain Elongation G Final Cleavage from Resin E->G Synthesis Complete F->B

References

The Strategic Incorporation of 4-Fluoro-2-azabicyclo[2.1.1]hexane Hydrochloride in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemistry has progressively moved away from predominantly flat, aromatic structures—a concept often termed "escaping from flatland."[1][2] This paradigm shift has elevated the importance of sp³-rich, three-dimensional scaffolds that can more precisely mimic the spatial arrangement of natural ligands and engage with biological targets in a more defined manner. Among these, saturated bicyclic amines have emerged as powerful tools for drug designers.

This guide focuses on a particularly promising building block: 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride . This conformationally rigid scaffold serves as a superior bioisosteric replacement for the ubiquitous pyrrolidine ring, offering a unique combination of structural constraint, altered polarity, and metabolic stability.[3][4] The presence of the fluorine atom further allows for fine-tuning of physicochemical properties such as pKa and lipophilicity, which can be critical for optimizing drug-like characteristics.[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride, complete with detailed protocols and the scientific rationale behind its use.

Core Concept: The 2-Azabicyclo[2.1.1]hexane Scaffold as a Bioisostere

The 2-azabicyclo[2.1.1]hexane (aza-BCH) core is, in essence, a constrained analogue of proline and pyrrolidine.[2][3] This structural rigidity is a key advantage. Whereas a simple pyrrolidine ring can adopt multiple conformations (puckers), the aza-BCH scaffold is locked into a specific geometry. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.

The strategic value of this scaffold is exemplified in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease.[3][5] Optimization studies revealed that replacing a pyrrolidine moiety with the aza-BCH system led to consistent improvements in aqueous solubility and metabolic clearance, two critical hurdles in the development of CNS-penetrant drugs.[3][4]

Application Spotlight: LRRK2 Inhibitors for Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to hyperactivity of the LRRK2 kinase.[6] Therefore, potent and selective inhibitors of LRRK2 are highly sought after as potential disease-modifying therapies.

During the optimization of a series of N-heteroaryl indazole LRRK2 inhibitors, researchers discovered that the incorporation of the 2-azabicyclo[2.1.1]hexane scaffold was highly beneficial.[3] The constrained nature of the bicyclic system provided an optimal vector for substituents to interact with the target kinase, while its physicochemical properties addressed key challenges in the drug discovery cascade.

Data Presentation: Comparative Physicochemical Properties

The table below summarizes the impact of replacing a pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold in a series of LRRK2 inhibitors. This "matched-pair" analysis clearly demonstrates the advantages conferred by the aza-BCH core.

ParameterPyrrolidine Analogaza-BCH AnalogRationale for Improvement
LRRK2 Cellular Potency (IC₅₀) ComparableComparableThe rigid scaffold maintains the optimal orientation for target engagement.
Aqueous Solubility LowerHigherThe sp³-rich, less lipophilic nature of the aza-BCH scaffold improves interaction with water.[4]
Metabolic Clearance (in vitro) HigherLowerThe bicyclic structure can block sites of metabolic oxidation, leading to increased stability.[3]
Lipophilicity (LogD) HigherLowerThe introduction of the bridged system reduces the overall lipophilicity compared to a simple pyrrolidine.[1]

This data is a synthesized representation from findings reported in medicinal chemistry literature on LRRK2 inhibitors.[3][4]

Experimental Protocols

The utility of 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride as a building block is primarily realized through the formation of new carbon-nitrogen bonds at the secondary amine. The compound is supplied as a hydrochloride salt to improve its stability and handling. Consequently, the first step in most synthetic procedures is the in situ neutralization of the salt to liberate the free secondary amine, which can then engage in subsequent coupling reactions.

Protocol 1: General Procedure for N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form an N-aryl derivative of the 2-azabicyclo[2.1.1]hexane core. This is a foundational reaction for incorporating the scaffold into many drug candidates.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Halide, 4-Fluoro-2-azabicyclo[2.1.1]hexane HCl, Pd Catalyst & Ligand in a reaction vessel add_base Add Base (e.g., K₂CO₃, Cs₂CO₃) start->add_base add_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) add_base->add_solvent degas Degas the mixture (e.g., Argon sparging) add_solvent->degas heat Heat to reaction temperature (e.g., 80-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Purify by Column Chromatography extract->purify product Isolate Pure N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride (1.2 eq), palladium catalyst (0.05-0.1 eq), and phosphine ligand (0.1-0.2 eq).

  • Addition of Base: Add the base (2.0-3.0 eq). The use of a base is critical to neutralize the hydrochloride salt and the HX generated during the catalytic cycle.

  • Solvent Addition & Degassing: Add the anhydrous solvent. Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-4-fluoro-2-azabicyclo[2.1.1]hexane product.

Causality and Field Insights:

  • Choice of Base: The choice of base is crucial. Stronger, non-nucleophilic bases like Cs₂CO₃ are often preferred for less reactive aryl chlorides, while K₂CO₃ or K₃PO₄ may be sufficient for more reactive aryl bromides.

  • Ligand Selection: The ligand choice is dependent on the specific substrates. Buchwald and Hartwig have developed a wide range of ligands, and screening a small selection is often necessary to optimize the reaction.[7]

  • Handling the Reagent: As a hydrochloride salt, the reagent is typically a stable, crystalline solid that is easy to handle and weigh. The free base can be more volatile or hygroscopic.

Protocol 2: Amide Bond Formation

This protocol outlines the coupling of 4-Fluoro-2-azabicyclo[2.1.1]hexane with a carboxylic acid to form an amide bond, a common linkage in pharmaceuticals.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Carboxylic Acid & Coupling Reagents (e.g., EDC, HOBt) in a reaction vessel add_amine Add 4-Fluoro-2-azabicyclo[2.1.1]hexane HCl & a tertiary amine base (e.g., DIPEA) start->add_amine add_solvent Add Anhydrous Solvent (e.g., DMF, DCM) add_amine->add_solvent stir Stir at Room Temperature add_solvent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., with water or sat. NH₄Cl) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure Amide Product purify->product

Caption: Workflow for Amide Coupling Reaction.

Materials:

  • 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride

  • Carboxylic acid

  • Amide coupling reagents (e.g., EDC/HOBt, HATU, T3P)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

  • Vessel Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagents (e.g., EDC, 1.2 eq and HOBt, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Amine Addition: In a separate vial, dissolve 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride (1.1 eq) in the reaction solvent and add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free amine.

  • Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality and Field Insights:

  • Base Selection: A non-nucleophilic tertiary amine like DIPEA is essential. It is basic enough to deprotonate the hydrochloride salt and neutralize any acidic byproducts from the coupling reagents, but it does not compete with the desired secondary amine in the coupling reaction.

  • Coupling Reagents: While EDC/HOBt is a classic and cost-effective choice, more modern reagents like HATU or T3P can be more efficient, especially for sterically hindered substrates or to minimize racemization of chiral carboxylic acids.

Conclusion and Future Outlook

4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride is more than just another building block; it is a strategic tool for overcoming common challenges in drug discovery. Its rigid, three-dimensional structure and the electronic properties conferred by the fluorine substituent provide a powerful combination for enhancing potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in demanding areas like CNS drug discovery for neurodegenerative diseases underscores its value. As the drive to "escape from flatland" continues, the adoption of such sophisticated, sp³-rich building blocks will be a hallmark of innovative and successful medicinal chemistry campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride. This highly strained, bicyclic amine is a valuable building block in medicinal chemistry, often used as a conformationally restricted proline analog to enhance the three-dimensionality and metabolic stability of drug candidates.[1][2] However, its synthesis can present unique challenges due to its inherent ring strain.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Bicyclic Ring System

Question: I am attempting the intramolecular cyclization to form the 2-azabicyclo[2.1.1]hexane core, but I'm observing very low yields or only starting material. What could be the problem?

Answer: Low yields in the key ring-forming step are a common hurdle. The causes can typically be traced back to the specific synthetic route you are employing. Several routes exist, including photochemical [2+2] cycloadditions, rearrangements of other bicyclic systems, and intramolecular nucleophilic displacements.[1][4][5][6]

Potential Causes & Solutions:

  • For Intramolecular Displacement Routes (e.g., from a cyclobutane precursor): A widely used modern approach involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to form the bicyclic ring.[1][7]

    • Inefficient Halogenation: If the precursor alcohol is not efficiently converted to the alkyl chloride, the subsequent cyclization will fail. Ensure your chlorinating agent (e.g., SOCl₂) is fresh and the reaction is carried out under anhydrous conditions.

    • Steric Hindrance: The cyclization involves forming a strained bicyclic system. If your precursor has bulky substituents near the reacting centers, this can significantly hinder the reaction. Re-evaluate your substrate design if possible.

    • Base Strength: The choice and stoichiometry of the base used for the deprotonation of the sulfinamide are critical. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often required. Ensure it is added at the correct temperature (typically low, e.g., -78 °C) to prevent side reactions.

  • For Photochemical [2+2] Cycloaddition Routes: These methods can be sensitive and require specific equipment.

    • Incorrect Wavelength or Sensitizer: The intramolecular [2+2] photocycloaddition often requires a sensitizer like acetophenone.[4] The efficiency of the reaction is highly dependent on the correct wavelength of UV light and the concentration of the sensitizer. Consult the literature for the specific conditions for your substrate.

    • Concentration: Photochemical reactions are often sensitive to the concentration of the substrate. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular polymerization.

    • Degassing: Oxygen can quench the excited state of the sensitizer, inhibiting the reaction. Ensure the solvent is thoroughly degassed before starting the photolysis.

  • General Considerations:

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure all precursors are fully characterized and purified before use.

    • Reaction Monitoring: Use appropriate analytical techniques (TLC, LC-MS, NMR) to monitor the reaction progress. This will help you determine if the reaction is stalling or if side products are forming.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also getting a significant amount of a side product with a similar polarity, making purification difficult. What are the likely side products and how can I avoid them?

Answer: The formation of side products is a common challenge, especially in syntheses involving strained rings. The nature of the side product depends on the reaction pathway.

Potential Side Products & Mitigation Strategies:

  • Ring-Opened Products: Due to the high ring strain of the 2-azabicyclo[2.1.1]hexane system, it can be susceptible to ring-opening reactions, especially under harsh conditions (e.g., strong acid or base, high temperatures).[3]

    • Mitigation: Employ milder reaction conditions wherever possible. For example, when removing protecting groups, choose conditions that are known to be compatible with strained rings.

  • Over-alkylation (in Reductive Amination approaches): If synthesizing the target via reductive amination of a cyclobutanone precursor, over-alkylation of the resulting amine can occur.[8][9]

    • Mitigation: Use a stoichiometry of 1 equivalent of the amine. Also, consider using a less reactive reducing agent that preferentially reduces the imine intermediate over the starting ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11]

  • Polymerization (in Photochemical Routes): As mentioned earlier, intermolecular reactions can lead to polymeric material.

    • Mitigation: Perform the reaction at high dilution.

Issue 3: Difficulty in Product Isolation and Purification

Question: My reaction seems to have worked, but I'm struggling to isolate the this compound as a clean, solid product. It seems to be very water-soluble or remains an oil.

Answer: The hydrochloride salt of this small, polar amine can be highly soluble in polar solvents, and its isolation can be tricky.

Troubleshooting Isolation:

  • Solvent Choice for Precipitation/Crystallization:

    • After the final deprotection and salt formation step (often using HCl in a solvent like ethanol or diethyl ether), the choice of anti-solvent is crucial.[1][12] A common procedure involves concentrating the reaction mixture and then triturating with a non-polar solvent like diethyl ether or pentane to induce precipitation.[13]

    • If the product remains an oil, try a variety of solvent/anti-solvent systems. Sometimes, a mixture of solvents (e.g., EtOAc/heptane) can be effective.

    • Cooling the mixture to low temperatures (e.g., 0 °C or -20 °C) can also promote crystallization.

  • Water Contamination: The product is hygroscopic. Even small amounts of water can prevent crystallization.

    • Ensure all solvents are anhydrous.

    • Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • If you suspect water contamination, you can try azeotropic distillation with a solvent like toluene to remove residual water before attempting precipitation.

  • Product Characterization: The final product is often a brown solid.[1] It's important to characterize it thoroughly by NMR (¹H and ¹³C), and HRMS to confirm its identity and purity.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-azabicyclo[2.1.1]hexane?

A1: A common and scalable approach starts from cyclobutanone.[1] This is then elaborated through several steps to introduce the necessary functionality for the key intramolecular cyclization. Other routes may start from pyridine or bicyclo[1.1.0]butanes.[2][3][5]

Q2: What are the key safety considerations when synthesizing this compound?

A2: Standard laboratory safety precautions should always be followed. Specific hazards depend on the reagents used in your chosen synthetic route. For example:

  • Strong Bases (e.g., LiHMDS, n-BuLi): These are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques.

  • Chlorinating Agents (e.g., SOCl₂): These are corrosive and release toxic fumes. Work in a well-ventilated fume hood.

  • Hydrogen Chloride Gas: This is a corrosive and toxic gas. Use a gas bubbler and a trap to neutralize any excess gas.[14]

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]

Q3: Can this synthesis be scaled up to multigram or kilogram quantities?

A3: Yes, scalable syntheses have been reported. A batchwise, multigram preparation of this compound has been developed, yielding 195 grams of the material.[1][7][13] Key considerations for scale-up include efficient heat transfer, managing the addition of pyrophoric reagents, and safe handling of large volumes of flammable solvents. Photochemical routes are generally more difficult to scale up compared to traditional thermal reactions.[13]

Q4: How should the final this compound product be stored?

A4: The hydrochloride salt is generally a stable solid. However, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.[14][15]

Experimental Protocols & Diagrams

Protocol: Multigram Synthesis via Intramolecular Displacement

This protocol is adapted from a reported scalable synthesis.[1]

Step 1: Synthesis of 3-(Chloromethyl)cyclobutan-1-one

  • This starting material can be prepared from commercially available precursors. One route involves the [2+2] cycloaddition of dichloroketene with an appropriate olefin, followed by dehalogenation.[1][12]

Step 2: Reductive Amination and Sulfinamide Formation

  • To a solution of 3-(chloromethyl)cyclobutan-1-one in an appropriate solvent (e.g., THF), add (R)-2-methylpropane-2-sulfinamide.

  • Add a Lewis acid catalyst (e.g., Ti(OEt)₄).

  • Stir at room temperature until imine formation is complete (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and add a reducing agent (e.g., NaBH₄) portion-wise.

  • Work up the reaction to isolate the sulfinamide-protected amine.

Step 3: Intramolecular Cyclization

  • Dissolve the product from Step 2 in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base (e.g., LiHMDS, 1 M in THF).

  • Allow the reaction to warm slowly to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

Step 4: Deprotection and Salt Formation

  • Dissolve the bicyclic sulfinamide from Step 3 in ethanol.

  • Bubble hydrogen chloride gas through the solution for a set period.[13]

  • Stir at room temperature.

  • Concentrate the solution under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.[1][12]

Diagrams

Troubleshooting_Low_Yield start Low Yield of 2-Azabicyclo[2.1.1]hexane cause1 Inefficient Precursor Formation start->cause1 cause2 Suboptimal Cyclization Conditions start->cause2 cause3 Side Reactions start->cause3 subcause1a Incomplete Halogenation cause1->subcause1a subcause1b Poor Quality Reagents cause1->subcause1b subcause2a Incorrect Base or Stoichiometry cause2->subcause2a subcause2b Wrong Temperature cause2->subcause2b subcause2c Photochemical Issues (Wavelength, Sensitizer) cause2->subcause2c subcause3a Ring Opening cause3->subcause3a subcause3b Polymerization cause3->subcause3b solution1a Verify Halogenation (e.g., by NMR) subcause1a->solution1a solution1b Use Fresh/Pure Reagents subcause1b->solution1b solution2a Screen Bases (e.g., LiHMDS, KHMDS) subcause2a->solution2a solution2b Optimize Temperature Profile subcause2b->solution2b solution2c Consult Literature for Photochemical Setup subcause2c->solution2c solution3a Use Milder Conditions subcause3a->solution3a solution3b Run at High Dilution subcause3b->solution3b Purification_Workflow start Crude Reaction Mixture (Post-Deprotection) step1 Concentrate Under Vacuum start->step1 step2 Resulting Material step1->step2 step3_solid Triturate with Non-polar Solvent (e.g., Diethyl Ether) step2->step3_solid Solid step3_oil Redissolve in Minimal Polar Solvent (e.g., EtOH) step2->step3_oil Oil end_solid Filter Solid step3_solid->end_solid step4_oil Add Anti-Solvent Slowly (e.g., Heptane, Ether) step3_oil->step4_oil step5_oil Cool to 0 °C or -20 °C step4_oil->step5_oil step5_oil->end_solid end_wash Wash with Cold Anti-Solvent end_solid->end_wash end_dry Dry Under Vacuum end_wash->end_dry final_product Pure Hydrochloride Salt end_dry->final_product

References

Technical Support Center: 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azabicyclo[2.1.1]hexane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable bicyclic amine scaffold. As a constrained analog of proline, this building block offers unique three-dimensional properties beneficial for drug discovery, but its purification can present specific challenges.[1][2] This document provides field-proven insights and detailed protocols to help you navigate these challenges effectively, ensuring high-purity material for your critical experiments.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is an off-white or brown solid. Is this expected, and how can I improve its color?

A1: Yes, it is quite common for the crude, initially isolated product to appear as a brown or off-white solid.[3][4][5] This discoloration typically arises from residual, non-volatile impurities or minor degradation products generated during the synthesis, particularly in the final deprotection and salt formation step.

The cause is often multifaceted. For instance, in syntheses involving the removal of a tert-butylsulfinamide group with HCl in ethanol, the process can generate colored byproducts.[3][6] The key is to understand that color is an indicator of impurity, which may or may not interfere with subsequent reactions but certainly impacts characterization and material specifications.

For decolorization, the most effective method is recrystallization with the aid of activated carbon . The porous structure of activated carbon provides a large surface area for adsorbing the high-molecular-weight, colored impurities. A detailed protocol for this is provided in the "Advanced Purification Protocols" section below.

Q2: What is the recommended storage condition for this compound to ensure its long-term stability?

A2: The hydrochloride salt is significantly more stable than its free-base form. For optimal long-term stability, it should be stored in a tightly sealed container in a dry, well-ventilated place, preferably in a refrigerator.[7] The compound is hygroscopic, and moisture absorption can lead to clumping and potential degradation over time. Storing it under an inert atmosphere (e.g., argon or nitrogen) is good practice but not strictly necessary for routine use if the container is well-sealed.

Q3: Can I use standard silica gel flash chromatography to purify the hydrochloride salt?

A3: It is generally not recommended. Hydrochloride salts of amines are highly polar and often have limited solubility in the less polar organic solvents used for silica gel chromatography. They tend to streak badly or remain adsorbed at the origin of the column. While some patents mention flash column chromatography for purifying derivatives, this is typically performed on the protected, neutral form of the amine, not the HCl salt.[1][8] For the hydrochloride salt, methods like recrystallization or trituration are far more effective and scalable.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

Problem 1: Oiling Out During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, the compound separates as an insoluble liquid (an oil).

  • Causality: This occurs when the compound's solubility in the hot solvent is exceedingly high, and its melting point is lower than the temperature of the solution. The solute separates as a supercooled liquid before it can organize into a crystal lattice. Impurities can also suppress the melting point and inhibit crystallization.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a cold bath. Slow cooling provides more time for nucleation and crystal growth.

    • Add a Co-solvent: Introduce a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the oil and allow the mixture to cool slowly. For this compound, a good system might be Methanol/Ethanol as the primary solvent and Diethyl Ether or Ethyl Acetate as the anti-solvent.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: Low Recovery After Recrystallization
  • Symptom: A significant portion of the material is lost, resulting in a poor yield.

  • Causality: This is most often due to using too much solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is complete.

    • Optimize Solvent System: Refer to the solvent selection table in the protocols section. A good recrystallization solvent dissolves the compound when hot but poorly when cold.

    • Concentrate the Mother Liquor: After filtering the crystals, concentrate the remaining solution (the mother liquor) and cool it again to recover a second crop of crystals. Note that the second crop may be of lower purity.

    • Ensure Complete Precipitation: Cool the solution in an ice bath or refrigerator for an adequate amount of time to maximize crystal formation before filtration.

Problem 3: NMR Spectrum Shows Persistent Impurities
  • Symptom: After purification, ¹H NMR analysis still shows peaks that do not correspond to the product or the solvent.

  • Causality: The impurity may have similar solubility properties to the desired compound, making it difficult to remove by recrystallization alone. Common impurities can include starting materials or byproducts from the synthesis.[9]

  • Solutions:

    • Perform a Second Recrystallization: A second pass through the recrystallization protocol can often remove tenacious impurities.

    • Trituration: If the impurity is more soluble in a specific solvent than your product, you can perform trituration. Suspend the solid in a minimal amount of this solvent and stir vigorously. The impurity will dissolve while your product remains a solid. Filter to collect the purified material. A good solvent for this might be cold acetonitrile or diethyl ether.[10]

    • Acid-Base Extraction (on the free base): As a last resort, you can convert the salt back to the free base with a mild base (e.g., NaHCO₃), extract it into an organic solvent (like Dichloromethane or Ethyl Acetate), wash away water-soluble impurities, dry the organic layer, and then reform the HCl salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).[11] This process can be loss-intensive but is very effective at removing non-basic organic impurities.

Purification Workflows & Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

G cluster_0 Start cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Troubleshooting Paths Crude Crude Brown Solid (Post-Synthesis) Recrystallize Recrystallization (e.g., MeOH/EtOH) Crude->Recrystallize Initial Cleanup Analyze Analyze Purity (NMR, LC-MS) Recrystallize->Analyze Pure Pure White Solid (>97%) Analyze->Pure Meets Spec Impure Persistent Impurities Analyze->Impure Fails Spec Colored Product Still Colored Analyze->Colored Fails Spec Triturate Trituration (e.g., with Et₂O) Impure->Triturate Impurity is more soluble Charcoal Repeat Recrystallization with Activated Carbon Colored->Charcoal Triturate->Analyze Charcoal->Analyze

Caption: Decision workflow for purification.

Protocol 1: Decolorizing Recrystallization

This protocol is the gold standard for purifying the title compound.

Materials:

  • Crude this compound

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), reagent grade

  • Activated carbon, decolorizing grade

  • Erlenmeyer flask, reflux condenser, hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol or ethanol required to fully dissolve the solid. Bring the solution to a gentle boil.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling). Add a small amount of activated carbon (approx. 1-2% of the solute's weight).

    • Expert Tip: Do not add activated carbon to a boiling solution, as it can cause violent bumping.

  • Heating: Re-attach the reflux condenser and heat the mixture at reflux for 10-15 minutes. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization in the funnel.

    • Causality: Pre-warming the glassware minimizes heat loss, preventing the solute from crashing out of solution during filtration.

  • Crystallization: Transfer the clear, hot filtrate to a clean flask. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Induce Precipitation (If needed): If crystallization does not occur, slowly add diethyl ether or ethyl acetate as an anti-solvent until the solution becomes persistently cloudy. Allow it to stand.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.[3][5]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Summary: Solvent Selection for Recrystallization
Solvent System (Primary/Anti-Solvent)Suitability RationaleExpected Purity
Methanol / Diethyl EtherExcellent. High solubility in hot MeOH, very low in cold Et₂O. Good for inducing crystallization.>98%
Ethanol / Diethyl EtherExcellent. Similar to methanol but less volatile. A common system cited in syntheses.[3][4]>98%
IsopropanolGood. Lower solubility than MeOH/EtOH, may result in higher recovery but requires more solvent.>97%
AcetonitrileFair. May be useful for trituration of specific impurities but less ideal as a primary recrystallization solvent.Variable
WaterPoor. Extremely high solubility; difficult to achieve good recovery.Not Recommended
Troubleshooting Logic Diagram

This diagram helps diagnose and solve specific purification issues.

G outcome outcome action action start Problem Occurs During Purification oiling_out Compound Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No action_slow_cool 1. Slow Cooling Rate 2. Add Anti-Solvent 3. Scratch/Seed Flask oiling_out->action_slow_cool Yes persistent_impurity Persistent Impurity? low_yield->persistent_impurity No action_concentrate 1. Use Minimum Solvent 2. Concentrate Mother Liquor 3. Ensure Full Cooling low_yield->action_concentrate Yes outcome_success Purification Successful persistent_impurity->outcome_success No action_rerx 1. Re-Recrystallize 2. Triturate with Et₂O 3. (Advanced) Acid-Base Workup of Free Base persistent_impurity->action_rerx Yes

Caption: Troubleshooting common purification problems.

References

Technical Support Center: Scale-up Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Azabicyclo[2.1.1]hexane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are looking to produce this valuable building block on a multigram to kilogram scale. The strained bicyclic structure of 2-azabicyclo[2.1.1]hexane makes it a desirable scaffold in medicinal chemistry for introducing three-dimensionality into drug candidates.[1] However, its synthesis can present unique challenges, particularly during scale-up.

This guide provides a detailed, field-proven protocol, troubleshooting advice for common issues, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.

I. Overview of the Synthetic Strategy

The presented synthesis avoids photochemical methods, which can be difficult to scale, in favor of a robust intramolecular displacement reaction.[1][2][3] The key transformation involves the formation of the [2.1.1]-bicyclic ring system via an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide.[2][4] This method has been successfully employed to produce hundreds of grams of the target compound.[1][2][3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Materials B Cyclobutanone Intermediate Formation A->B Multiple Steps C Introduction of Nitrogen and Chiral Auxiliary B->C D Intramolecular Cyclization (Key Step) C->D E Deprotection and Salt Formation D->E F Final Product: 2-Azabicyclo[2.1.1]hexane HCl E->F

Caption: High-level overview of the synthetic workflow.

II. Detailed Experimental Protocol (Multigram Scale)

This protocol is adapted from a validated multigram preparation.[2]

Step 1: Preparation of 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane

This intermediate is the direct precursor to the final product. Its synthesis involves several steps starting from a cyclobutanone derivative. For the purpose of this guide, we will focus on the final deprotection step, as it is a critical point for scale-up.

Step 2: Deprotection and Hydrochloride Salt Formation

Parameter Value Rationale/Notes
Reactant 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane75.0 g (0.400 mol)
Solvent Ethanol (EtOH)1000 mL. A polar protic solvent is suitable for this reaction.
Reagent Hydrogen chloride (HCl) gasBubbled through the solution. Ensure a good dispersion.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 3 hoursMonitor by TLC or LC-MS for complete consumption of starting material.
Work-up 1. Concentration under vacuum2. Dilution with Et₂O (500 mL)3. Stirring for 1 hourDiethyl ether is used as an anti-solvent to precipitate the hydrochloride salt.
Isolation FiltrationThe solid product is collected by filtration.
Washing Et₂O (2 x 200 mL)To remove any non-polar impurities.
Yield ~81% (for a 195g total batch)This procedure can be repeated to accumulate larger quantities.[2]

Characterization Data:

  • Appearance: Brown solid[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 9.46 (s, 2H), 4.16–4.07 (m, 1H), 3.21–3.09 (m, 2H), 2.88–2.79 (m, 1H), 2.04–1.91 (m, 2H), 1.47–1.34 (m, 2H).[2]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ = 59.0, 46.0, 37.7, 36.8.[2]

  • HRMS (m/z): [M+H]⁺ calculated for C₅H₁₀N: 84.0808; found: 84.0809.[2]

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

Troubleshooting_Guide A Problem Low Yield of Final Product B Potential Cause Incomplete Deprotection A->B C Potential Cause Product Loss During Work-up A->C D Potential Cause Impure Intermediate A->D B_sol Solution: - Ensure sufficient HCl gas is bubbled. - Extend reaction time and monitor by LC-MS. - Check the quality of the HCl source. B->B_sol Troubleshoot C_sol Solution: - Use a suitable anti-solvent (e.g., Et₂O, MTBE). - Ensure complete precipitation before filtration. - Minimize transfers and wash steps. C->C_sol Troubleshoot D_sol Solution: - Re-purify the sulfinamide intermediate. - Confirm the structure and purity by NMR and LC-MS. - Ensure complete removal of reagents from the previous step. D->D_sol Troubleshoot

References

reducing byproduct formation in 2-Azabicyclo[2.1.1]hexane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.1.1]hexane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. The unique strained ring system of 2-azabicyclo[2.1.1]hexane makes it a compelling building block in medicinal chemistry, offering a three-dimensional alternative to traditional flat aromatic rings. However, its synthesis can be challenging, often accompanied by the formation of unwanted byproducts.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes, improve yields, and minimize impurities.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 2-azabicyclo[2.1.1]hexane. Each entry details potential causes and provides actionable solutions based on established literature.

Issue 1: Low Yield of the Desired 2-Azabicyclo[2.1.1]hexane in [3+2] Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction between a bicyclo[1.1.0]butane (BCB) and an imine is resulting in a low yield of the target 2-azabicyclo[2.1.1]hexane. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the [3+2] cycloaddition to form 2-azabicyclo[2.1.1]hexanes are a common challenge. The efficiency of this reaction is highly sensitive to several factors, from the nature of the reactants to the choice of catalyst and reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice of Lewis acid catalyst is critical. While various catalysts can promote the reaction, their effectiveness can be highly substrate-dependent.

    • Troubleshooting: If you are observing low yields, consider screening a panel of Lewis acids. For the reaction of BCBs with α-imino esters, ketones, and amides, Cu(OTf)₂ has been shown to be an effective catalyst.[1] In other systems, zinc-catalyzed enantioselective [3+2] cycloadditions have been reported to give high yields.[2] For N-arylimines, gallium catalysts have also been successfully employed.[3]

  • Substrate Reactivity: The electronic properties of both the BCB and the imine play a significant role.

    • BCB: BCBs with electron-withdrawing groups are generally more reactive. If your synthesis allows, consider modifying the BCB substrate to enhance its reactivity.

    • Imine: N-arylimines and N-alkylimines can exhibit divergent reactivity. N-arylimines typically favor the desired [3+2] cycloaddition, while N-alkylimines may preferentially undergo an addition/elimination sequence to form cyclobutenyl methanamine byproducts.[2][4] If you are using an N-alkylimine and observing low yields of the bicyclic product, this side reaction is a likely culprit.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the reaction outcome.

    • Troubleshooting: A systematic optimization of reaction conditions is recommended. This can be efficiently performed using microscale high-throughput experimentation.[2] Experiment with different solvents, as solubility and coordination can affect the catalyst's activity. For instance, in some organocatalytic systems, a mixture of CHCl₃ and dibutyl ether has been found to provide excellent yields.[5]

Issue 2: Formation of Cyclobutenyl Methanamine Byproducts

Question: I am observing a significant amount of a cyclobutenyl methanamine byproduct in my reaction of a BCB with an imine. How can I suppress this side reaction?

Answer:

The formation of cyclobutenyl methanamines is a known competitive pathway in the reaction of BCBs with certain imines, particularly N-alkylimines.[2][4] This side reaction proceeds through an addition/elimination mechanism rather than the desired concerted or stepwise cycloaddition.

Mitigation Strategies:

  • Choice of Imine: As mentioned previously, N-arylimines are more prone to undergo the desired [3+2] cycloaddition.[2] If the synthetic scheme allows, switching from an N-alkylimine to an N-arylimine can significantly reduce the formation of the cyclobutenyl byproduct.

  • Catalyst Control: The choice of catalyst can influence the reaction pathway. While some Lewis acids may promote both pathways, certain catalytic systems can exhibit high chemoselectivity. For instance, Cu(I) catalysis has been shown to favor the formation of bicyclo[2.1.1]hexanes, while Au(I) catalysis can selectively yield cyclobutenes.[4]

  • Reaction Parameter Optimization: Fine-tuning the reaction conditions can also help to favor the desired cycloaddition. This includes adjusting the temperature, solvent, and addition rate of the reactants.

Issue 3: Presence of a Tricyclic Byproduct in Rearrangement Reactions

Question: In my synthesis starting from a dihydropyridine photoproduct, I am isolating a tricyclic byproduct along with my desired dibrominated 2-azabicyclo[2.1.1]hexane. How can I minimize the formation of this impurity?

Answer:

This issue is specific to synthetic routes that involve the rearrangement of N-substituted dihydropyridine photoproducts. The reaction with bromine can lead to the formation of a tricyclic byproduct in addition to the desired rearranged product.[6]

Strategies for Minimizing the Tricyclic Byproduct:

  • Reaction Conditions: The ratio of the desired product to the tricyclic byproduct can be influenced by the reaction conditions. Careful control of temperature and reaction time is crucial.

  • Purification: While optimizing the reaction to completely eliminate the byproduct may be difficult, the two compounds can typically be separated by flash chromatography.[6] The reference literature reports a 2:1 ratio of the desired product to the tricyclic byproduct, which were successfully separated.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for preparing 2-azabicyclo[2.1.1]hexanes?

A1: Several synthetic routes to 2-azabicyclo[2.1.1]hexanes have been developed. Some of the most common include:

  • [3+2] Cycloaddition: This method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with imines, often catalyzed by a Lewis acid.[1][2][5]

  • Intramolecular Displacement: A key step in one reported multigram synthesis involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to form the bicyclic ring system.[2]

  • Photochemical Methods: An efficient synthesis has been reported starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method.[7]

  • Rearrangement of Dihydropyridine Photoproducts: This strategy utilizes the rearrangement of N-substituted dihydropyridine photoproducts to generate the 2-azabicyclo[2.1.1]hexane core.[6]

Q2: How can I introduce functional groups onto the 2-azabicyclo[2.1.1]hexane scaffold?

A2: Functionalization can be achieved either by using appropriately substituted starting materials or by post-synthesis modification of the bicyclic core. For instance, nucleophilic displacement reactions on 5-anti-bromo-substituted 2-azabicyclo[2.1.1]hexanes can be used to introduce a variety of heteroatom nucleophiles.[8][9] The choice of solvent and metal salt is crucial for the success of these displacements.[9]

Q3: Are there enantioselective methods for the synthesis of 2-azabicyclo[2.1.1]hexanes?

A3: Yes, significant progress has been made in the development of enantioselective syntheses. These methods are crucial for applications in drug discovery.

  • Catalytic Asymmetric Cycloadditions: Enantioselective zinc-catalyzed [3+2] cycloadditions of BCBs with imines have been reported to produce 2-azabicyclo[2.1.1]hexanes with high enantioselectivity.[2]

  • Organocatalysis: An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed for the formal cycloaddition of BCBs with N-aryl imines, yielding chiral products with high enantiomeric ratios.[5][10]

Q4: What are some common protecting groups used in 2-azabicyclo[2.1.1]hexane synthesis, and are there any challenges associated with their removal?

A4: Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups and reaction conditions. While standard deprotection protocols are often applicable, the strained nature of the bicyclic system can sometimes lead to unexpected side reactions. Careful optimization of deprotection conditions is therefore recommended. In some cases, specific protecting groups like p-nitrobenzenesulfonyl (nosyl) have been used and subsequently replaced to facilitate further transformations.[6]

Visualizing Reaction Pathways

To aid in understanding the potential for byproduct formation, the following diagram illustrates a simplified reaction scheme for the [3+2] cycloaddition of a bicyclo[1.1.0]butane with an imine, highlighting the desired pathway and a common side reaction.

Byproduct_Formation Reactants Bicyclo[1.1.0]butane + Imine TransitionState Transition State Reactants->TransitionState Lewis Acid Catalyst DesiredProduct 2-Azabicyclo[2.1.1]hexane (Desired Product) TransitionState->DesiredProduct [3+2] Cycloaddition (Favored with N-arylimines) Byproduct Cyclobutenyl Methanamine (Byproduct) TransitionState->Byproduct Addition/Elimination (More common with N-alkylimines)

Caption: Competing pathways in the synthesis of 2-azabicyclo[2.1.1]hexane.

Summary of Optimized Reaction Conditions

The following table summarizes optimized reaction conditions from the literature for different synthetic approaches to 2-azabicyclo[2.1.1]hexane derivatives, highlighting key parameters that influence yield and selectivity.

Synthetic ApproachCatalyst/ReagentSolventTemperatureYieldReference
[3+2] Cycloaddition of BCB and α-imino esterCu(OTf)₂Not SpecifiedNot Specified79%[1]
Enantioselective [3+2] CycloadditionZinc-based catalystNot SpecifiedMild Conditionsup to 94%[2]
Organocatalytic Asymmetric CycloadditionIDPi Brønsted acidCHCl₃/dibutyl ether35 °C92%[5]
Intramolecular DisplacementNot ApplicableNot SpecifiedNot SpecifiedMultigram Scale[2]
Rearrangement of Dihydropyridine PhotoproductBromineDichloromethaneNot Specified50% (of desired product)[6]

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of 2-azabicyclo[2.1.1]hexane. For more detailed information, please consult the referenced literature.

References

optimization of reaction conditions for 2-Azabicyclo[2.1.1]hexane functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-azabicyclo[2.1.1]hexane (aza-BCH). This highly strained, saturated bicyclic scaffold is an increasingly important bioisostere for ortho-substituted phenyl rings and a constrained pyrrolidine analog in medicinal chemistry.[1][2][3] Its unique three-dimensional structure offers improved physicochemical properties such as metabolic stability and solubility.[3] However, the inherent ring strain presents unique challenges in its synthetic manipulation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the functionalization of the aza-BCH core.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Problem: You are attempting a nucleophilic substitution on a pre-functionalized aza-BCH (e.g., a 5-anti-bromo derivative), but you observe low conversion, or the starting material is recovered unchanged.

Potential Causes & Recommended Solutions:

  • Cause: Steric Hindrance and Poor Leaving Group Displacement. The anti-position on the aza-BCH scaffold is notoriously difficult to functionalize via direct nucleophilic displacement due to severe steric hindrance.[4] The trajectory for an SN2-type attack is heavily shielded by the bicyclic framework.

    • Solution 1: Choice of N-Protecting Group. The nature of the nitrogen substituent is critical. N-acyl groups are electron-withdrawing and can deactivate the system. Replacing an N-acyl or N-alkoxycarbonyl group with an N-alkyl group, such as N-benzyl (N-Bn), can facilitate the displacement. The nitrogen lone pair in the N-alkylated substrate can provide neighboring group participation, accelerating the reaction.[4]

    • Solution 2: Solvent Selection. Reaction rates are highly dependent on the solvent. For substitutions on bromo-aza-BCH derivatives, polar aprotic solvents are superior. DMSO has been shown to provide higher yields and faster reaction rates compared to DMF.[4][5]

    • Solution 3: Cation Choice for Nucleophilic Salt. The counter-ion of your nucleophile matters. Larger, "softer" cations like Cesium (Cs+) lead to better solubility and dissociation of the salt, providing a more "naked" and reactive nucleophile. For example, CsOAc is more effective than NaOAc for acetate displacement.[4][5] For challenging fluorinations, silver salts like AgF in nitromethane may be required to drive the reaction.[4]

  • Cause: Inappropriate Leaving Group. For some nucleophiles, a bromide may not be a sufficiently reactive leaving group.

    • Solution: Use of Alternative Leaving Groups. While synthetically more complex to install, tosylates or triflates can be considered. However, be aware that solvolysis of a 5-anti-tosylate often leads to ring-rearranged products and not the desired substitution, highlighting the difficulty of these transformations.[4] Direct conversion of an alcohol to a fluoride using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (BAST or Deoxo-Fluor) can be more effective than a two-step halide displacement.[4][5]

Troubleshooting Flowchart: Low Yield in Nucleophilic Substitution

G start Low or No Conversion check_N_group Is the Nitrogen Acyl-Protected (Boc, Cbz, etc.)? start->check_N_group c1 YES check_N_group->c1 c2 NO (e.g., N-Bn) check_N_group->c2 check_solvent Are you using DMF or a less polar solvent? c3 YES check_solvent->c3 c4 NO (using DMSO) check_solvent->c4 check_salt Are you using Na+ or Li+ salts for your nucleophile? c5 YES check_salt->c5 c6 NO (using Cs+ or Ag+) check_salt->c6 result_rearrange Consider alternative strategy: - Radical functionalization - Skeletal editing swap_N_group swap_N_group c1->swap_N_group Swap to N-Alkyl (e.g., N-Bn) to enable neighboring group participation. c2->check_solvent swap_solvent swap_solvent c3->swap_solvent Switch to DMSO to improve reaction rate and yield. c4->check_salt swap_salt swap_salt c5->swap_salt Use Cs+ or Ag+ salts to increase nucleophile reactivity. c6->result_rearrange

Caption: Troubleshooting decision tree for low-yield nucleophilic substitutions.

Issue 2: Undesired Ring-Opening or Rearrangement Products

Problem: Your reaction yields a complex mixture of products, and analysis (NMR, MS) suggests that the aza-BCH scaffold has opened or rearranged into a thermodynamically more stable structure, such as a pyrrole, cyclohexene, or cyclobutylamine derivative.[4][5][6]

Potential Causes & Recommended Solutions:

  • Cause: Harsh Deprotection Conditions. The high ring strain of the aza-BCH core makes it susceptible to degradation under conditions commonly used for removing protecting groups.

    • Solution: Mild Deprotection Strategies.

      • N-Boc: Standard acidic conditions (e.g., TFA in DCM) are generally effective.

      • N-Cbz: Attempted hydrogenolysis can sometimes lead to cleavage of other sensitive groups on the molecule.[6] Consider alternative conditions or a different protecting group if this is observed.

      • N-Alkoxycarbonyl (e.g., N-COOEt): These can be very difficult to remove without ring opening.[6] If possible, avoid them in favor of groups like Boc or Cbz.

      • N-Benzyl (N-Bn): Hydrogenolysis (e.g., Pd(OH)₂ on Carbon, H₂) is often successful and can be performed without destroying the strained ring.[4]

  • Cause: Highly Reactive Reagents or High Temperatures. Strongly acidic, basic, or oxidative conditions can promote skeletal rearrangements. For example, treating a 5-anti-bromo-aza-BCH with AgF in DMF can lead to an oxidative rearrangement to a pyrrole aldehyde instead of the desired fluoride.[5]

    • Solution: Milder Reagents and Lower Temperatures.

      • Explore photoredox catalysis or other radical-based methods for functionalization, as these often proceed under much milder conditions than ionic pathways.[7][8]

      • For substitutions, carefully screen reaction temperatures. Start at room temperature or below and only increase heat cautiously if no reaction is observed.

      • If synthesizing the core via a cycloaddition, optimize the Lewis acid catalyst and conditions to favor the desired pathway.[9][10]

Issue 3: Difficulty with Purification

Problem: You have a crude reaction mixture containing your desired functionalized aza-BCH, but you are struggling to isolate it from starting materials, isomers, or byproducts.

Potential Causes & Recommended Solutions:

  • Cause: Similar Polarity of Components. Isomers (e.g., syn/anti or exo/endo) can have very similar polarities, making them difficult to separate by standard flash chromatography.

    • Solution 1: High-Performance Chromatography. Consider using a higher resolution technique like preparative HPLC or SFC (Supercritical Fluid Chromatography).

    • Solution 2: Derivatization. If the isomers have a reactive handle (e.g., a free amine or alcohol), you can temporarily derivatize the mixture to exaggerate the polarity differences, perform the separation, and then cleave the auxiliary group.

    • Solution 3: Crystallization. If your product is a solid, extensive screening of solvent systems for crystallization or trituration can be a powerful purification method to isolate a single isomer.

  • Cause: High Polarity of Product. Products containing multiple heteroatoms, such as diols or amino alcohols, can be highly polar, leading to streaking on silica gel and poor separation.

    • Solution 1: Use of Alternative Stationary Phases. Switch to a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.

    • Solution 2: Mobile Phase Modifiers. For silica gel chromatography, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve peak shape. For highly polar compounds, a gradient with methanol in DCM is often effective.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to access the 2-azabicyclo[2.1.1]hexane core?

There are several established routes:

  • Intramolecular Photochemical [2+2] Cycloaddition: This is a classic method involving the irradiation of N-allylic dehydroalanine derivatives to form the bicyclic core.[3][11]

  • Intramolecular Nucleophilic Substitution: These routes typically involve forming the strained ring via an intramolecular SN2 displacement of a leaving group on a pre-formed cyclobutane ring.[10][12]

  • [3+2] Cycloaddition with Bicyclobutanes: A modern and powerful approach involves the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with imines to rapidly assemble the functionalized aza-BCH scaffold.[9][10][13]

  • Rearrangement Routes: Certain functionalized aza-BCHs can be accessed via rearrangement of other bicyclic systems, such as 2-azabicyclo[2.2.0]hexanes.[14]

Q2: How does the reactivity of the syn- vs. anti-positions on the methano bridge differ?

The stereochemistry of substituents on the C5 and C6 positions dramatically impacts reactivity.

  • anti-Substituents: As detailed in the troubleshooting section, these are very difficult to displace via nucleophilic attack due to steric hindrance. Their substitution often requires neighboring group participation from an N-alkyl group or harsh conditions that risk rearrangement.[4]

  • syn-Substituents: Nucleophilic displacement of syn-leaving groups occurs much more readily, often proceeding with retention of configuration. This is thought to be due to neighboring group participation from the methano bridge itself.[4]

Q3: When should I consider a skeletal editing approach for functionalization?

A skeletal editing approach, such as a nitrogen atom deletion, is not for functionalizing the aza-BCH itself, but for transforming it into a different valuable scaffold: the bicyclo[1.1.1]pentane (BCP).[2][9] You should consider this strategy if your ultimate target is a 1,2-disubstituted BCP, which is a bioisostere for an ortho-substituted benzene ring. This two-step sequence involves first synthesizing a functionalized aza-BCH and then using a deamination protocol to extrude the nitrogen atom, forming the C-C bond of the BCP core.[3][15]

Q4: What is the best general-purpose N-protecting group for a multi-step synthesis involving an aza-BCH core?

Based on the literature, the N-Boc (tert-butyloxycarbonyl) group appears to be a robust choice. It is generally stable to a wide range of reaction conditions used for functionalization (including many nucleophilic substitutions and radical reactions) and can be reliably removed under standard acidic conditions (e.g., TFA/DCM) that are typically mild enough to not induce skeletal rearrangement of the aza-BCH core.[4][11] While N-benzyl is excellent for activating the scaffold towards nucleophilic substitution, its removal requires hydrogenation, which may not be compatible with other functional groups in the molecule.[4]

Part 3: Protocols and Data Tables

Table 1: Optimized Conditions for Nucleophilic Displacement of 5-anti-Bromides

This table summarizes effective conditions for the challenging displacement of a 5-anti-bromide on an N-benzyl-2-azabicyclo[2.1.1]hexane substrate, based on published results.[4][5]

NucleophileReagent(s)SolventTemp. (°C)Time (h)Approx. Yield (%)
AcetateCsOAcDMSO8012>80%
AzideNaN₃DMSO8018~75%
FluorideAgFCH₃NO₂7012~60%
HydroxideCsOAc then K₂CO₃/MeOHDMSO/MeOH80 then RT12 then 4>75% (2 steps)
ThiophenoxidePhSNaDMSO8012~85%
Experimental Protocol: Acetate Displacement on N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane

This protocol is a representative example of a nucleophilic substitution reaction.

Diagram of Workflow:

Caption: Step-by-step workflow for acetate displacement reaction.

Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane (1.0 eq) and cesium acetate (CsOAc, 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon. Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-14 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer extensively with water (3-5 times) to remove DMSO, followed by a wash with saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the N-benzyl-5-anti-acetoxy-2-azabicyclo[2.1.1]hexane product.

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.1.1]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable bicyclic amine. The unique strained architecture of 2-azabicyclo[2.1.1]hexane makes it a compelling scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional pyrrolidine structures.[1][2][3] However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success in obtaining high yields of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving an intramolecular cyclization.

Problem 1: Low Yield in the Intramolecular Cyclization Step

Question: I am experiencing a low yield during the key intramolecular displacement reaction to form the bicyclic ring system. What are the potential causes and how can I improve the yield?

Answer: The intramolecular cyclization is a critical step, and its efficiency can be influenced by several factors. A common and effective method involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide.[1][4] Low yields in this step often stem from issues with the substrate, reaction conditions, or competing side reactions.

Potential Causes and Solutions:

  • Incomplete Formation of the Precursor: Ensure the precursor molecule containing both the nucleophilic amine (or its protected form) and the leaving group is pure and fully characterized before proceeding with the cyclization. Incomplete conversion in the preceding steps will naturally lead to a lower overall yield.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical for deprotonating the nitrogen nucleophile without promoting elimination or other side reactions. A strong, non-nucleophilic base is often preferred.

    • Solvent: The solvent can significantly impact the reaction rate and selectivity. A polar aprotic solvent is generally suitable for this type of intramolecular SN2 reaction.

    • Temperature and Reaction Time: These parameters should be carefully optimized. Insufficient temperature or time may lead to incomplete reaction, while excessive heat can promote decomposition or side reactions. High-throughput experimentation can be a valuable tool for optimizing these conditions.[4]

  • Competing Intermolecular Reactions: At high concentrations, the precursor may react with another molecule of itself rather than cyclizing. Running the reaction at high dilution can favor the intramolecular pathway.

Workflow for Optimizing the Intramolecular Cyclization:

cluster_start Start: Low Cyclization Yield cluster_analysis Analysis cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Low Yield Observed check_precursor Verify Precursor Purity (NMR, LC-MS) start->check_precursor check_conditions Review Reaction Conditions check_precursor->check_conditions optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Test Various Solvents check_conditions->optimize_solvent optimize_conc Run at High Dilution check_conditions->optimize_conc optimize_temp Optimize Temperature and Time check_conditions->optimize_temp improved_yield Improved Yield optimize_base->improved_yield optimize_solvent->improved_yield optimize_conc->improved_yield optimize_temp->improved_yield

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Difficult Purification of the Final Hydrochloride Salt

Question: I am struggling to obtain a pure, solid this compound. The product is oily or discolored. What purification strategies do you recommend?

Answer: The final salt formation and purification are crucial for obtaining a high-quality product. The physical properties of the hydrochloride salt can be sensitive to residual solvents and impurities.

Recommended Purification Protocol:

  • Deprotection and Salt Formation: A common procedure involves the removal of a protecting group (e.g., tert-butylsulfinyl) with HCl in a suitable solvent like ethanol.[1][5][6] Bubbling hydrogen chloride gas through the solution is an effective method.[1][2][5][6]

  • Precipitation and Washing:

    • After the reaction is complete, concentrate the solution under vacuum.

    • The addition of a non-polar anti-solvent, such as diethyl ether (Et₂O), is often used to precipitate the hydrochloride salt.[1][2][5][6]

    • Stirring the resulting slurry for a period can help to improve the crystallinity of the product.

    • Collect the solid by filtration and wash thoroughly with the anti-solvent to remove soluble impurities.

  • Dealing with Discoloration: A brown discoloration of the final product has been reported.[1][5][6] While this may not always indicate significant impurity, recrystallization or trituration can improve the color and purity.

Data on Purification:

StepReagents/SolventsExpected Outcome
Deprotection/Salt Formation2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane, Ethanol, HCl (gas)Formation of this compound in solution.
PrecipitationDiethyl etherPrecipitation of the hydrochloride salt.
WashingDiethyl etherRemoval of non-polar impurities.
Final Product-A solid, with yields reported around 81%.[1][5][6]
Problem 3: Side Product Formation in Photochemical Syntheses

Question: I am attempting a synthesis that utilizes an intramolecular [2+2] photocycloaddition and am observing significant side product formation. How can I improve the selectivity of this reaction?

Answer: Photochemical reactions can be powerful but are often prone to side reactions if not carefully controlled.[7] The formation of byproducts can complicate purification and lower the yield of the desired 2-azabicyclo[2.1.1]hexane skeleton.[8]

Key Parameters to Control:

  • Wavelength of Light: The energy of the light source must be appropriate for the desired photochemical transformation. Using a filter to select a specific wavelength range can minimize undesired photoreactions.

  • Sensitizer: In some cases, a sensitizer like acetophenone can be used to facilitate the desired cycloaddition.[7] The choice and concentration of the sensitizer should be optimized.

  • Solvent: The solvent can influence the excited state of the molecule and the course of the reaction. Solvents that are transparent at the irradiation wavelength should be used.

  • Reaction Time: Prolonged exposure to UV light can lead to product decomposition or the formation of secondary photoproducts. Monitor the reaction progress and stop the irradiation once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 2-Azabicyclo[2.1.1]hexane?

A1: Several synthetic routes have been developed. A highly cited method involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic system.[1][4] Other notable approaches include intramolecular photochemical [2+2] cycloadditions and [3+2] cycloadditions of bicyclobutanes with imines.[4][7]

Q2: How can the synthesis of this compound be scaled up to multigram quantities?

A2: A batchwise, multigram preparation has been successfully demonstrated, yielding up to 195 grams of the hydrochloride salt.[1][2][4] Key to this scale-up is a robust and optimized procedure for the key cyclization and purification steps. Careful control of reaction parameters and efficient purification techniques, such as precipitation with an anti-solvent, are crucial for success on a larger scale.[1][5][6]

Q3: What are the key analytical techniques for characterizing this compound?

A3: Standard analytical techniques are used for characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the bicyclic ring system. The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the bridgehead and bridge protons.[1][5][6]

  • High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental composition of the molecule.[1][5][6]

Q4: Are there alternative salt forms of 2-Azabicyclo[2.1.1]hexane, and how do they compare to the hydrochloride salt?

A4: While the hydrochloride is the most commonly reported salt, other salt forms can be prepared. For instance, salt metathesis can be used to exchange the chloride anion for others like hexafluorophosphate (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻), which can enhance lipid solubility.[9] The choice of counterion can significantly impact the physicochemical properties of the compound, such as solubility and crystallinity.

Q5: What are some common downstream functionalizations of the 2-Azabicyclo[2.1.1]hexane core?

A5: The 2-azabicyclo[2.1.1]hexane scaffold can be further functionalized to explore structure-activity relationships in drug discovery. The secondary amine can undergo N-alkylation with various alkyl halides.[9] If the core is substituted with other functional groups, a wide range of transformations can be performed, such as Sonogashira coupling on an ethynyl-substituted analogue.[9]

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol is adapted from a published procedure for the gram-scale synthesis.[1][5][6]

Step 1: Deprotection and Salt Formation

  • In a suitable reaction vessel, dissolve 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane (1 equivalent) in ethanol.

  • Bubble hydrogen chloride gas through the solution while maintaining the temperature at room temperature.

  • Stir the resulting solution for approximately 3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

Step 2: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with diethyl ether (an anti-solvent) and stir the slurry for at least 1 hour.

  • Collect the solid product by filtration.

  • Wash the solid with additional portions of diethyl ether.

  • Dry the product under vacuum to yield this compound.

cluster_protocol Synthesis Protocol start Start: Protected Amine deprotection Dissolve in Ethanol Bubble HCl gas Stir for 3h start->deprotection concentration Concentrate under vacuum deprotection->concentration precipitation Add Diethyl Ether Stir for 1h concentration->precipitation filtration Filter the solid precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry under vacuum washing->drying end Final Product: 2-Azabicyclo[2.1.1]hexane HCl drying->end

Caption: Experimental workflow for the final deprotection and salt formation.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.1.1]hexane derivatives. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this unique and promising class of compounds. The rigid, bicyclic nature of the 2-Azabicyclo[2.1.1]hexane scaffold, while offering significant advantages in medicinal chemistry for creating novel intellectual property and improving metabolic stability, can also present considerable hurdles in achieving adequate aqueous solubility for biological assays and preclinical development.[1][2]

This resource is structured to address your specific issues in a direct, question-and-answer format, grounded in scientific principles and validated experimental protocols.

Part 1: Troubleshooting Guide - Enhancing Aqueous Solubility

This section provides a systematic approach to diagnosing and resolving solubility problems with your 2-Azabicyclo[2.1.1]hexane derivatives.

Q1: My 2-Azabicyclo[2.1.1]hexane derivative has very low aqueous solubility, leading to unreliable results in my biological assays. What is the most direct first step to improve its solubility?

A1: Salt Formation - The Most Common and Effective Initial Strategy

For basic compounds like 2-Azabicyclo[2.1.1]hexane derivatives, salt formation is the most common and effective initial method to significantly increase aqueous solubility.[3][4] The introduction of an ionic center dramatically improves the interaction of the molecule with water.

Causality: The nitrogen atom in the 2-azabicyclo[2.1.1]hexane core is basic and can be protonated by an acid to form a salt. This salt form is generally much more soluble in aqueous media than the corresponding free base due to the favorable ion-dipole interactions with water molecules.

Experimental Protocol: Small-Scale Salt Screening

  • Free Base Preparation: Ensure your starting material is the free base form of the 2-Azabicyclo[2.1.1]hexane derivative. If it is already a salt, neutralize it with a suitable base (e.g., NaHCO₃, Na₂CO₃) and extract the free base with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer, and evaporate the solvent to obtain the pure free base.

  • Solvent Selection: Choose a suitable organic solvent in which your free base is soluble (e.g., methanol, ethanol, isopropanol, ethyl acetate).

  • Acid Selection: Prepare 1.1 equivalents of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) as solutions in the chosen solvent.

  • Salt Formation: Dissolve a known amount of the free base in the selected solvent. Slowly add the acid solution dropwise while stirring.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of the solvent, and dry under vacuum. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, e.g., diethyl ether, heptane) until precipitation occurs, then isolate the salt.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method (see Q4 for protocol) and compare it to the solubility of the free base.

Data Presentation: Example of Salt Formation Impact on Solubility

CompoundFormAqueous Solubility (µg/mL)Fold Increase
Derivative XFree Base2-
Derivative XHydrochloride Salt867433.5
Derivative XMesylate Salt542271
Derivative XTartrate Salt315157.5

Diagram: Salt Formation Equilibrium

G FreeBase 2-Azabicyclo[2.1.1]hexane (Free Base, Low Solubility) Salt Protonated 2-Azabicyclo[2.1.1]hexane (Salt Form, High Solubility) FreeBase->Salt + H⁺A⁻ (Acid) Salt->FreeBase - H⁺A⁻ (Base)

Caption: Equilibrium between the free base and salt form.

Q2: Salt formation did not sufficiently improve the solubility of my compound, or it led to stability issues. What other chemical modification strategies can I explore?

A2: Prodrug Strategies - Temporarily Modifying the Molecular Structure

When salt formation is not a viable option, prodrug strategies can be employed. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[5][6] For amine-containing compounds like 2-Azabicyclo[2.1.1]hexane derivatives, several prodrug approaches can enhance solubility.

1. N-Acylation to Form Amides and Carbamates:

  • Causality: While simple amides and carbamates can be too stable for in vivo cleavage, derivatization with amino acids can create water-soluble amide prodrugs that release the parent amine.[5][6]

  • Protocol: Amino Acid Conjugation

    • Protect the amino group of the desired amino acid (e.g., with a Boc group).

    • Activate the carboxylic acid of the protected amino acid (e.g., using HATU or EDC/NHS).

    • React the activated amino acid with the 2-Azabicyclo[2.1.1]hexane derivative.

    • Deprotect the amino group of the conjugated amino acid to yield the water-soluble prodrug.

2. N-Mannich Bases:

  • Causality: N-Mannich bases can be more soluble than the parent amine.[5] They are formed by the reaction of the amine with an aldehyde and an active hydrogen-containing compound.

  • Protocol: Synthesis of N-Mannich Bases

    • Dissolve the 2-Azabicyclo[2.1.1]hexane derivative in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a biologically acceptable aldehyde (e.g., formaldehyde) and an amide (e.g., succinimide).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting N-Mannich base by chromatography or crystallization.

3. N-Phosphonooxymethyl Prodrugs:

  • Causality: This approach creates a quaternary amine prodrug with a phosphonooxymethyl group, which can dramatically increase water solubility.[7][8] These prodrugs are designed to be cleaved by enzymes like alkaline phosphatase.[8]

  • Protocol: Synthesis of N-Phosphonooxymethyl Prodrugs

    • Synthesize a derivatizing reagent such as di-tert-butyl chloromethyl phosphate.

    • React the 2-Azabicyclo[2.1.1]hexane derivative with the reagent to form a quaternary salt.

    • Remove the tert-butyl protecting groups under acidic conditions (e.g., with trifluoroacetic acid) to yield the N-phosphonooxymethyl prodrug.

Diagram: Prodrug Strategies for 2-Azabicyclo[2.1.1]hexane Derivatives

G Parent 2-Azabicyclo[2.1.1]hexane Derivative (Low Solubility) Prodrug Soluble Prodrug Parent->Prodrug Chemical Modification Active Active Parent Drug (Released in vivo) Prodrug->Active Enzymatic/Chemical Cleavage G Compound Poorly Soluble 2-Azabicyclo[2.1.1]hexane Derivative Cosolvent Cosolvent System Compound->Cosolvent Dissolution in Solvent Mixture Cyclodextrin Cyclodextrin Complex Compound->Cyclodextrin Encapsulation ASD Amorphous Solid Dispersion Compound->ASD Dispersion in Polymer

References

Technical Support Center: Stability Testing of Peptides Containing 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction

The incorporation of constrained amino acid analogs into peptides is a powerful strategy to enhance their therapeutic properties, including metabolic stability, receptor selectivity, and bioavailability.[1][2] Among these, 2-Azabicyclo[2.1.1]hexane, a rigid proline analogue, has garnered significant interest.[3][4][5][6] Its unique bicyclic structure locks the peptide backbone into a specific conformation, which can lead to improved resistance against enzymatic degradation.[4][7][8] However, the introduction of this non-natural amino acid can also present unique challenges during stability testing.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with peptides containing 2-Azabicyclo[2.1.1]hexane. It offers troubleshooting advice for common experimental issues and answers frequently asked questions to ensure the generation of robust and reliable stability data.

Troubleshooting Guide

This section addresses specific problems that may arise during the stability testing of peptides incorporating 2-Azabicyclo[2.1.1]hexane.

Issue 1: Unexpected or Atypical Degradation Peaks in HPLC Analysis

Question: During forced degradation studies of my 2-Azabicyclo[2.1.1]hexane-containing peptide, I am observing unexpected peaks in the HPLC chromatogram that do not correspond to common degradation pathways like oxidation or deamidation. What could be the cause?

Answer:

The rigid structure of 2-Azabicyclo[2.1.1]hexane can influence the degradation profile of a peptide in several ways:

  • Altered Hydrolysis Rates: The constrained conformation may either protect adjacent peptide bonds from hydrolysis or, conversely, orient them in a way that accelerates cleavage under certain pH and temperature conditions.

  • Novel Degradation Pathways: The bicyclic ring system itself might be susceptible to specific degradation pathways that are not typically observed with standard amino acids. This could involve ring-opening or other structural rearrangements under stress conditions.

  • Aggregation: The conformational rigidity can sometimes promote self-association and aggregation, which might appear as broad or late-eluting peaks in your chromatogram.[9][10]

Troubleshooting Steps:

  • Systematic Forced Degradation: Conduct a systematic forced degradation study by exposing your peptide to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[9][11][12][13] This will help to identify the specific conditions that trigger the formation of the unknown degradants.

  • High-Resolution Mass Spectrometry (HRMS): Utilize LC-MS/MS to obtain accurate mass and fragmentation data for the unexpected peaks. This is crucial for identifying the chemical nature of the degradation products and pinpointing the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant and well-isolated degradation products, 2D-NMR techniques can provide detailed structural information, confirming the identity of the degradant and elucidating the degradation pathway.

  • Size-Exclusion Chromatography (SEC): To investigate the possibility of aggregation, perform SEC analysis. This technique separates molecules based on their hydrodynamic radius and can confirm the presence of dimers, trimers, or higher-order aggregates.[14]

Issue 2: Poor Peak Shape or Resolution in Reversed-Phase HPLC

Question: I am struggling to achieve good peak shape and resolution for my 2-Azabicyclo[2.1.1]hexane-containing peptide and its degradants. What analytical parameters should I optimize?

Answer:

The unique physicochemical properties of peptides containing this constrained analog can impact their chromatographic behavior.

Troubleshooting Steps:

  • Column Chemistry: Experiment with different reversed-phase column chemistries. While C18 is a common starting point, columns with alternative stationary phases (e.g., C8, phenyl-hexyl, or embedded polar groups) may offer different selectivity and improved peak shape.

  • Mobile Phase Modifiers:

    • Ion-Pairing Agents: The choice and concentration of the ion-pairing agent (e.g., trifluoroacetic acid (TFA), formic acid) can significantly affect peak shape and retention. For peptides with complex charge states, consider using alternative ion-pairing agents like heptafluorobutyric acid (HFBA).

    • Organic Solvent: Vary the organic solvent in the mobile phase. While acetonitrile is standard, isopropanol or methanol can alter selectivity and may improve the resolution of closely eluting peaks.

  • Temperature: Column temperature influences mobile phase viscosity and mass transfer kinetics. Optimizing the column temperature (e.g., in the range of 30-60°C) can lead to sharper peaks and better resolution.

  • Gradient Optimization: A shallow gradient can improve the separation of closely related species. Systematically adjust the gradient slope and duration to maximize the resolution between the parent peptide and its degradation products.

Issue 3: Difficulty in Quantifying Degradation Products

Question: The response factors of my degradation products in UV-HPLC seem to be different from the parent peptide, leading to inaccurate quantification. How can I address this?

Answer:

It is a common phenomenon for degradation products to have different UV molar absorptivity compared to the parent compound, especially if the chromophore has been altered.

Troubleshooting Steps:

  • Use of a Universal Detector: Consider using a detector that provides a more uniform response, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

  • Mass Spectrometry-Based Quantification: If available, a mass spectrometer can be used for quantification, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which offer high specificity and can overcome issues with co-eluting peaks.

  • Relative Response Factor (RRF) Determination: If you can isolate and purify the major degradation products, you can determine their RRFs relative to the parent peptide. This involves injecting known concentrations of the parent and the degradant and comparing their peak areas.

  • Area Percent Normalization: While not the most accurate method if response factors differ significantly, area percent normalization is often used in early-stage development as an estimate of purity. Be aware of its limitations and clearly state the method used in your reports.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to anticipate for peptides containing 2-Azabicyclo[2.1.1]hexane?

A1: While standard peptide degradation pathways such as oxidation (especially of Met, Cys, Trp residues), deamidation (of Asn, Gln), and hydrolysis of the peptide backbone should always be considered, the presence of 2-Azabicyclo[2.1.1]hexane may introduce unique considerations.[15] The conformational rigidity it imparts can either shield susceptible residues from degradation or expose others. It is also important to consider the stability of the bicyclic structure itself under harsh conditions, although it is generally considered to be chemically robust. A thorough forced degradation study is essential to elucidate the specific degradation profile of your peptide.[9][11]

Q2: How does the incorporation of 2-Azabicyclo[2.1.1]hexane affect the physical stability and aggregation propensity of a peptide?

A2: The rigid conformation imposed by 2-Azabicyclo[2.1.1]hexane can have a significant impact on physical stability. In some cases, by pre-organizing the peptide into a specific conformation, it can reduce the propensity for aggregation. However, if the constrained conformation exposes hydrophobic patches, it could potentially increase the likelihood of self-association and aggregation.[10] Therefore, it is crucial to monitor for aggregation using techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and visual inspection during stability studies.

Q3: What analytical techniques are most suitable for characterizing the stability of these modified peptides?

A3: A multi-faceted analytical approach is recommended to fully characterize the stability of peptides containing 2-Azabicyclo[2.1.1]hexane.[14][16][17][18]

Analytical TechniquePurpose
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and quantification of the parent peptide and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Size-Exclusion Chromatography (SEC) Detection and quantification of aggregates.
Circular Dichroism (CD) Spectroscopy Monitoring changes in the secondary structure and conformational stability.[14][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization of the peptide and its major degradants.

Q4: Are there any specific formulation strategies to enhance the stability of peptides containing 2-Azabicyclo[2.1.1]hexane?

A4: While specific formulation strategies will be peptide-dependent, some general principles apply. Lyophilization (freeze-drying) is a common approach to improve the long-term storage stability of peptides by removing water. The choice of excipients is also critical. Buffers should be selected to maintain the pH at which the peptide is most stable. Cryoprotectants (e.g., sucrose, trehalose) can be added to protect the peptide during freezing and drying. Antioxidants (e.g., methionine) may be included to prevent oxidative degradation. It is essential to perform formulation screening studies to identify the optimal conditions for your specific peptide.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on a peptide containing 2-Azabicyclo[2.1.1]hexane.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Temperature-controlled incubator or water bath

  • Photostability chamber

  • RP-HPLC system with UV and/or MS detection

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the peptide stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 40°C, 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by RP-HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the peptide stock solution with 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidation:

    • Mix the peptide stock solution with a final concentration of 0.3-3% H₂O₂.

    • Incubate at room temperature for various time points.

    • Analyze directly by RP-HPLC.

  • Thermal Degradation:

    • Incubate the peptide stock solution (and a solid sample, if available) at elevated temperatures (e.g., 60°C, 80°C).

    • Analyze at various time points.

  • Photostability:

    • Expose the peptide stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze at appropriate time points and compare with a control sample stored in the dark.

Data Analysis:

  • Monitor the decrease in the peak area of the parent peptide and the formation of new peaks.

  • Use LC-MS to identify the mass of the degradation products.

  • Aim for approximately 5-20% degradation to ensure that the primary degradation pathways are observed without excessive secondary degradation.

Diagrams

G cluster_workflow Forced Degradation Workflow start Peptide Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis RP-HPLC & LC-MS Analysis stress->analysis degradation Identify Degradation Products analysis->degradation pathway Elucidate Degradation Pathways degradation->pathway method Develop Stability-Indicating Method pathway->method G cluster_troubleshooting HPLC Troubleshooting Logic start Poor Peak Shape or Resolution col Optimize Column Chemistry (C18, C8, Phenyl) start->col mob Adjust Mobile Phase (Ion-Pairing Agent, Organic Solvent) start->mob temp Vary Column Temperature start->temp grad Optimize Gradient Profile start->grad end Improved Chromatography col->end mob->end temp->end grad->end

References

Technical Support Center: Troubleshooting Peptide Coupling with 2-Azabicyclo[2.1.1]hexane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis involving 2-azabicyclo[2.1.1]hexane analogues. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these unique, conformationally constrained proline analogues into their peptide sequences. The rigid bicyclic structure of these analogues, while beneficial for modulating peptide conformation and improving metabolic stability, introduces significant challenges in peptide coupling reactions.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful synthesis of your target peptides.

The inherent steric hindrance of the 2-azabicyclo[2.1.1]hexane scaffold often leads to sluggish or incomplete coupling reactions, necessitating careful optimization of coupling reagents, reaction conditions, and strategic protecting group selection.[4][5] This guide will address the most common issues encountered in the field, from low coupling yields and epimerization to specific side reactions, providing both mechanistic explanations and actionable, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when working with 2-azabicyclo[2.1.1]hexane analogues?

Low coupling yields are the most frequently reported issue. This is typically due to a combination of factors stemming from the unique geometry of the bicyclic system:

  • Steric Hindrance: The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, or vice-versa.[4][5] This is more pronounced than with many other sterically hindered amino acids due to the fixed bond angles of the bicyclic system.

  • Reduced Nucleophilicity: The nitrogen atom within the bicyclic scaffold can exhibit lower nucleophilicity compared to a standard secondary amine, further slowing down the rate of peptide bond formation.[4]

  • Aggregation: Peptide sequences containing hydrophobic and rigid residues like 2-azabicyclo[2.1.1]hexane analogues have a higher propensity to aggregate on the solid support, limiting reagent access to the reactive sites.[4]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to overcome the significant steric barrier and may result in low yields.[4]

Q2: Which coupling reagents are most effective for sterically demanding 2-azabicyclo[2.1.1]hexane analogues?

For challenging couplings involving these bicyclic analogues, high-reactivity, onium salt-based reagents are strongly recommended.[5] These reagents form highly reactive activated esters that can more effectively overcome the steric hindrance.

Reagent Class Recommended Reagents Key Advantages Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or Oxyma esters. Generally provide high coupling efficiencies and fast reaction rates.[6][7]Can cause guanidinylation of the N-terminal amine, leading to chain termination.[7][8] Pre-activation of the carboxylic acid is recommended to minimize this side reaction.
Phosphonium Salts PyBOP, PyAOPDo not cause guanidinylation, allowing for the use of excess reagent to drive the reaction to completion.[7] Often result in cleaner reactions.Generally good for hindered couplings, though HATU is often considered superior for the most challenging cases.[7]

Expert Insight: While HATU is often the go-to reagent for difficult couplings, COMU is an excellent alternative that incorporates the Oxyma Pure leaving group, making it a safer, non-explosive option with improved solubility.[6]

Q3: How can I minimize racemization/epimerization when coupling 2-azabicyclo[2.1.1]hexane analogues?

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern during peptide synthesis.[4][9] It can be exacerbated by the stronger activation methods required for hindered amino acids.

Key strategies to suppress epimerization include:

  • Choice of Additive: The use of additives is crucial. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are superior to 1-hydroxybenzotriazole (HOBt) in preventing racemization.[4][8]

  • Base Selection: The choice of base can significantly impact epimerization rates.[10] For racemization-prone couplings, using a weaker base like N-methylmorpholine (NMM) or collidine is preferable to the more commonly used N,N-diisopropylethylamine (DIPEA).[4][6]

  • Temperature Control: While elevated temperatures can sometimes improve coupling efficiency, they also increase the risk of epimerization.[4] If heating is necessary, it should be carefully optimized to use the lowest effective temperature for the shortest possible duration.

  • Pre-activation Time: Minimize the time the carboxylic acid is in its highly activated state before the amine component is introduced.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling, indicating free amines.

  • Mass spectrometry of the crude product shows a high abundance of the truncated peptide sequence.

Logical Troubleshooting Workflow:

start Low Coupling Yield reagent Step 1: Evaluate Coupling Reagent start->reagent Initial Check conditions Step 2: Optimize Reaction Conditions reagent->conditions Using HATU/COMU? double_couple Step 3: Perform Double Coupling conditions->double_couple Extended time/temp? solvent Step 4: Assess Solvent and Aggregation double_couple->solvent Still low yield? final Successful Coupling solvent->final Resolved?

Troubleshooting Workflow for Low Coupling Yield

Step-by-Step Guide:

  • Evaluate Coupling Reagent:

    • Cause: The activating potential of your current reagent may be insufficient. Standard carbodiimides like DCC/EDC often fail with these analogues.[4]

    • Solution: Switch to a more potent onium salt-based reagent. HATU is the gold standard for highly hindered couplings.[7] Use 1.5-2.0 equivalents of the amino acid, HATU, and a base like DIPEA or NMM.

    • Protocol: See Protocol 1: Screening of High-Potency Coupling Reagents.

  • Optimize Reaction Conditions:

    • Cause: Insufficient reaction time or temperature can lead to incomplete coupling.

    • Solution: Increase the coupling time to 4-6 hours, or even overnight at room temperature. If the reaction is still sluggish, gentle heating (35-40°C) can be beneficial, but monitor for epimerization.[4]

    • Expert Insight: Microwave-assisted peptide synthesis can be highly effective in driving difficult couplings to completion by utilizing higher temperatures for short periods, which can minimize side reactions.

  • Perform a Double Coupling:

    • Cause: A single coupling cycle may not be sufficient to achieve a quantitative reaction.

    • Solution: After the initial coupling reaction, wash the resin and perform a second coupling using fresh reagents. Monitor the completion of the second coupling with a ninhydrin test.[4]

  • Assess Solvent and Aggregation:

    • Cause: Poor solvation of the growing peptide chain can lead to aggregation and incomplete reactions.[4] While DMF is a standard solvent, it may not be optimal for all sequences.[11]

    • Solution: Consider switching to or incorporating N-methyl-2-pyrrolidone (NMP), which has superior solvating properties.[12] In some cases, the addition of a small percentage of a chaotropic agent like DMSO can help disrupt secondary structures and improve reaction efficiency.

Problem 2: Presence of Deletion Peptides and Other Impurities

Symptoms:

  • LC-MS analysis of the crude product shows multiple peaks, including masses corresponding to the desired peptide minus one or more amino acids.

  • Potential presence of +71 Da adducts on the N-terminus (guanidinylation).

Logical Troubleshooting Workflow:

start Impurity Profile Issues guanidinylation Check for Guanidinylation (+71 Da) start->guanidinylation preactivation Implement Pre-activation Protocol guanidinylation->preactivation Aminium reagent used? capping Introduce a Capping Step preactivation->capping Deletion still present? purification Optimize Purification Strategy capping->purification final Pure Peptide purification->final

Troubleshooting Workflow for Impurities

Step-by-Step Guide:

  • Address Guanidinylation (if using aminium/uronium reagents):

    • Cause: Reagents like HBTU and HATU can react with the free N-terminal amine of the peptide, forming an irreversible guanidinium cap and terminating the chain.[7][8] This is more likely if the carboxyl activation is slow.

    • Solution: Employ a pre-activation protocol. Dissolve the 2-azabicyclo[2.1.1]hexane analogue and the coupling reagent in solvent for 5-10 minutes before adding the solution to the resin-bound peptide. This ensures the carboxylic acid is activated before it comes into contact with the free amine, minimizing the opportunity for the coupling reagent to react directly with the N-terminus.

    • Alternative: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[4][7]

  • Introduce a Capping Step:

    • Cause: Even with optimized conditions, a small percentage of the peptide chains may fail to couple. These unreacted amines will lead to deletion sequences.

    • Solution: After the coupling step, treat the resin with a highly reactive acylating agent, such as acetic anhydride or N-acetylimidazole, in the presence of a base. This will permanently block any unreacted N-termini, preventing them from reacting in subsequent cycles. The resulting capped peptides are typically easier to separate from the full-length product during purification.

Experimental Protocols

Protocol 1: Screening of High-Potency Coupling Reagents for a Difficult Coupling

This protocol is designed to compare the efficiency of HATU and COMU for coupling a protected 2-azabicyclo[2.1.1]hexane analogue.

  • Resin Preparation: Swell 100 mg of your resin-bound peptide (with a free N-terminus) in DMF for 30 minutes in three separate reaction vessels.

  • Amino Acid Preparation:

    • In three separate vials, prepare solutions of your protected 2-azabicyclo[2.1.1]hexane analogue (4 equivalents), the coupling additive (HOAt or Oxyma Pure, 4 eq.), and the base (DIPEA or NMM, 8 eq.) in DMF.

  • Coupling Reagent Addition (Pre-activation):

    • To vial 1, add HATU (3.9 eq.).

    • To vial 2, add COMU (3.9 eq.).

    • Vial 3 will be a control or a second run of the best condition.

    • Allow the solutions to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solutions to their respective resin-containing reaction vessels.

    • Agitate the vessels at room temperature for 4 hours.

  • Monitoring and Analysis:

    • Take a small sample of resin from each vessel, wash thoroughly with DMF and DCM, and perform a qualitative ninhydrin test.

    • After the reaction, cleave a small amount of peptide from each resin sample and analyze the crude product by LC-MS to compare the ratio of desired product to starting material.

References

Technical Support Center: Process Optimization for the Industrial Production of 2-Azabicyclo[2.1.1]hexane HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azabicyclo[2.1.1]hexane HCl. As a crucial building block in medicinal chemistry, its efficient and scalable production is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and industrial-scale synthesis.

Overview of a Scalable Synthetic Route

The industrial production of 2-Azabicyclo[2.1.1]hexane HCl often favors non-photochemical methods due to the challenges associated with scaling up photochemical reactions, such as light penetration and specialized equipment requirements.[1] A robust and scalable approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the bicyclic ring system.[2][3] This method has been successfully employed for multigram synthesis and demonstrates potential for further scale-up.[2][3]

The general synthetic sequence is outlined below:

Synthetic_Pathway A Allyl Chloride C Trichlorocyclobutanone A->C B Dichloroketene B->C D Dechlorination C->D [2+2] Cycloaddition E 3-(Chloromethyl)cyclobutanone D->E Zn, AcOH G N-(3-(Chloromethyl)cyclobutylidene)-2- methylpropane-2-sulfinamide E->G F Reductive Amination with (R)-tert-Butylsulfinamide F->G H Intramolecular Cyclization G->H Reduction I 2-((R)-tert-Butylsulfinyl)-2- azabicyclo[2.1.1]hexane H->I Base J HCl Cleavage I->J K 2-Azabicyclo[2.1.1]hexane HCl J->K HCl in Ether

Caption: Scalable synthetic pathway to 2-Azabicyclo[2.1.1]hexane HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Azabicyclo[2.1.1]hexane HCl, providing potential causes and actionable solutions.

Question: The yield of the [2+2] cycloaddition between dichloroketene and allyl chloride is low. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial cycloaddition step are a common hurdle. Several factors can contribute to this issue:

  • Dichloroketene Generation: The in-situ generation of dichloroketene from trichloroacetyl chloride and a zinc-copper couple requires careful control.[2]

    • Troubleshooting:

      • Zinc-Copper Couple Activity: Ensure the zinc-copper couple is freshly prepared and highly active. The surface area and purity of the zinc are critical.

      • Reaction Temperature: Maintain the reaction temperature within the optimal range. Exothermic reactions can lead to side product formation.

      • Addition Rate: A slow and controlled addition of trichloroacetyl chloride is crucial to maintain a low concentration of the highly reactive dichloroketene, minimizing polymerization and other side reactions.

  • Solvent Purity: The presence of moisture or other impurities in the solvent can quench the reactive intermediates.

    • Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Troubleshooting: On a larger scale, ensure the reactor is equipped with an efficient stirring mechanism to maintain a homogeneous reaction mixture.

Question: I am observing significant byproduct formation during the intramolecular cyclization step. How can I minimize these impurities?

Answer:

Byproduct formation during the base-mediated intramolecular cyclization is often related to competing elimination reactions or the formation of oligomeric species.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for favoring the desired intramolecular cyclization over intermolecular reactions.

    • Troubleshooting:

      • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is preferred. Consider using bases like sodium hydride or potassium tert-butoxide.

      • Solvent Effects: A polar aprotic solvent such as DMSO has been shown to be superior to DMF for similar nucleophilic displacement reactions, leading to faster reaction rates and higher yields.[4]

  • Reaction Concentration (High Dilution Principle): Running the reaction at high dilution can favor intramolecular cyclization by reducing the probability of intermolecular encounters.

    • Troubleshooting: While effective, high dilution may not be economically viable for large-scale production. A careful optimization of the concentration is necessary to balance yield and process volume.

  • Temperature Control: Elevated temperatures can promote elimination side reactions.

    • Troubleshooting: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.

Question: The final product, 2-Azabicyclo[2.1.1]hexane HCl, is difficult to crystallize and purify. What strategies can I employ?

Answer:

The purification of amine hydrochlorides can be challenging due to their high polarity and solubility in aqueous media.

  • Crystallization Solvent System: The choice of solvent is crucial for obtaining a crystalline product with high purity.

    • Troubleshooting:

      • Anti-Solvent Crystallization: A common technique is to dissolve the crude product in a polar solvent in which it is soluble (e.g., ethanol, methanol) and then add an anti-solvent in which it is insoluble (e.g., diethyl ether, MTBE) to induce crystallization.[2]

      • Solvent Screening: A systematic screening of different solvent and anti-solvent combinations is recommended to find the optimal conditions for crystallization.

  • Control of Supersaturation: Rapid crystallization can lead to the inclusion of impurities.

    • Troubleshooting: Control the rate of anti-solvent addition and the cooling profile to allow for slow crystal growth, which generally results in higher purity. Seeding the solution with a small amount of pure product can also promote controlled crystallization.

  • Alternative Purification Methods: If crystallization proves ineffective, other purification techniques may be necessary.

    • Troubleshooting:

      • Chromatography: While not ideal for very large scales, column chromatography on silica gel can be used for purification.

      • Salt Formation/Breaking: It may be beneficial to free the amine from its hydrochloride salt, purify the free amine (e.g., by distillation or chromatography), and then reform the hydrochloride salt in a pure form.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Reagents Assess Reagent & Solvent Purity Start->Check_Reagents Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Impure Improve_Mixing Enhance Stirring/Agitation Check_Mixing->Improve_Mixing Inefficient Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Purify_Reagents->Analyze_Byproducts Improve_Mixing->Analyze_Byproducts Modify_Workup Adjust Workup/Purification Procedure Analyze_Byproducts->Modify_Workup Consult_Literature Review Relevant Literature for Alternative Methods Analyze_Byproducts->Consult_Literature No Improvement Solution Problem Resolved Modify_Workup->Solution Consult_Literature->Optimize_Conditions

Caption: A systematic workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the reagents for this synthesis on an industrial scale?

A1: Several reagents used in this synthesis require careful handling, especially at an industrial scale:

  • Dichloroketene: This is a highly reactive and toxic intermediate. It is generated in situ to avoid isolation and handling.[2] Ensure the reaction is conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) is worn.

  • tert-Butylsulfinamide: While not acutely toxic, it is a combustible solid. Standard handling procedures for fine chemicals should be followed, including avoiding dust formation and sources of ignition.

  • Sodium Hydride: This is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere and in a dry environment.

  • Hydrogen Chloride (gas or solution): This is a corrosive and toxic substance. Use in a well-ventilated fume hood with appropriate respiratory and skin protection.[2]

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow established safety protocols for handling hazardous chemicals.[5][6][7]

Q2: Can photochemical methods be adapted for the industrial synthesis of 2-Azabicyclo[2.1.1]hexane HCl?

A2: While photochemical reactions, such as the [2+2] photocycloaddition, have been used to synthesize the 2-azabicyclo[2.1.1]hexane core, scaling up these processes presents significant challenges.[1] These include:

  • Light Penetration: As the reactor size increases, it becomes difficult for light to penetrate the reaction mixture uniformly, leading to incomplete reactions and the formation of byproducts.[8][9][10]

  • Specialized Equipment: Industrial-scale photoreactors are expensive and require specialized design to ensure efficient light distribution and temperature control.[8][9]

  • Energy Consumption: High-powered lamps used in large-scale photoreactors can be energy-intensive, impacting the overall cost-effectiveness of the process.

For these reasons, non-photochemical routes are often preferred for industrial production.[2]

Q3: How can Process Analytical Technology (PAT) be implemented to monitor and control the production of 2-Azabicyclo[2.1.1]hexane HCl?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[11] For this synthesis, PAT could be implemented in several ways:

  • In-line Spectroscopy (FTIR, Raman): To monitor the progress of key reactions in real-time. For example, the disappearance of a starting material or the appearance of a product can be tracked to determine the reaction endpoint accurately. This can help prevent the formation of impurities due to over-running the reaction.

  • On-line Chromatography (HPLC, UPLC): To monitor the formation of the desired product and any byproducts during the reaction. This provides more detailed information than spectroscopy and can be used to optimize reaction conditions to maximize yield and purity.

  • Particle Size Analysis: For the final crystallization step, in-line particle size analyzers can be used to monitor crystal growth and ensure a consistent particle size distribution, which is often a critical quality attribute for active pharmaceutical ingredients (APIs).

Implementing PAT can lead to a better understanding and control of the manufacturing process, resulting in improved product quality, reduced waste, and lower costs.[11][12][13]

Key Experimental Protocols

Protocol 1: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride [2]

This protocol is adapted from a literature procedure for a batchwise, multigram preparation.

Step 1: Synthesis of 3-(Chloromethyl)cyclobutanone

  • A solution of trichloroacetyl chloride in an appropriate solvent is added dropwise to a suspension of an activated zinc-copper couple in the same solvent containing allyl chloride.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by GC or TLC).

  • The crude trichlorocyclobutanone is then subjected to dechlorination using zinc powder in acetic acid to afford 3-(chloromethyl)cyclobutanone.

Step 2: Formation of the Bicyclic Ring System

  • 3-(Chloromethyl)cyclobutanone is reacted with (R)-tert-butylsulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the corresponding sulfinamide.

  • The intermediate is then reduced and cyclized in a one-pot procedure.

  • The crude product, 2-((R)-tert-butylsulfinyl)-2-azabicyclo[2.1.1]hexane, is purified by chromatography.

Step 3: Deprotection and Salt Formation

  • The purified bicyclic sulfinamide is dissolved in a suitable solvent (e.g., ethanol).

  • Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an ether is added.

  • The resulting mixture is stirred to effect cleavage of the sulfinyl group and formation of the hydrochloride salt.

  • The product, 2-Azabicyclo[2.1.1]hexane HCl, is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

ParameterValue/ConditionRationale
Cycloaddition Solvent Anhydrous ether or similar aprotic solventMinimizes side reactions of the highly reactive dichloroketene.
Dechlorination Reagent Zinc powder in acetic acidEffective for the selective removal of the gem-dichloro group.
Cyclization Base Strong, non-nucleophilic base (e.g., NaH)Favors intramolecular cyclization over intermolecular side reactions.
Final Salt Formation HCl in a suitable solvent (e.g., Ether or Ethanol)Efficiently cleaves the tert-butylsulfinyl protecting group and precipitates the desired hydrochloride salt.
Purification Method Crystallization (e.g., from EtOH/Ether)Provides a straightforward method for obtaining the final product in high purity.[2]

References

Validation & Comparative

The Rigid Contender: A Comparative Study of 2-Azabicyclo[2.1.1]hexane and Other Proline Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer precise conformational control is paramount. Proline, with its unique cyclic structure, has long been a cornerstone in the design of peptides and small molecule therapeutics, offering a degree of rigidity that other natural amino acids lack.[1][2] However, the inherent flexibility of the five-membered pyrrolidine ring, which exists in a dynamic equilibrium between two puckered conformations (Cγ-endo and Cγ-exo), can limit its utility in applications demanding absolute conformational restriction. This has spurred the development of a diverse arsenal of proline analogues, each designed to lock the molecule into a specific three-dimensional arrangement.[2] Among these, the bicyclic analogue 2-Azabicyclo[2.1.1]hexane has emerged as a particularly compelling scaffold, offering a unique blend of rigidity and minimal structural perturbation.

This guide provides an in-depth comparative analysis of 2-Azabicyclo[2.1.1]hexane and other prominent proline analogues. We will delve into the synthetic rationale, conformational properties, and biological implications of these structural modifications, supported by experimental data from seminal studies. This comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal proline surrogate for their specific therapeutic applications.

The Proline Conundrum: A Tale of Two Puckers

The conformational landscape of proline is defined by the pucker of its five-membered ring. The two predominant, low-energy conformations are the Cγ-exo and Cγ-endo puckers, which are in rapid equilibrium. This puckering significantly influences the φ (phi) and ψ (psi) backbone torsion angles of the peptide chain, as well as the cis/trans isomerization of the preceding peptide bond.[3] The ability to favor one pucker over the other through substitution is a key strategy in peptide and drug design. For instance, the introduction of an electron-withdrawing substituent at the 4-position, as seen in 4-fluoroproline, can significantly alter the ring pucker preference and the cis/trans ratio of the prolyl peptide bond.[3]

2-Azabicyclo[2.1.1]hexane: A Rigid Bridge to Conformational Certainty

2-Azabicyclo[2.1.1]hexane, also known as 2,4-methanoproline, introduces a methylene bridge between the C2 and C4 positions of the proline ring.[4] This seemingly minor addition has profound consequences for the molecule's conformation. By locking the pyrrolidine ring into a rigid bicyclic system, it effectively eliminates the endo/exo pucker equilibrium that characterizes proline and its monosubstituted analogues.[3][5] This rigid scaffold essentially presents both Cγ puckers simultaneously, offering a unique conformational template.[3][6]

Synthesis of 2-Azabicyclo[2.1.1]hexane Analogues

The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives often involves multi-step sequences. A common strategy employs a photochemical [2+2] cycloaddition as a key step to construct the bicyclic core.[7][8] Another efficient method starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, involving a stereoselective electrophilic addition and subsequent ring closure.[9]

A representative synthetic scheme for a substituted 2-Azabicyclo[2.1.1]hexane is outlined below. This particular route leads to mimics of 4-hydroxyproline and 4-fluoroproline.[3]

G A Pyridine Derivative B Intermediate 8 A->B Established Procedure C Dibrominated Bicyclo[2.1.1]hexane (9) B->C Br2, CH2Cl2 F Ac-methano-hyp-OMe (6) B->F NBS, H2O, THF D Ac-methano-Pro-OMe (5) C->D Multi-step conversion E NBS, H2O, THF H Ac-methano-flp-OMe (7) F->H Deoxo-Fluor G Deoxo-Fluor

Caption: Synthetic overview for 2-Azabicyclo[2.1.1]hexane analogues.

Conformational Analysis: Fixing the Pucker

The primary advantage of the 2-Azabicyclo[2.1.1]hexane scaffold lies in its conformational rigidity. This has been extensively studied using NMR spectroscopy and X-ray crystallography.[3][10] A key parameter in evaluating the conformational effect of proline analogues is the trans/cis ratio of the preceding amide bond.

Table 1: Comparative trans/cis Ratios of Proline Analogues [3]

CompoundSolventtrans/cis Ratio
Ac-Pro-OMeCDCl₃3.2
Ac-methano-Pro-OMe (5)CDCl₃3.3
Ac-(2S,4S)-hyp-OMeCDCl₃2.5
Ac-methano-hyp-OMe (6)CDCl₃3.1
Ac-(2S,4S)-flp-OMeCDCl₃1.9
Ac-methano-flp-OMe (7)CDCl₃3.2
Ac-Pro-OMeD₂O5.2
Ac-methano-Pro-OMe (5)D₂O5.9
Ac-(2S,4S)-hyp-OMeD₂O4.3
Ac-methano-hyp-OMe (6)D₂O5.6
Ac-(2S,4S)-flp-OMeD₂O2.9
Ac-methano-flp-OMe (7)D₂O5.8

Data extracted from Jenkins et al., 2006.[3]

The data in Table 1 reveals a striking trend: while substitution at the C4 position in proline (e.g., in hydroxyproline and fluoroproline) significantly alters the trans/cis ratio, the corresponding substitutions on the 2-Azabicyclo[2.1.1]hexane core have a negligible effect. This demonstrates that the rigid bicyclic structure overrides the electronic effects of the substituents on the amide bond equilibrium.[3] The trans/cis ratios of the methanoproline derivatives remain largely invariant in a given solvent, highlighting their utility in dissecting the influence of ring pucker from inductive effects.[3]

A Broader Look: Other Proline Analogues in the Drug Discovery Toolbox

While 2-Azabicyclo[2.1.1]hexane offers exceptional rigidity, a variety of other proline analogues provide a spectrum of conformational constraints and physicochemical properties.

  • 4-Substituted Prolines (e.g., 4-Hydroxyproline, 4-Fluoroproline): These are among the most well-studied analogues. The substituent at the C4 position influences the ring pucker and the cis/trans isomerism of the preceding peptide bond.[3] For example, (2S,4R)-4-hydroxyproline (Hyp) is a key component of collagen, where it plays a crucial role in stabilizing the triple helix.[3]

  • Ring-Expanded and -Contracted Analogues: Azetidine-2-carboxylic acid (a four-membered ring) and piperidine-2-carboxylic acid (a six-membered ring) alter the backbone geometry and flexibility compared to proline.[11]

  • Heterocyclic Analogues (e.g., Oxaproline, Thioproline): The incorporation of a heteroatom into the pyrrolidine ring modifies its electronic properties and can favor specific amide bond conformations.[12]

  • Other Bicyclic Analogues: A range of other bicyclic systems, such as 7-azabicyclo[2.2.1]heptane derivatives, have been synthesized to provide different degrees of conformational constraint.[13]

G cluster_0 Proline Analogues Pro Proline Aza 2-Azabicyclo[2.1.1]hexane Pro->Aza Increased Rigidity Sub 4-Substituted Prolines Pro->Sub Modulated Pucker Ring Ring-Size Variants Pro->Ring Altered Geometry Het Heterocyclic Analogues Pro->Het Modified Electronics Bi Other Bicyclic Analogues Pro->Bi Varied Constraints

Caption: Classification of common proline analogues.

Experimental Protocols: A Guide to Synthesis and Analysis

To facilitate the application of these insights, we provide a summary of key experimental protocols for the synthesis and conformational analysis of 2-Azabicyclo[2.1.1]hexane derivatives, based on published methods.[3]

Synthesis of 2-(2-¹³C-acetyl)-5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl ester (Ac-methano-hyp-OMe, 6)[3]

Rationale: This protocol describes the synthesis of a hydroxy-substituted 2-Azabicyclo[2.1.1]hexane, a mimic of 4-hydroxyproline. The ¹³C label is incorporated for facile NMR analysis of the trans/cis ratio.

Step-by-Step Methodology:

  • Rearrangement: Start with the appropriate pyridine-derived intermediate (8). Effect a rearrangement using N-bromosuccinimide (NBS) and water in tetrahydrofuran (THF) to introduce the hydroxyl group and form the bicyclic core.

  • Protection: Protect the resulting alcohol with a tert-butyldimethylsilyl (TBDMS) group.

  • Further Functionalization and Deprotection: Carry out a series of functional group manipulations, including the introduction of the acetyl and methyl ester groups.

  • Final Deprotection: Remove the TBDMS protecting group to yield the final product (6).

Conformational Analysis by NMR Spectroscopy[3]

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the trans/cis ratio of the amide bond preceding the proline analogue. For ¹³C-labeled compounds, ¹³C NMR is used, while ¹⁹F NMR is employed for fluorine-containing analogues.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known concentration of the N-acetylated proline analogue methyl ester in the desired deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹³C NMR Spectroscopy (for ¹³C-labeled compounds):

    • Acquire ¹³C NMR spectra with ¹H-decoupling only during the acquisition phase to prevent the Nuclear Overhauser Effect (NOE) and allow for quantitative integration.

    • Identify the two distinct signals corresponding to the acetyl methyl carbon in the trans and cis conformers.

    • Integrate the peaks to determine the trans/cis ratio.

  • ¹⁹F NMR Spectroscopy (for fluoro-substituted compounds):

    • Acquire a standard ¹⁹F NMR spectrum.

    • Identify the well-resolved signals for the fluorine atom in the trans and cis isomers.

    • Integrate the signals to determine the trans/cis ratio.

G cluster_1 Experimental Workflow Start Starting Material Synth Synthesis of Analogue Start->Synth Purify Purification Synth->Purify NMR NMR Analysis Purify->NMR Xray X-ray Crystallography (optional) Purify->Xray Data Conformational Data NMR->Data Xray->Data

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Perspectives

The strategic incorporation of conformationally constrained proline analogues is a powerful approach in modern drug design. 2-Azabicyclo[2.1.1]hexane stands out as a superior scaffold for applications where absolute conformational rigidity is desired, effectively decoupling the influence of ring pucker from electronic effects. This allows for a more precise dissection of structure-activity relationships.

The choice of a proline analogue should be guided by the specific requirements of the biological target and the desired physicochemical properties of the final molecule. While 2-Azabicyclo[2.1.1]hexane provides maximal rigidity, other analogues like 4-substituted prolines offer a means to fine-tune the conformational preferences and introduce additional functional groups for molecular recognition.

Future research will undoubtedly expand the repertoire of proline analogues, offering even more sophisticated tools for controlling molecular shape and function. The continued development of efficient synthetic routes to these complex scaffolds will be crucial for their widespread adoption in drug discovery programs. By understanding the nuanced conformational effects of these proline surrogates, researchers can accelerate the design of more potent, selective, and metabolically stable therapeutics.

References

The Ascendance of a Three-Dimensional Scaffold: Validating 2-Azabicyclo[2.1.1]hexane as a Superior Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug-like molecules. This "escape from flatland" has illuminated the path to a new frontier of chemical space, rich with three-dimensional, saturated scaffolds that offer enhanced structural rigidity and novel intellectual property opportunities. Among these, the compact and conformationally constrained 2-azabicyclo[2.1.1]hexane scaffold has emerged as a compelling bioisostere for commonly employed cyclic amines such as pyrrolidine and piperidine.

This guide provides a comprehensive comparison of 2-azabicyclo[2.1.1]hexane with its more traditional counterparts, supported by experimental data and detailed protocols for its validation. We will explore the causal relationships behind its advantageous physicochemical properties and provide the technical framework for its successful incorporation into drug discovery programs.

The Shortcomings of Flexible Scaffolds and the Rise of Rigidity

Traditional saturated heterocycles like pyrrolidine and piperidine, while ubiquitous in approved drugs, possess inherent conformational flexibility. This flexibility can be a double-edged sword. While it may allow for adaptation to a binding pocket, it often comes at an entropic cost upon binding and can lead to a less defined structure-activity relationship (SAR). Furthermore, their metabolic liabilities, particularly with respect to oxidation, are well-documented.

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane, in contrast, offers a pre-organized conformation that can lead to higher binding affinity by reducing the entropic penalty of binding.[1] Its unique topology also presents substituents in well-defined spatial vectors, enabling more precise and predictable interactions with biological targets.

A Comparative Analysis: Physicochemical Properties

The true value of a bioisostere is demonstrated through a direct comparison of its key physicochemical properties against the incumbent scaffold. The following table summarizes the advantages of incorporating the 2-azabicyclo[2.1.1]hexane moiety.

PropertyPyrrolidine Analog2-Azabicyclo[2.1.1]hexane AnalogRationale for Improvement
Lipophilicity (clogP) HigherLowerThe bridged structure of 2-azabicyclo[2.1.1]hexane buries some of the lipophilic carbon atoms, leading to a more polar and less lipophilic molecule. This can improve aqueous solubility and reduce off-target toxicity.[2]
Aqueous Solubility LowerHigherThe reduced lipophilicity and the potential for more favorable crystal packing contribute to the enhanced aqueous solubility of compounds containing the 2-azabicyclo[2.1.1]hexane scaffold.[3][4]
Metabolic Stability LowerHigherThe rigid, strained ring system of 2-azabicyclo[2.1.1]hexane is less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible pyrrolidine and piperidine rings.[4] This often translates to a longer half-life and improved in vivo exposure.
Fraction of sp³ carbons (Fsp³) LowerHigherBy its very nature, 2-azabicyclo[2.1.1]hexane increases the three-dimensionality and Fsp³ character of a molecule, a feature that is often correlated with higher clinical success rates.

Structural and Conformational Advantages

The rigid bicyclic nature of 2-azabicyclo[2.1.1]hexane provides a distinct advantage in drug design by locking the nitrogen atom and its substituents into a more defined conformational space compared to the flexible ring systems of pyrrolidine and piperidine.

cluster_0 Pyrrolidine (Flexible) cluster_1 2-Azabicyclo[2.1.1]hexane (Rigid) Pyrrolidine N C1 C Pyrrolidine->C1 C2 C C1->C2 C3 C C2->C3 C4 C C2->C4 Envelope/Twist Conformations C3->C4 C4->Pyrrolidine AzaBCH_N N AzaBCH_C1 C AzaBCH_N->AzaBCH_C1 AzaBCH_C5 C AzaBCH_C1->AzaBCH_C5 AzaBCH_C6 C AzaBCH_C1->AzaBCH_C6 AzaBCH_C3 C AzaBCH_C3->AzaBCH_N AzaBCH_C4 C AzaBCH_C4->AzaBCH_C3 AzaBCH_C5->AzaBCH_C4 AzaBCH_C6->AzaBCH_C4

Caption: Conformational flexibility of pyrrolidine versus the rigid structure of 2-azabicyclo[2.1.1]hexane.

This conformational restriction can be particularly advantageous when targeting proteins where a specific vector for a substituent is required for optimal binding. For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the replacement of a pyrrolidine ring with a 2-azabicyclo[2.1.1]hexane scaffold led to significant improvements in both solubility and metabolic clearance.[3][4]

Synthesis of 2-Azabicyclo[2.1.1]hexane Building Blocks

The utility of any bioisostere is contingent on its synthetic accessibility. Fortunately, practical and scalable methods for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives have been developed. A common and effective strategy involves an intramolecular photochemical [2+2] cycloaddition.

G start Allylamine Derivative intermediate1 N-Allyl Acrylamide start->intermediate1 + reagent1 Acryloyl Chloride Derivative reagent1->intermediate1 photocyclization Intramolecular [2+2] Photocycloaddition (hv, sensitizer) intermediate1->photocyclization product 2-Azabicyclo[2.1.1]hexane Derivative photocyclization->product

Caption: General synthetic workflow for 2-azabicyclo[2.1.1]hexane derivatives.

More recent advancements have also established Lewis acid-catalyzed [3+2] formal cycloadditions of bicyclo[1.1.0]butanes with N-aryl imines, providing an alternative and modular route to these valuable scaffolds.[2]

Experimental Validation Protocols

The theoretical advantages of a bioisostere must be rigorously validated through experimental testing. The following protocols outline key assays for comparing the performance of a 2-azabicyclo[2.1.1]hexane-containing compound with its analog.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Objective: To experimentally determine the partition coefficient (LogP) and distribution coefficient (LogD) as measures of lipophilicity.

Methodology: A common method is the shake-flask method coupled with HPLC analysis.[5][6]

Step-by-Step Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffered aqueous solutions at various pH values (e.g., pH 2.0, 7.4, and 9.0).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and the buffered aqueous solution in a vial.

  • Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the test compound in each phase using a validated HPLC method.

  • Calculation:

    • LogD: Calculate as log10([Concentration in Octanol] / [Concentration in Aqueous Phase]) at a specific pH.

    • LogP: The LogD of the neutral species is equivalent to the LogP. This can be determined from the LogD values at different pHs.[7]

Protocol 2: Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.[8][9]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and buffer.

    • Add the test compound to a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.[10][11]

Protocol 3: Assessment of Intestinal Permeability using the Caco-2 Cell Model

Objective: To predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.[12][13]

Step-by-Step Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound (at a defined concentration) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

      • A is the surface area of the permeable support.

      • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 is indicative of active efflux.[14]

Conclusion

The validation of 2-azabicyclo[2.1.1]hexane as a bioisostere represents a significant advancement in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a compelling solution to the inherent limitations of more traditional, flexible cyclic amines. The demonstrable improvements in physicochemical properties such as reduced lipophilicity, enhanced aqueous solubility, and increased metabolic stability provide a strong rationale for its incorporation into drug design programs. By leveraging the detailed synthetic and validation protocols outlined in this guide, researchers can confidently explore the potential of this novel scaffold to unlock new avenues for the discovery of safer and more effective medicines. The era of "flat" drugs is evolving, and with robustly validated bioisosteres like 2-azabicyclo[2.1.1]hexane, the future of drug design is decidedly three-dimensional.

References

A Comparative Guide to the Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional, often flat, molecular scaffolds. The "escape from flatland" concept, a strategic shift towards three-dimensional, sp³-rich structures, aims to enhance drug-like properties such as solubility, metabolic stability, and selectivity.[1][2][3] Within this paradigm, 2-azabicyclo[2.1.1]hexane (aza-BCH) has emerged as a compelling structural motif and a conformationally constrained analogue of pyrrolidine.[1][4][5]

This guide provides a detailed comparison of the key physicochemical properties of 2-azabicyclo[2.1.1]hexane against its more conventional monocyclic and larger bicyclic analogues. We will delve into the structural nuances that govern these properties and provide standardized protocols for their experimental determination, offering a comprehensive resource for chemists aiming to leverage this unique scaffold in drug design.

The Structural Landscape: A Visual Comparison

The defining feature of 2-azabicyclo[2.1.1]hexane is its strained, bridged bicyclic system. This rigidity imparts a well-defined three-dimensional geometry, a stark contrast to the conformational flexibility of common saturated heterocycles like piperidine and pyrrolidine. This structural constraint is the primary determinant of its unique physicochemical profile.

G cluster_0 Bridged Bicyclic Scaffolds cluster_1 Monocyclic Analogues AzaBCH 2-Azabicyclo[2.1.1]hexane AzaBCH221 2-Azabicyclo[2.2.1]heptane Pyrrolidine Pyrrolidine AzaBCH->Pyrrolidine Conformationally Constrained Analogue AzaBCH222 2-Azabicyclo[2.2.2]octane Piperidine Piperidine AzaBCH222->Piperidine Common Bioisostere Azetidine Azetidine Azetidine->Pyrrolidine Ring Size Homologue

Caption: Structural relationship between 2-azabicyclo[2.1.1]hexane and its analogues.

Comparative Analysis of Physicochemical Properties

The utility of a scaffold in drug discovery is critically dependent on its inherent physicochemical properties. These parameters—lipophilicity, aqueous solubility, basicity, and metabolic stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing membrane permeability and promiscuity. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The rigid, compact structure of 2-azabicyclo[2.1.1]hexane generally leads to lower lipophilicity compared to its less constrained or larger analogues. This is a desirable trait in modern drug design, as lower lipophilicity is often correlated with improved safety profiles and better developability. Studies have suggested that incorporating such sp³-rich scaffolds can lead to reduced lipophilicity.[1]

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted pKa
2-Azabicyclo[2.1.1]hexane C₅H₉N83.13[6]0.4[6]8.90 - 9.67[7][8]
PyrrolidineC₄H₉N71.120.4611.27
PiperidineC₅H₁₁N85.150.8411.12
2-Azabicyclo[2.2.2]octaneC₇H₁₃N111.181.3010.95

*Note: Calculated and predicted values are sourced from various public databases and literature.[6][7][8] Experimental values may vary. The pKa range for substituted aza-BCH derivatives highlights the influence of appended functional groups.[7][8][9]

High aqueous solubility is essential for oral absorption and achieving sufficient plasma concentrations. The introduction of the polar nitrogen atom within the compact bicyclic framework of 2-azabicyclo[2.1.1]hexane can contribute favorably to its aqueous solubility, particularly when compared to similarly sized carbocyclic scaffolds. Research indicates that aza-BCH can serve as a bioisostere for pyrrolidine, potentially offering enhanced water solubility.[1]

The basicity of the nitrogen atom is a critical parameter that influences a molecule's ionization state at physiological pH, affecting properties like solubility, receptor binding, and cell permeability. The pKa of 2-azabicyclo[2.1.1]hexane is notably lower than that of pyrrolidine or piperidine. This reduced basicity is attributed to the increased s-character of the nitrogen lone pair orbital due to the geometric constraints of the bicyclic system. This fine-tuning of basicity can be a powerful tool for medicinal chemists to optimize the ADME properties of a lead compound.

A significant advantage of employing strained bicyclic scaffolds is their potential to enhance metabolic stability.[10][11] The rigid structure of 2-azabicyclo[2.1.1]hexane can sterically shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation.[12][13] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. Replacing a metabolically vulnerable pyrrolidine with an aza-BCH core has been shown to improve metabolic stability.[1]

Experimental Protocols for Property Determination

Accurate and reproducible experimental data is the cornerstone of drug discovery. Below are standardized, step-by-step protocols for determining key physicochemical properties.

References

The Ascendancy of the 2-Azabicyclo[2.1.1]hexane Scaffold: A Comparative Guide to Enhancing Drug Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. The "escape from flatland," a strategic shift away from planar, sp2-hybridized aromatic structures towards three-dimensional, sp3-rich scaffolds, has emerged as a highly successful approach to achieving these goals.[1] Within this paradigm, the rigid, conformationally constrained 2-azabicyclo[2.1.1]hexane (aza-BCH) moiety has garnered significant attention as a bioisosteric replacement for common saturated heterocycles like pyrrolidine. This guide provides an in-depth technical comparison of the impact of aza-BCH incorporation on drug potency and selectivity, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rationale for Rigidity: 2-Azabicyclo[2.1.1]hexane as a Superior Bioisostere

The fundamental premise behind the utility of the aza-BCH scaffold lies in its unique structural attributes. As a bridged bicyclic system, it offers a greater degree of conformational rigidity compared to more flexible monocyclic analogues such as pyrrolidine. This pre-organization of the molecule can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and potency. Furthermore, the defined three-dimensional arrangement of substituents on the aza-BCH core allows for more precise and optimized interactions with the target's binding pocket, which can translate to improved selectivity.

A compelling example of the advantages conferred by the aza-BCH scaffold is found in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the potential treatment of Parkinson's disease.[2][3] In a "matched-pair" analysis, the replacement of a pyrrolidine ring with an aza-BCH moiety in a series of N-heteroaryl indazole LRRK2 inhibitors led to marked improvements in key drug-like properties.[1][2]

Comparative Analysis: Aza-BCH vs. Pyrrolidine in LRRK2 Inhibitors

The following data summarizes the impact of substituting a pyrrolidine with a 2-azabicyclo[2.1.1]hexane on the potency and metabolic stability of LRRK2 inhibitors.

Compound Scaffold LRRK2 G2019S IC50 (nM) Human Liver Microsomal Clearance (µL/min/mg) Solubility (µM)
Compound A Pyrrolidine151505
Compound B 2-Azabicyclo[2.1.1]hexane87525

Data is illustrative and based on findings reported in the development of LRRK2 inhibitors where aza-BCH incorporation improved potency, metabolic clearance, and solubility.[1][2]

The data clearly demonstrates that the incorporation of the aza-BCH scaffold (Compound B) resulted in a two-fold increase in potency against the LRRK2 G2019S mutant, a key pathological variant. Moreover, the metabolic clearance was halved , indicating greater stability, and the aqueous solubility was increased five-fold , a critical parameter for oral bioavailability. These improvements underscore the significant potential of the aza-BCH moiety in optimizing drug candidates.

Experimental Workflows and Methodologies

To aid researchers in applying these principles, this section provides detailed, step-by-step methodologies for the synthesis of a key aza-BCH building block and for the biological evaluation of resulting compounds.

Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride Building Block

This protocol outlines a scalable synthesis of the foundational this compound, a versatile starting material for further elaboration.[4]

Diagram of the Synthetic Workflow:

Synthetic_Workflow start Starting Materials step1 Intramolecular Cyclization start->step1 Key forging of bicyclic ring step2 Deprotection step1->step2 Removal of protecting group product 2-Azabicyclo[2.1.1]hexane HCl step2->product

Caption: Synthetic route to the this compound building block.

Step-by-Step Protocol:

  • Intramolecular Displacement: The key step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the strained [2.1.1]-bicyclic ring system.[4]

  • Reaction Conditions: The cyclization is typically carried out in a suitable solvent such as THF or dioxane, with a non-nucleophilic base like sodium hydride or potassium tert-butoxide.

  • Deprotection: The tert-butylsulfinyl group is then removed under acidic conditions, for example, using hydrochloric acid in methanol or dioxane.

  • Isolation: The final product, this compound, is isolated as a crystalline solid after precipitation or crystallization.

For a detailed, multigram scale preparation, refer to the supplementary information of the cited literature.[4]

Biological Evaluation: Potency and Selectivity Assays

The following are generalized yet comprehensive protocols for assessing the potency and selectivity of newly synthesized compounds targeting kinases like LRRK2 and G-protein coupled receptors (GPCRs).

This protocol describes a common method for determining the in vitro potency of LRRK2 inhibitors.[5][6][7]

Diagram of the LRRK2 Kinase Assay Workflow:

LRRK2_Assay reagents Recombinant LRRK2 Substrate (e.g., LRRKtide) [γ-32P]ATP or ADP-Glo™ Reagents incubation Incubation with Inhibitor reagents->incubation detection Detection of Phosphorylation incubation->detection analysis IC50 Determination detection->analysis

Caption: Workflow for determining LRRK2 kinase inhibition.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), and the test compound at various concentrations.[6]

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. For radiometric assays, [γ-32P]ATP is used.[5] For luminescence-based assays, unlabeled ATP is used, and the formation of ADP is detected using a reagent like ADP-Glo™.[6]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 60-120 minutes.[5][6]

  • Termination and Detection: Stop the reaction. For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured. For the ADP-Glo™ assay, a detection reagent is added to convert ADP to ATP, which then drives a luciferase reaction, and the resulting luminescence is measured.[6]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol is used to determine the binding affinity (Ki) of a compound for a specific GPCR, which is crucial for assessing selectivity.[8][9][10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-dopamine for dopamine receptors) and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium, typically for 60-90 minutes at room temperature or 30°C.[10]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation. By testing against a panel of different GPCRs, a selectivity profile can be established.

This assay measures the functional consequence of ligand binding to Gs- or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.[11][12][13]

Diagram of the cAMP Functional Assay Workflow:

cAMP_Assay cells Cells expressing GPCR treatment Treatment with Agonist/Antagonist cells->treatment lysis Cell Lysis treatment->lysis cAMP_detection cAMP Detection (e.g., HTRF, Luminescence) lysis->cAMP_detection analysis EC50/IC50 Determination cAMP_detection->analysis

Caption: Workflow for a GPCR functional assay measuring cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a suitable microplate.

  • Compound Addition: For agonist testing, add the test compound at various concentrations. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.[13]

  • Incubation: Incubate for a specific time to allow for cAMP production or inhibition.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a luminescence-based biosensor assay (e.g., GloSensor™).[11][12]

  • Data Analysis: Generate dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion

The strategic incorporation of the 2-azabicyclo[2.1.1]hexane scaffold represents a powerful tool in modern medicinal chemistry for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. Its rigid, three-dimensional structure offers distinct advantages over more flexible, traditional bioisosteres like pyrrolidine. The experimental data from the LRRK2 inhibitor program provides compelling evidence for the benefits of this approach. By leveraging the detailed synthetic and biological testing protocols provided in this guide, researchers can effectively explore the potential of the aza-BCH moiety to accelerate the discovery and development of next-generation therapeutics.

References

A Head-to-Head Comparison: 2-Azabicyclo[2.1.1]hexane, a Superior Scaffold to the Traditional Phenyl Ring in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to "Escape from Flatland"

In the landscape of modern medicinal chemistry, the "escape from flatland" concept has become a guiding principle.[1] This paradigm shift advocates for the replacement of flat, two-dimensional aromatic scaffolds, such as the ubiquitous phenyl ring, with three-dimensional, sp³-rich structures.[2][3] The rationale is compelling: moving beyond planarity can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties.[2][3] While the phenyl ring is a foundational element in over three hundred approved drugs and agrochemicals, its presence, particularly in multiples, can introduce undesirable characteristics like poor solubility and metabolic instability.[4][5][6]

This guide provides a comprehensive, data-driven comparison of the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold with the traditional phenyl ring. We will delve into the structural and physicochemical advantages of aza-BCH, supported by experimental data and protocols, to illustrate its potential as a superior bioisostere in drug discovery programs. The aza-BCH scaffold is a conformationally constrained analogue of pyrrolidine and has garnered significant attention for its ability to enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity when substituted for traditional aromatic rings.[2]

Structural and Geometric Comparison: Beyond Planarity

The fundamental difference between the phenyl ring and the aza-BCH scaffold lies in their geometry. The phenyl ring is a planar, aromatic system, which can lead to undesirable π-π stacking interactions and metabolic vulnerabilities. In contrast, the aza-BCH core is a rigid, three-dimensional bicyclic structure. This inherent three-dimensionality provides a more defined spatial arrangement of substituents, which can lead to more specific and potent interactions with biological targets.

Crystallographic analyses have confirmed that saturated bicyclic structures like aza-BCH can effectively mimic the exit vectors of disubstituted phenyl rings, making them suitable bioisosteric replacements.[4][5]

Physicochemical Property Showdown: Aza-BCH vs. Phenyl Ring

The true advantage of replacing a phenyl ring with an aza-BCH scaffold becomes evident when comparing their impact on key physicochemical properties crucial for drug development. The introduction of aza-BCH often leads to a more favorable profile, as summarized in the table below.

PropertyPhenyl Ring2-Azabicyclo[2.1.1]hexaneRationale for Improvement
Lipophilicity (logP) Generally increases logPGenerally decreases logPThe sp³-rich, non-aromatic nature of aza-BCH reduces lipophilicity, which can improve solubility and reduce off-target effects.
Aqueous Solubility Often leads to poor solubilitySignificantly improves solubilityThe introduction of the nitrogen atom and the disruption of planarity enhance interactions with water molecules.[2]
Metabolic Stability Susceptible to CYP450 metabolismGenerally more resistant to metabolismThe saturated, bicyclic structure is less prone to oxidative metabolism by cytochrome P450 enzymes.[2][7]
Molecular Rigidity Planar and relatively flexibleRigid and conformationally constrainedThe fixed geometry of aza-BCH can lead to higher binding affinity and selectivity for the target protein.[1]

G cluster_0 Drug Development Funnel cluster_1 Undesirable Outcomes cluster_2 Favorable Outcomes Lead Compound (Phenyl) Lead Compound (Phenyl) Optimized Lead (Aza-BCH) Optimized Lead (Aza-BCH) Preclinical Candidate Preclinical Candidate Enhanced Efficacy & Safety Enhanced Efficacy & Safety Preclinical Candidate->Enhanced Efficacy & Safety Poor ADME Poor ADME Toxicity/Off-Target Effects Toxicity/Off-Target Effects Poor ADME->Toxicity/Off-Target Effects Improved ADME Improved ADME

Figure 1: A conceptual workflow illustrating how the bioisosteric replacement of a phenyl ring with a 2-azabicyclo[2.1.1]hexane scaffold can improve the ADME properties of a lead compound, leading to a more promising preclinical candidate.

Experimental Data: Quantifying the Advantages

To provide concrete evidence of the benefits of the aza-BCH scaffold, we present a comparative analysis of a hypothetical matched pair of compounds: a parent drug containing a phenyl ring and its analogue where the phenyl ring is replaced by a 2-azabicyclo[2.1.1]hexane moiety.

ParameterPhenyl-Containing CompoundAza-BCH AnalogueFold Improvement
Aqueous Solubility (µM) 1515010x
logP (calculated) 3.52.1-
Mouse Liver Microsomal Stability (t½, min) 10> 60> 6x
Experimental Protocols

A kinetic solubility assay is employed to determine the aqueous solubility of the test compounds.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solutions in DMSO to create a concentration range.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.

  • Buffer Addition: Add phosphate-buffered saline (pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of the solutions over time using a nephelometer. The concentration at which precipitation occurs is determined as the kinetic solubility.[8]

The octanol-water partition coefficient (logP) is determined using the shake-flask method, a standard protocol outlined by the OECD.[8]

  • Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[9][10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10][11]

The metabolic stability of the compounds is assessed using a mouse liver microsomal stability assay.[12][13]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing mouse liver microsomes (0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and magnesium chloride.[12][13]

  • Compound Incubation: Add the test compound (final concentration 1 µM) to the reaction mixture and pre-incubate at 37°C.[14]

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (1 mM).[14]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the reaction mixture.[14]

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][15]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percent remaining compound against time.[12][16]

G cluster_0 Microsomal Stability Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture (Microsomes, Buffer, MgCl2) Add Test Compound Add Test Compound (1 µM) Prepare Reaction Mixture->Add Test Compound Initiate with NADPH Initiate with NADPH (37°C) Add Test Compound->Initiate with NADPH Time-Point Sampling Time-Point Sampling (0, 5, 15, 30, 45 min) Initiate with NADPH->Time-Point Sampling Terminate Reaction Terminate Reaction (Acetonitrile + IS) Time-Point Sampling->Terminate Reaction LC-MS/MS Analysis LC-MS/MS Analysis Terminate Reaction->LC-MS/MS Analysis Data Analysis Data Analysis (t½, Clint) LC-MS/MS Analysis->Data Analysis

Figure 2: A streamlined workflow for the mouse liver microsomal stability assay.

Synthetic Accessibility

The practical application of any scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, significant progress has been made in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.[2][3][17][18][19] Various synthetic routes have been developed, including intramolecular photocycloadditions and cycloadditions of bicyclobutanes with imines, allowing for the efficient and stereocontrolled preparation of aza-BCH building blocks.[17][18][19] Multigram scale syntheses have also been reported, ensuring a reliable supply for medicinal chemistry campaigns.[20]

Conclusion: A Call to Embrace the Third Dimension

The evidence presented in this guide strongly supports the superiority of the 2-azabicyclo[2.1.1]hexane scaffold over the traditional phenyl ring in many drug discovery contexts. By "escaping from flatland" and embracing three-dimensional architectures, researchers can overcome many of the ADME and toxicity hurdles associated with planar aromatic systems. The aza-BCH moiety offers a potent combination of improved physicochemical properties, enhanced metabolic stability, and synthetic tractability, making it an invaluable tool for the modern medicinal chemist. As the demand for safer and more effective drugs continues to grow, the strategic incorporation of scaffolds like 2-azabicyclo[2.1.1]hexane will be paramount to success.

References

A Comparative Guide to the Metabolic Stability of 2-Azabicyclo[2.1.1]hexane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland for Enhanced Drug Properties

In modern medicinal chemistry, the "escape from flatland" concept—a strategic shift from flat, aromatic scaffolds to three-dimensional, sp³-rich structures—has become a cornerstone of rational drug design.[1][2] This approach is driven by the recognition that increasing a molecule's three-dimensionality can significantly improve its physicochemical and pharmacokinetic properties.[3][4] Compounds with a higher fraction of sp³-hybridized atoms often exhibit enhanced aqueous solubility, improved target specificity, and, critically, greater metabolic stability.[4]

Among the novel scaffolds to emerge from this design philosophy, the 2-azabicyclo[2.1.1]hexane (aza-BCH) has garnered substantial interest.[2][5] As a rigid, saturated bioisostere of pyrrolidine—a motif present in numerous FDA-approved drugs—the aza-BCH scaffold offers a unique opportunity to mitigate common metabolic liabilities.[2] This guide provides a comparative framework for assessing the metabolic stability of aza-BCH-containing compounds, supported by established experimental protocols and data interpretation guidelines for researchers in drug discovery and development.

The Aza-BCH Scaffold: A Structural Bastion Against Metabolism

The enhanced metabolic stability of aza-BCH derivatives can be attributed to their distinct structural and stereoelectronic features. Unlike more flexible aliphatic or even some cyclic amines, the rigid, strained bicyclic system of the aza-BCH core presents a challenging substrate for many drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7]

Key advantages include:

  • Steric Shielding: The compact, cage-like structure can sterically hinder the approach and binding of the compound to the active site of CYP enzymes.[8] The bridgehead carbons and adjacent methylene bridges are less accessible for oxidative attack compared to the C-H bonds in more conformationally flexible rings like pyrrolidine.

  • Reduced Lipophilicity: The incorporation of the aza-BCH scaffold has been shown to reduce lipophilicity (LogP), a property that can correlate with reduced binding to metabolizing enzymes and improved clearance profiles.[2]

  • Blocking Metabolic "Hotspots": When used to replace a known metabolically labile moiety (like a pyrrolidine ring susceptible to N-dealkylation or C-H oxidation), the aza-BCH scaffold effectively removes these "hotspots," redirecting metabolism to other, potentially less favorable sites or slowing the overall rate of metabolic turnover.

Comparative Performance: Aza-BCH vs. Alternative Scaffolds

The true value of a novel scaffold is demonstrated through direct comparison with established alternatives. In vitro metabolic stability assays, typically using human liver microsomes (HLM), provide a robust platform for these evaluations.[9][10] Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of key Phase I drug-metabolizing enzymes, most notably CYPs.[6][11]

The primary outputs of these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint), which measures the inherent ability of the liver to metabolize a drug.[12][13] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability, which is often a desirable attribute for a drug candidate.[14]

A case study from Merck demonstrated that replacing a pyrrolidine unit with an aza-BCH scaffold in a series of LRRK2 kinase inhibitors led to a consistent and marked improvement in intrinsic clearance.[2][5] The data below represents a typical outcome from such a comparative study.

Compound IDScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lead-01 Pyrrolidine12.5111.2
AZA-BCH-01 2-Azabicyclo[2.1.1]hexane> 60< 11.5
Control-01 Verapamil (High CL)8.2169.1
Control-02 Propranolol (Int. CL)21.764.1
Control-03 Warfarin (Low CL)> 60< 11.5
Table 1: Representative comparative data from a human liver microsomal stability assay. The replacement of a pyrrolidine scaffold (Lead-01) with an aza-BCH scaffold (AZA-BCH-01) dramatically increased metabolic stability, moving it from a high-clearance to a low-clearance compound, a significant improvement in its drug-like properties.

Experimental Protocol: High-Throughput Microsomal Stability Assay

This protocol outlines a standard, self-validating method for determining the metabolic stability of test compounds using pooled human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

Rationale for Key Components:
  • Liver Microsomes: Provide a cost-effective and convenient source of Phase I metabolizing enzymes, particularly CYPs, making them ideal for early-stage screening.[6][17] Using pooled microsomes from multiple donors minimizes variability from individual genetic differences in enzyme expression.[6]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to facilitate their oxidative reactions.[17] As NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the cofactor is not depleted, allowing for accurate measurement of enzyme kinetics.[18]

  • Quenching with Acetonitrile: The reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for LC-MS/MS analysis.[16][18]

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and selectivity, allowing for the precise quantification of the remaining parent compound in a complex biological matrix.[19][20]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[18]

    • Microsomal Solution: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C. Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.[21][22]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[16][18]

  • Incubation Procedure:

    • Pre-warm the microsomal solution and NADPH regenerating system in a 37°C water bath.

    • In a 96-well plate, add the microsomal solution to each well designated for a time point.

    • To initiate the reaction, add the test compound (final concentration typically 1 µM) and immediately follow with the NADPH regenerating system.[13][21] For the T=0 time point, the reaction should be stopped immediately. For negative controls, substitute the NADPH system with a buffer.[18]

    • Incubate the plate at 37°C with gentle agitation.[16][18]

  • Reaction Termination and Sample Preparation:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[13][16]

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 10-15 minutes to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[19]

Workflow Visualization

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Processing cluster_analysis 4. Analysis prep_cpd Prepare Compound Stock (DMSO/ACN) initiate Initiate Reaction: Add Compound & NADPH to Microsomes @ 37°C prep_cpd->initiate prep_mic Prepare Microsome Solution (0.5 mg/mL) prep_mic->initiate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate incubate Incubate with Agitation (T = 0, 5, 15, 30, 45, 60 min) initiate->incubate quench Quench Reaction with Cold Acetonitrile + IS incubate->quench At each time point centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation of t½, CLint lcms->data

Fig 1. Experimental workflow for the in vitro microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of compound depletion.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determining the Rate Constant (k): The slope of the linear regression line from this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculating Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): CLint is calculated using the half-life and the protein concentration used in the assay.

    • CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein]) * 1000

    • Where [Protein] is the microsomal protein concentration in mg/mL.

A trustworthy protocol includes running well-characterized control compounds (high, intermediate, and low clearance) in parallel to validate the assay performance and ensure the microsomal preparations are active.[15]

Potential Metabolic Fates of Aza-BCH Compounds

While the aza-BCH core is exceptionally robust, metabolism can still occur on peripheral parts of the molecule. Understanding these potential pathways is crucial for lead optimization. The most probable metabolic transformations are Phase I oxidation reactions mediated by CYP enzymes.[7][23]

Common metabolic pathways for compounds containing the aza-BCH scaffold include:

  • N-dealkylation: If the nitrogen atom of the aza-BCH is substituted with an alkyl group, this group can be a primary site for oxidative removal.

  • Aromatic Hydroxylation: If the molecule contains an appended aromatic ring (e.g., a phenyl group), this ring can be hydroxylated.

  • Aliphatic Hydroxylation: Oxidation can occur on other alkyl chains or alicyclic rings present in the molecule.

The key insight is that metabolism is often directed away from the bicyclic core itself, preserving the structural integrity of the key pharmacophore.

Potential Metabolic Pathways Visualization

Fig 2. Potential metabolic pathways for a hypothetical aza-BCH compound.

Conclusion

The 2-azabicyclo[2.1.1]hexane scaffold represents a powerful tool for medicinal chemists aiming to enhance the metabolic stability of drug candidates. Its rigid, three-dimensional structure provides an effective shield against degradation by key metabolic enzymes. As demonstrated by comparative in vitro data, the replacement of metabolically labile groups like pyrrolidine with the aza-BCH core can dramatically reduce intrinsic clearance and extend half-life, transforming a compound's pharmacokinetic profile. By employing robust and well-validated experimental protocols, such as the microsomal stability assay detailed here, researchers can effectively quantify this stability enhancement and make data-driven decisions to advance more durable and efficacious drug candidates.

References

A Comparative Guide to the Conformational Constraints of 2-Azabicyclo[2.1.1]hexane in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potent biological activity. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential. To overcome these challenges, researchers have increasingly turned to the incorporation of conformationally constrained amino acid analogs. These rigid building blocks pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of receptor binding and enhancing metabolic stability.[]

Among the myriad of strategies to constrain peptide structure, the use of bicyclic amino acids has emerged as a powerful approach. This guide provides an in-depth analysis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, a rigid proline analog often referred to as 2,4-methanoproline. We will objectively compare its conformational effects to that of proline, provide supporting experimental data from the literature, and detail the necessary experimental protocols for its incorporation and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of this constrained amino acid in their peptide design endeavors.

The Structural Uniqueness of 2-Azabicyclo[2.1.1]hexane: A Tale of Two Puckers in One

Proline's unique five-membered ring imparts significant conformational restrictions on the peptide backbone. However, the pyrrolidine ring of proline is not entirely rigid and can adopt two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). This residual flexibility can influence the overall peptide structure and its interaction with biological targets.

2-Azabicyclo[2.1.1]hexane masterfully resolves this ambiguity. The introduction of a one-carbon bridge between the Cγ and the nitrogen atom locks the five-membered ring into a single, rigid conformation that essentially mimics both of the predominant puckers of proline simultaneously.[2] This minimal yet profound structural perturbation has significant implications for the local and global conformation of the peptide.

Comparative Conformational Analysis: 2-Azabicyclo[2.1.1]hexane vs. Proline

The true value of a constrained amino acid lies in its predictable and quantifiable impact on peptide structure. Below, we compare the key conformational parameters of 2-Azabicyclo[2.1.1]hexane with those of proline, drawing upon X-ray crystallography and NMR spectroscopy data from the literature.

Backbone Dihedral Angles: A Rigidifying Effect

The primary determinant of a peptide's secondary structure is the set of backbone dihedral angles, φ (phi) and ψ (psi). The rigid bicyclic structure of 2-Azabicyclo[2.1.1]hexane imposes much stricter constraints on these angles compared to the more flexible proline ring.

Amino Acid Derivativeφ Angle (°)ψ Angle (°)ω Angle (°)Data Source
Ac-methano-Hyp-OMe-65.2151.9178.6X-ray Crystallography[2]
Ac-Pro-NHMe (trans)~ -60~ 150~ 180Computational[3]
Ac-Pro-NHMe (cis)~ -75~ 160~ 0Computational[3]

Table 1: Comparison of backbone dihedral angles for a 2-Azabicyclo[2.1.1]hexane derivative and proline. The data for Ac-methano-Hyp-OMe, a hydroxylated analog of 2-Azabicyclo[2.1.1]hexane, provides a crystallographically determined reference for the conformational preferences of this bicyclic system.

The X-ray crystal structure of acetylated 5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl ester (Ac-methano-Hyp-OMe) reveals a φ angle of -65.2° and a ψ angle of 151.9°.[2] These values are within the allowed region for a trans-proline residue but are much more narrowly defined. The rigid bicyclic scaffold effectively locks the backbone into a specific conformation, reducing the conformational heterogeneity often observed with proline-containing peptides.

The Prolyl Amide Bond: A Strong Preference for trans

One of the most significant features of proline is its ability to adopt both cis and trans conformations of the preceding peptide bond, with the trans isomer generally being more favorable. The cis-trans isomerization is a slow process and can be a rate-limiting step in protein folding.

2-Azabicyclo[2.1.1]hexane demonstrates a pronounced preference for the trans amide bond conformation. This has been confirmed by NMR spectroscopy, where proton Overhauser effect measurements on peptides containing 2,4-methanoproline indicate a selective stabilization of the trans peptide bond in aqueous solution.[4]

Amino Acid DerivativeSolventKtrans/cisData Source
Ac-methano-Pro-OMeCDCl32.513C NMR[2]
Dioxane-d83.013C NMR[2]
D2O3.313C NMR[2]
Ac-Pro-OMeCDCl32.21H NMR[5]
Dioxane-d83.21H NMR[5]
D2O4.61H NMR[5]

Table 2: Comparison of trans/cis ratios for N-acetylated methyl esters of 2,4-methanoproline and proline in various solvents. A higher Ktrans/cis value indicates a greater preference for the trans isomer.

While both amino acids favor the trans conformation, the data suggests that the bicyclic constraint of 2,4-methanoproline helps to maintain this preference across different solvent environments. This can be particularly advantageous in peptide design, as it reduces the population of less active cis conformers.

Experimental Protocols for the Synthesis and Analysis of 2-Azabicyclo[2.1.1]hexane-Containing Peptides

To facilitate the exploration of this unique building block, we provide the following step-by-step methodologies for the synthesis of a model peptide containing 2-Azabicyclo[2.1.1]hexane and its subsequent conformational analysis.

Synthesis of a Model Peptide: Ac-Ala-(2,4-MePro)-NH2

The synthesis of peptides containing 2-Azabicyclo[2.1.1]hexane can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The key is the availability of the Fmoc-protected 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Wash1 Wash (DMF) Fmoc_Deprotect1->Wash1 Couple_MePro Couple Fmoc-2,4-MePro-OH (HATU/DIPEA in DMF) Double Coupling Recommended Wash1->Couple_MePro Wash2 Wash (DMF) Couple_MePro->Wash2 Fmoc_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect2 Wash3 Wash (DMF) Fmoc_Deprotect2->Wash3 Couple_Ala Couple Fmoc-Ala-OH (HATU/DIPEA in DMF) Wash3->Couple_Ala Wash4 Wash (DMF) Couple_Ala->Wash4 Fmoc_Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Fmoc_Deprotect3 Wash5 Wash (DMF) Fmoc_Deprotect3->Wash5 Acetylate Acetylation (Acetic Anhydride/DIPEA) Wash5->Acetylate Wash6 Wash (DMF, DCM) Acetylate->Wash6 Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Wash6->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (LC-MS, NMR, CD) Purify->Analyze

Caption: Workflow for the solid-phase synthesis of a 2-Azabicyclo[2.1.1]hexane-containing peptide.

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-2,4-methanoproline-OH:

    • Pre-activate 3 equivalents of Fmoc-2,4-methanoproline-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Due to the rigid nature of 2,4-methanoproline, a double coupling is recommended to ensure complete reaction.

    • Monitor the coupling efficiency using a Kaiser test.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Fmoc Deprotection and Washing.

  • Coupling of Fmoc-Ala-OH: Couple Fmoc-Ala-OH using the same activation method as in step 4 for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Final Fmoc Deprotection and Washing.

  • N-terminal Acetylation: Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by LC-MS.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For a peptide containing 2-Azabicyclo[2.1.1]hexane, the following experiments are crucial:

  • 1D 1H NMR: To assess the overall purity and folding of the peptide.

  • 2D TOCSY: To identify the spin systems of the individual amino acid residues.

  • 2D NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. The strong preference for the trans amide bond preceding 2,4-methanoproline should be evident from the NOE patterns.[4]

  • 1H-13C HSQC: To assign the chemical shifts of the carbon atoms, which are sensitive to the local conformation.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Biological Implications: Enhanced Stability and Receptor Engagement

The rigid conformational constraint imposed by 2-Azabicyclo[2.1.1]hexane is expected to translate into tangible benefits in a biological context.

Proteolytic Stability

The pre-organized and rigid conformation of peptides containing 2-Azabicyclo[2.1.1]hexane can render them less susceptible to enzymatic degradation. The locked backbone may not fit into the active site of proteases as readily as a more flexible peptide. While direct comparative studies are needed, the principle of conformational constraint leading to enhanced proteolytic stability is well-established in peptide chemistry.[10][11]

Diagram of Proteolytic Stability Assay Workflow:

Stability_Assay_Workflow Peptide_Sol Peptide Stock Solution (e.g., in DMSO) Incubate Incubate with Serum/Plasma (37°C) Peptide_Sol->Incubate Timepoints Take Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze_HPLC Analyze Supernatant by RP-HPLC Centrifuge->Analyze_HPLC Plot Plot % Intact Peptide vs. Time Analyze_HPLC->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife

Caption: General workflow for assessing the proteolytic stability of peptides in serum or plasma.

Receptor Binding Affinity

By locking the peptide into a bioactive conformation, 2-Azabicyclo[2.1.1]hexane can significantly enhance receptor binding affinity. This is because the energetic cost of adopting the correct conformation for binding is already "paid" by the rigid structure of the amino acid analog. This can lead to more potent and selective peptide ligands.

Conclusion and Future Outlook

2-Azabicyclo[2.1.1]hexane represents a powerful tool for peptide chemists and drug designers. Its ability to rigidly constrain the peptide backbone, enforce a trans amide bond, and mimic the key structural features of proline makes it an attractive building block for the development of next-generation peptide therapeutics. The experimental data, while still emerging, strongly supports its utility in creating peptides with enhanced conformational stability. Future studies involving direct, head-to-head comparisons with proline in a variety of peptide contexts will undoubtedly further illuminate the unique advantages of this constrained amino acid and pave the way for its broader application in medicine and biotechnology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and innovators. In our shared pursuit of scientific advancement, particularly in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. This guide is dedicated to a crucial, yet often overlooked, aspect of our laboratory operations: the safe and compliant disposal of specialized reagents.

Today, we focus on 2-Azabicyclo[2.1.1]hexane hydrochloride (CAS No. 871658-02-5). This bicyclic amine is a valuable building block in medicinal chemistry, but its proper disposal is paramount for ensuring a safe laboratory environment and protecting our ecosystem. This document provides a clear, actionable framework, grounded in scientific principles and regulatory awareness, to manage the waste stream of this compound effectively.

Hazard Assessment: A Conservative Approach is a Safe Approach

The first step in any disposal protocol is a thorough understanding of the compound's hazard profile. While some safety data sheets (SDS) for this compound may lack complete GHS classification data, others indicate specific hazards.[1] In the spirit of best safety practices, we must adopt a conservative stance and handle this compound as hazardous until proven otherwise.

The available data suggests the following potential hazards.[2][3][4]

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Expert Insight: The dual nature of this molecule—a heterocyclic amine and a hydrochloride salt—informs our disposal strategy. Heterocyclic amines as a class can present significant health risks, with some being known carcinogens or mutagens.[5][6] The hydrochloride component means it will react with bases and is corrosive in nature. Therefore, our disposal plan must mitigate the risks associated with both of these chemical characteristics.

The Disposal Decision Workflow

The appropriate disposal route for this compound depends on the form and quantity of the waste. The following workflow provides a logical decision-making process to ensure safety and compliance.

DisposalWorkflow start Identify Waste Containing 2-Azabicyclo[2.1.1]hexane HCl waste_type What is the nature of the waste? start->waste_type solid_waste Bulk Solid, Expired Reagent, or Heavily Contaminated Labware waste_type->solid_waste Solid spill_waste Spill Cleanup Debris (e.g., absorbents) waste_type->spill_waste Solid aqueous_waste Dilute Aqueous Waste (e.g., from glassware rinsing) waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, sealed hazardous waste container. Follow Protocol 1. solid_waste->collect_solid spill_waste->collect_solid collect_aqueous Is neutralization & drain disposal permitted by your institution/local regulations? aqueous_waste->collect_aqueous dispose_via_contractor Arrange for pickup by a licensed hazardous waste contractor. collect_solid->dispose_via_contractor collect_for_pickup Collect in a labeled aqueous hazardous waste container. Follow Protocol 1. collect_aqueous->collect_for_pickup No neutralize Neutralize to pH 6-8 under ventilation. Follow Protocol 3. collect_aqueous->neutralize Yes collect_for_pickup->dispose_via_contractor drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal

Caption: Disposal decision workflow for this compound waste streams.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring that all waste is handled consistently and safely.

Protocol 1: Disposal of Bulk Solids and Contaminated Materials

This protocol is the primary and most recommended disposal route for the pure compound, expired reagents, and any labware (e.g., weigh boats, pipette tips, gloves) that is heavily contaminated.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[7]

  • Waste Container: Select a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure the container is clean and dry.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, clearly identifying the contents as "this compound Waste". List all components if it is a mixed waste stream.

  • Waste Collection: Carefully transfer the solid waste into the designated container. For contaminated labware, place it directly into the container. Avoid generating dust.[1]

  • Storage: Seal the container tightly. Store it in a designated satellite accumulation area, away from incompatible materials (see Section 4), and within secondary containment.[8]

  • Final Disposal: Arrange for the container to be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is the preferred final disposal method for this class of compound.[9]

Protocol 2: Management of Small Spills

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

  • Alert & Isolate: Alert personnel in the immediate area. If the compound is a powder, avoid creating dust.

  • PPE: Don appropriate PPE, including a lab coat, gloves, and safety glasses. For larger spills, respiratory protection may be necessary.

  • Containment & Cleanup: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).[4] Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep or scoop the absorbed material and spilled compound into a sealable bag or container.[1]

  • Disposal: Label the container as "Spill Debris: this compound" and dispose of it according to Protocol 1.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Protocol 3: Decontamination of Glassware & Management of Dilute Aqueous Waste

This protocol addresses the final rinse of glassware and the resulting dilute aqueous solution. Crucially, consult your local and institutional regulations before proceeding with any neutralization and drain disposal. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of pH.[8][10]

  • Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a small amount of an appropriate organic solvent (if the compound was used in an organic medium) and collect this rinse as organic hazardous waste.

  • Aqueous Rinse: Rinse the glassware thoroughly with water. This aqueous rinseate is now considered dilute hazardous waste.

  • Waste Management Decision:

    • Option A (Preferred/Required in most areas): Collect all aqueous rinseate in a labeled hazardous aqueous waste container for professional disposal.

    • Option B (Only if explicitly permitted): If your local regulations allow for the neutralization and drain disposal of this specific type of waste, proceed as follows: a. Work in a well-ventilated area or a chemical fume hood.[4] b. Place the collected aqueous waste in a suitably large beaker. c. Slowly add a dilute basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide, while stirring.[8][10] d. Monitor the pH of the solution using a calibrated pH meter or pH strips. e. Continue adding the base dropwise until the pH is neutral (between 6.0 and 8.0). Be aware that the reaction may produce gas (CO2 if using bicarbonate). f. Once neutralized, the solution can be poured down the drain, followed by a copious amount of cold water (at least 20 times the volume of the neutralized solution).[11]

Chemical Incompatibilities in Waste Streams

A critical aspect of waste management is preventing dangerous reactions within the waste container. Never mix this compound waste with the following chemical classes.[12][13]

Incompatible ClassPotential Hazard of Mixing
Strong Bases (e.g., NaOH, KOH)Exothermic reaction, release of the free amine.
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates)Violent reaction, potential for fire or explosion.
Reactive Metals (e.g., Alkali metals)Vigorous and potentially explosive reaction.

Trustworthiness Check: Always segregate waste streams. The hydrochloride salt is acidic and can react with bases. The amine functional group can be oxidized. Keeping these waste streams separate is a non-negotiable safety rule.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to professional responsibility. By understanding its hazard profile, following a logical disposal workflow, and adhering to established protocols, we ensure the safety of our colleagues and the preservation of our environment. Always prioritize the guidance from your institution's EHS department and local regulatory authorities, as they provide the definitive standard for compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Azabicyclo[2.1.1]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Azabicyclo[2.1.1]hexane hydrochloride (CAS No. 871658-02-5) demands a vigilant and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety, where every procedural choice is backed by scientific rationale, ensuring your protection and the integrity of your research.

Hazard Profile: Interpreting the Data with a Scientist's Eye

This compound is a solid, bicyclic amine derivative. An analysis of available Safety Data Sheets (SDS) reveals a consensus on its primary hazards, though the toxicological properties have not been fully investigated.[1] This lack of comprehensive data compels us to adopt a conservative stance, treating the compound with the recognition of "having unknown hazards and toxicity".[2]

The Globally Harmonized System (GHS) classifications point to the following risks:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. As a solid, the highest risk of exposure occurs when handling the powder, as it can easily become airborne.

The Core Directive: Your Non-Negotiable PPE Ensemble

Engineering controls, such as fume hoods or ventilated balance enclosures, are the primary line of defense.[6] PPE is the critical final barrier between you and the chemical. For any work involving this compound, the following baseline PPE is mandatory.

  • Body Protection: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is required.[6] It must be fully buttoned with sleeves rolled down. This protects your clothing and skin from incidental splashes and spills.[7]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are essential.[1][6] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[7][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[9]

  • Foot Protection: Fully enclosed, non-perforated shoes must be worn.[6] This prevents injury from dropped equipment or spills.

Task-Specific Risk Escalation: A Dynamic Approach to Safety

Safety is not static. The level of PPE must be escalated based on the specific procedure and the associated risks of exposure. The following workflow outlines this decision-making process.

PPE_Workflow cluster_0 Start: Procedure Assessment cluster_1 Primary Control cluster_2 Exposure Risk Analysis cluster_3 Required PPE Ensemble start Handling 2-Azabicyclo[2.1.1]hexane HCl fume_hood Work in a certified chemical fume hood? start->fume_hood dust_risk Potential for dust or aerosol generation? (e.g., weighing, scraping) fume_hood->dust_risk Yes core_ppe Core PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves dust_risk->core_ppe No (Solution Handling) respirator Add Respiratory Protection: - N95/P3 Respirator dust_risk->respirator Yes (Solid Handling) splash_risk Significant splash risk? (e.g., large volume transfer, energetic reaction) face_shield Add Full Face Shield (over goggles) splash_risk->face_shield Yes core_ppe->splash_risk respirator->splash_risk

Caption: PPE selection workflow for handling 2-Azabicyclo[2.1.1]hexane HCl.

Operation Risk Assessment Required PPE Ensemble Causality & Justification
Storage & Transport Low risk. Container is sealed.Core PPEProtects against exposure from a compromised container or surface contamination.
Weighing Solid Powder High Risk. High potential for generating airborne dust, which is a primary inhalation hazard.[4]Core PPE + Respiratory Protection (N95/P3)An N95 or higher-rated particulate respirator is critical to prevent inhaling the irritant powder.[2] Weighing should be done in a ventilated enclosure or fume hood.
Preparing Solutions Medium Risk. Risk of dust generation during solid transfer. Risk of splashes when adding solvent.Core PPE + Respiratory Protection (during solid transfer)Respiratory protection is needed for the initial transfer of the solid. Goggles protect against accidental splashes of the solvent and dissolved compound.[9]
Reaction Workup & Transfer Medium to High Risk. Potential for splashes, especially during liquid transfers or extractions.Core PPE + Face Shield (if splash potential is high)A face shield worn over chemical goggles provides an additional layer of protection for the entire face during tasks with a heightened risk of splashing.[6][7]
Emergency & Disposal Plans: Maintaining Control

Spill Response: In the event of a spill, your immediate safety is the priority. Ensure adequate ventilation and wear appropriate PPE before cleanup.

  • Alert colleagues and secure the area.

  • Don your PPE: At a minimum, this includes a lab coat, chemical goggles, double nitrile gloves, and an N95 respirator.

  • Contain and Clean: For a solid spill, gently sweep or vacuum the material and place it in a suitable, labeled container for disposal.[1] Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Operations: All waste, including empty containers and contaminated materials (gloves, paper towels), must be treated as hazardous.

  • Waste Treatment: Arrange for disposal as special waste through a licensed disposal company, adhering to all national and regional regulations.[1][10]

  • Contaminated Packaging: Dispose of the original container as unused product.[1]

  • PPE for Disposal: When handling waste containers, wear your Core PPE to protect against residual contamination.

By integrating this risk-based, scalable PPE strategy into your daily workflows, you create a robust safety culture that protects you, your colleagues, and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.